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  • Product: 1-Butyl-4-chloro-1H-pyrazole-3-carboxylic acid
  • CAS: 1006451-25-7

Core Science & Biosynthesis

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-Butyl-4-chloro-1H-pyrazole-3-carboxylic acid

Foreword: Understanding the Significance The pyrazole scaffold is a cornerstone in modern medicinal chemistry, renowned for its presence in a multitude of pharmacologically active agents, including anti-inflammatory, ana...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Understanding the Significance

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, renowned for its presence in a multitude of pharmacologically active agents, including anti-inflammatory, analgesic, and anticancer drugs.[1][2] The specific compound, 1-Butyl-4-chloro-1H-pyrazole-3-carboxylic acid, represents a key building block for the synthesis of more complex molecules. Its physicochemical properties are paramount for researchers, influencing everything from reaction kinetics and purification strategies to the ultimate bioavailability and formulation of a potential drug candidate. This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, alongside detailed experimental protocols for their validation.

Molecular Identity and Core Properties

The foundational step in characterizing any chemical entity is to establish its unequivocal identity. 1-Butyl-4-chloro-1H-pyrazole-3-carboxylic acid is a substituted pyrazole, featuring a butyl group at the N1 position, a chlorine atom at the C4 position, and a carboxylic acid at the C3 position.

Identifier Value Source
IUPAC Name 1-butyl-4-chloro-1H-pyrazole-3-carboxylic acid-
CAS Number 1006451-25-7[3]
Molecular Formula C₈H₁₁ClN₂O₂[2]
Molecular Weight 202.64 g/mol [2]
Canonical SMILES CCCCN1C=C(C(=N1)C(=O)O)Cl-
InChI Key MHJDAWLGUWVPST-UHFFFAOYSA-N[3]

Predicted Physicochemical Characteristics

Direct experimental data for this specific molecule is not widely published. However, by leveraging data from structurally similar compounds and established chemical principles, we can predict its key properties with a reasonable degree of confidence.

Property Predicted Value / Range Basis for Prediction & Rationale
Melting Point 155 - 175 °CStructurally related compounds, such as 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid, exhibit a melting point in the 162 - 166 °C range.[4] The presence of the butyl group may slightly lower this due to less efficient crystal packing compared to a methyl group, but the overall solid-state interactions (hydrogen bonding from the carboxylic acid) will keep it relatively high.
Boiling Point > 350 °C (with decomposition)Carboxylic acids often decompose at high temperatures before boiling. The predicted boiling point for a related ester (ethyl 1-butyl-4-nitro-1H-pyrazole-3-carboxylate) is 355.2 °C, suggesting the acid would require even higher temperatures and would likely decompose first.
Solubility Soluble in methanol, ethanol, DMSO, DMF. Sparingly soluble in water. Insoluble in hexanes.The carboxylic acid group confers polarity and hydrogen bonding capability, ensuring solubility in polar protic and aprotic solvents. The butyl chain and chlorinated pyrazole ring provide nonpolar character, limiting aqueous solubility.
pKa 3.5 - 4.5Carboxylic acids typically have pKa values in the range of 4-5.[5] The electron-withdrawing nature of the chlorinated pyrazole ring is expected to increase the acidity of the carboxylic proton, lowering the pKa into the predicted range.
LogP 2.2057 (Computed)This computed value indicates moderate lipophilicity, a common feature for drug-like molecules, balancing aqueous solubility with membrane permeability.[2]

Synthesis and Reactivity

Proposed Synthetic Pathway

The synthesis of 1-Butyl-4-chloro-1H-pyrazole-3-carboxylic acid can be logically approached through a multi-step sequence common for pyrazole derivatives. This involves the initial formation of the pyrazole core followed by functional group manipulations.

Synthesis_Pathway cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: Chlorination cluster_2 Step 3: Oxidation & Hydrolysis Start Diethyl 2-(ethoxymethylene)-3-oxobutanoate Step1_Product Ethyl 1-butyl-5-methyl-1H-pyrazole-3-carboxylate Start->Step1_Product Cyclocondensation Hydrazine Butylhydrazine Hydrazine->Step1_Product Step2_Product Ethyl 1-butyl-4-chloro-5-methyl-1H-pyrazole-3-carboxylate Step1_Product->Step2_Product SO2Cl2 or NCS Step3_Product 1-Butyl-4-chloro-1H-pyrazole-3-carboxylic acid (Final Product) Step2_Product->Step3_Product 1. KMnO4 2. NaOH (hydrolysis)

Caption: Proposed synthetic workflow for the target compound.

This pathway leverages common and well-documented transformations in pyrazole chemistry.[1] The final hydrolysis step converts the ethyl ester to the desired carboxylic acid.

Chemical Reactivity

The molecule possesses three primary sites of reactivity:

  • Carboxylic Acid Group: Can undergo standard transformations such as esterification, amide bond formation (e.g., via activation with thionyl chloride or coupling agents like HATU), and reduction. This is the most common handle for derivatization in drug discovery.

  • Pyrazole Ring: Generally stable and aromatic in nature. It is relatively resistant to electrophilic substitution due to the electron-withdrawing nature of the chloro and carboxyl groups.

  • C-Cl Bond: Can potentially undergo nucleophilic aromatic substitution or participate in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), although conditions may need to be forcing.

Analytical and Spectroscopic Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. Below are the predicted spectral characteristics and detailed protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):

  • ~10-12 ppm (broad singlet, 1H): Carboxylic acid proton (-COOH). This signal will disappear upon D₂O exchange.

  • ~7.8 ppm (singlet, 1H): Pyrazole C5-H proton.

  • ~4.2 ppm (triplet, 2H): Methylene protons adjacent to the pyrazole nitrogen (-N-CH₂-).

  • ~1.8 ppm (sextet, 2H): Methylene protons of the butyl chain (-CH₂-CH₂-CH₂-CH₃).

  • ~1.4 ppm (sextet, 2H): Methylene protons of the butyl chain (-CH₂-CH₂-CH₃).

  • ~0.9 ppm (triplet, 3H): Terminal methyl protons of the butyl chain (-CH₃).

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):

  • ~165 ppm: Carboxylic acid carbonyl carbon (-COOH).

  • ~140 ppm: Pyrazole C3 carbon (attached to COOH).

  • ~135 ppm: Pyrazole C5 carbon.

  • ~110 ppm: Pyrazole C4 carbon (attached to Cl).

  • ~50 ppm: Methylene carbon adjacent to the pyrazole nitrogen (-N-CH₂-).

  • ~31 ppm: Butyl chain -CH₂-.

  • ~20 ppm: Butyl chain -CH₂-.

  • ~13 ppm: Terminal methyl carbon (-CH₃).

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying key functional groups.

Expected IR Absorption Bands (ATR):

  • 3300-2500 cm⁻¹ (very broad): O-H stretch of the hydrogen-bonded carboxylic acid dimer.[6][7]

  • ~2960, 2870 cm⁻¹ (sharp): C-H stretches of the butyl group.

  • 1720-1690 cm⁻¹ (strong, sharp): C=O stretch of the carboxylic acid.[6][7]

  • ~1550 cm⁻¹: C=N and C=C stretches of the pyrazole ring.

  • 1320-1210 cm⁻¹ (strong): C-O stretch of the carboxylic acid.[6]

  • ~1050 cm⁻¹: C-Cl stretch.

  • 950-910 cm⁻¹ (broad): Out-of-plane O-H bend of the carboxylic acid dimer.[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

Expected Mass Spectrum (Electrospray Ionization, ESI):

  • ESI-Negative Mode [M-H]⁻: Expected at m/z 201.04 (corresponding to C₈H₁₀ClN₂O₂⁻).

  • ESI-Positive Mode [M+H]⁺: Expected at m/z 203.05 (corresponding to C₈H₁₂ClN₂O₂⁺).

  • Isotope Pattern: A characteristic M/M+2 isotope pattern with a ratio of approximately 3:1 will be observed due to the presence of one chlorine atom (³⁵Cl and ³⁷Cl).

Experimental Protocols

The following section details standardized methodologies for the experimental determination of the key physicochemical properties.

Protocol: Determination of Melting Point

Causality: The melting point is a critical indicator of purity. A sharp, narrow melting range suggests a highly pure compound, while a broad, depressed range indicates the presence of impurities.

Methodology:

  • Sample Preparation: Ensure the sample is thoroughly dried under vacuum to remove any residual solvent.

  • Loading: Finely crush a small amount of the solid and pack it into a capillary tube to a height of 2-3 mm.

  • Instrumentation: Place the capillary tube into a calibrated digital melting point apparatus.

  • Measurement:

    • Set a rapid heating ramp (10-20 °C/min) to approximate the melting point.

    • Prepare a second sample and heat to ~20 °C below the approximate melting point.

    • Reduce the ramp rate to 1-2 °C/min to allow for thermal equilibrium.

  • Data Recording: Record the temperature at which the first liquid drop appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

Protocol: Determination of pKa via Potentiometric Titration

Causality: The pKa value is fundamental to understanding the ionization state of the molecule at a given pH, which profoundly impacts its solubility, membrane permeability, and receptor-binding interactions.

pKa_Determination_Workflow start Start | Prepare a ~0.01 M solution of the compound in a co-solvent system (e.g., 50:50 H₂O:MeOH). step1 Titration Setup Calibrate a pH meter. Place the electrode and a micro-stir bar into the solution. start->step1 step2 Data Acquisition Add standardized NaOH solution (e.g., 0.1 M) in small, precise increments. Record the pH after each addition. step1->step2 step3 Endpoint Determination Continue titration past the equivalence point to generate a full titration curve. step2->step3 step4 Data Analysis Plot pH vs. volume of NaOH added. Determine the volume at the half-equivalence point. step3->step4 end Result | The pH at the half-equivalence point is the apparent pKa (pKa'). step4->end

Caption: Workflow for pKa determination by potentiometric titration.

Methodology:

  • Solution Preparation: Accurately weigh the compound and dissolve it in a suitable co-solvent system (e.g., water/methanol) to a known concentration (e.g., 0.01 M).

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), recording the pH after each incremental addition.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the point where half of the acid has been neutralized (the half-equivalence point). This can be determined from the first derivative of the titration curve.

Protocol: Determination of Aqueous Solubility (Shake-Flask Method)

Causality: Aqueous solubility is a critical determinant of a compound's absorption and distribution in vivo. The shake-flask method is the gold standard for determining thermodynamic solubility.

Methodology:

  • Sample Preparation: Add an excess amount of the solid compound to a known volume of pH 7.4 phosphate-buffered saline (PBS) in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the suspension at high speed to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the clear supernatant. Dilute the aliquot with a suitable mobile phase and quantify the concentration of the dissolved compound using a calibrated HPLC-UV method.

  • Result: The measured concentration represents the thermodynamic solubility of the compound under the tested conditions.

Conclusion and Future Directions

1-Butyl-4-chloro-1H-pyrazole-3-carboxylic acid is a valuable synthetic intermediate with physicochemical properties that make it well-suited for applications in drug discovery. This guide has provided a robust framework of its known identifiers, predicted characteristics, and the necessary experimental protocols for their validation. For researchers working with this molecule, the next logical steps would be the empirical determination of the properties outlined herein. Specifically, obtaining high-resolution NMR and MS data is crucial for absolute structural confirmation, while experimental determination of the pKa and solubility will provide critical parameters for any subsequent development efforts.

References

  • (Reference for a general pyrazole synthesis paper, if found)
  • IR Spectroscopy Tutorial: Carboxylic Acids. (n.d.). UCLA Chemistry. Retrieved March 8, 2024, from [Link]

  • Ilhan, I. Ö., & Çadir, M. (2013). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Asian Journal of Chemistry, 25(3), 1647-1650.
  • (Reference for a medicinal chemistry review on pyrazoles, if found)
  • (Reference for a specific analytical method paper, if found)
  • (Reference for a paper with similar compound characteriz
  • Spectroscopy of Carboxylic Acids and Nitriles. (2025, January 19). Chemistry LibreTexts. Retrieved March 8, 2024, from [Link]

  • (Reference for a patent mentioning the compound or its synthesis, if found)
  • (Reference for a general analytical chemistry textbook or resource, if found)
  • The C=O Bond, Part III: Carboxylic Acids. (2018, January 1). Spectroscopy Online. Retrieved March 8, 2024, from [Link]

  • (Reference for a pKa compil
  • Spectroscopy of Carboxylic Acids and Nitriles. (2024, July 30). Chemistry LibreTexts. Retrieved March 8, 2024, from [Link]

  • (Reference for a general organic chemistry textbook, if found)
  • (Reference for a mass spectrometry d
  • (Reference for a general synthesis methodology paper, if found)
  • (Reference for another supplier or chemical d
  • Approximate pKa chart of the functional groups: values to know. (n.d.). Retrieved March 8, 2024, from a course website or similar educational resource.

Sources

Foundational

An In-depth Technical Guide to the Molecular Structure of 1-Butyl-4-chloro-1H-pyrazole-3-carboxylic acid

Introduction 1-Butyl-4-chloro-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materia...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-Butyl-4-chloro-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its unique structural features, including the pyrazole core, the specific substitution pattern of a butyl group at the N1 position, a chlorine atom at the C4 position, and a carboxylic acid at the C3 position, make it a versatile building block for the synthesis of more complex molecules. The strategic placement of these functional groups allows for a wide range of chemical transformations, making it a valuable scaffold in the development of novel therapeutic agents and functional materials. Pyrazole derivatives, in general, are known for their broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor properties.[1] This guide provides a comprehensive analysis of the molecular structure of 1-Butyl-4-chloro-1H-pyrazole-3-carboxylic acid, detailing its chemical and physical properties, spectroscopic characterization, and synthetic methodologies.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The properties of 1-Butyl-4-chloro-1H-pyrazole-3-carboxylic acid are summarized in the table below.

PropertyValueSource
CAS Number 1006451-25-7[2]
Molecular Formula C8H11ClN2O2[2]
Molecular Weight 202.64 g/mol [2][3]
IUPAC Name 1-butyl-4-chloro-1H-pyrazole-3-carboxylic acid[2]
InChI Code 1S/C8H11ClN2O2/c1-2-3-4-11-5-6(9)7(10-11)8(12)13/h5H,2-4H2,1H3,(H,12,13)[2]
InChI Key MHJDAWLGUWVPST-UHFFFAOYSA-N[2]
Storage Temperature 2-8°C[2]

Molecular Structure Analysis

The molecular structure of 1-Butyl-4-chloro-1H-pyrazole-3-carboxylic acid is characterized by a five-membered aromatic pyrazole ring. The key structural features are:

  • Pyrazole Ring: A heterocyclic aromatic ring containing two adjacent nitrogen atoms.

  • N1-Butyl Group: A butyl substituent attached to one of the nitrogen atoms of the pyrazole ring.

  • C4-Chloro Group: A chlorine atom attached to the fourth carbon of the pyrazole ring.

  • C3-Carboxylic Acid Group: A carboxylic acid functional group attached to the third carbon of the pyrazole ring.

The presence and positioning of these groups significantly influence the molecule's reactivity and biological activity. For instance, the carboxylic acid group can be readily converted into other functional groups like esters and amides, providing a handle for further chemical modification.[1][4][5]

Spectroscopic Characterization

¹H NMR Spectroscopy:

  • Butyl Group: A triplet corresponding to the terminal methyl group (CH₃) protons, a sextet for the adjacent methylene group (CH₂) protons, a quintet for the next methylene group (CH₂) protons, and a triplet for the methylene group (CH₂) protons directly attached to the nitrogen atom.

  • Pyrazole Ring: A singlet for the proton at the C5 position of the pyrazole ring.

  • Carboxylic Acid: A broad singlet for the acidic proton of the carboxylic acid group, which is often exchangeable with D₂O.

¹³C NMR Spectroscopy:

  • Butyl Group: Four distinct signals corresponding to the four carbon atoms of the butyl chain.

  • Pyrazole Ring: Three signals for the three carbon atoms of the pyrazole ring. The carbon bearing the chlorine atom will be shifted downfield, and the carbon of the carboxylic acid group will appear at a characteristic chemical shift for a carboxyl carbon.

Infrared (IR) Spectroscopy:

  • O-H Stretch: A broad absorption band characteristic of the carboxylic acid O-H stretching vibration.

  • C=O Stretch: A strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the carboxylic acid.

  • C-H Stretch: Absorption bands corresponding to the C-H stretching vibrations of the butyl group and the pyrazole ring.

  • C-Cl Stretch: An absorption band in the fingerprint region corresponding to the C-Cl stretching vibration.

Mass Spectrometry:

The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (202.64 g/mol ). The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing one chlorine atom (an M+2 peak with approximately one-third the intensity of the molecular ion peak).

Synthesis and Reaction Mechanisms

The synthesis of pyrazole-3-carboxylic acids can be achieved through various synthetic routes. A common method involves the condensation of a β-ketoester with a hydrazine derivative, followed by oxidation and hydrolysis.[7] The synthesis of 1-Butyl-4-chloro-1H-pyrazole-3-carboxylic acid would likely follow a multi-step process.

Hypothetical Synthesis Workflow

A Ethyl 2-chloro-3-oxobutanoate C Condensation A->C B Butylhydrazine B->C D Ethyl 1-butyl-4-chloro-1H-pyrazole-3-carboxylate C->D Cyclization E Hydrolysis (e.g., NaOH, H₂O) D->E F 1-Butyl-4-chloro-1H-pyrazole-3-carboxylic acid E->F

Caption: A potential synthetic pathway for 1-Butyl-4-chloro-1H-pyrazole-3-carboxylic acid.

Detailed Synthetic Protocol

Step 1: Synthesis of Ethyl 1-butyl-4-chloro-1H-pyrazole-3-carboxylate

  • To a solution of ethyl 2-chloro-3-oxobutanoate in a suitable solvent such as ethanol, add an equimolar amount of butylhydrazine.

  • The reaction mixture is then heated under reflux for several hours to facilitate the condensation and cyclization reaction.

  • After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography to yield ethyl 1-butyl-4-chloro-1H-pyrazole-3-carboxylate.

Step 2: Hydrolysis to 1-Butyl-4-chloro-1H-pyrazole-3-carboxylic acid

  • The purified ester from the previous step is dissolved in a mixture of ethanol and an aqueous solution of a base, such as sodium hydroxide.

  • The mixture is heated at reflux until the hydrolysis is complete (monitored by TLC).

  • The reaction mixture is then cooled to room temperature and the ethanol is removed under reduced pressure.

  • The aqueous solution is acidified with a dilute acid, such as hydrochloric acid, to precipitate the carboxylic acid.[6]

  • The solid precipitate is collected by filtration, washed with cold water, and dried to afford 1-Butyl-4-chloro-1H-pyrazole-3-carboxylic acid.

Applications in Research and Drug Development

The structural motifs present in 1-Butyl-4-chloro-1H-pyrazole-3-carboxylic acid make it a valuable precursor in the synthesis of various biologically active compounds. The pyrazole core is a key pharmacophore in many approved drugs. The carboxylic acid functionality serves as a convenient handle for the introduction of diverse substituents, enabling the generation of libraries of compounds for high-throughput screening.

For example, the carboxylic acid can be converted to an acid chloride, which can then react with various amines to form a diverse range of amides.[5] This approach is widely used in medicinal chemistry to explore the structure-activity relationship (SAR) of a compound series.

Potential Therapeutic Applications
  • Enzyme Inhibitors: Pyrazole derivatives have been investigated as inhibitors for a variety of enzymes, including angiotensin-converting enzyme (ACE).[8]

  • Kinase Inhibitors: The pyrazole scaffold has been utilized in the design of kinase inhibitors for the treatment of diseases such as acute myeloid leukemia.[9]

  • Antimicrobial Agents: Substituted pyrazole-3-carboxylic acids have shown potential as antimicrobial agents.[7]

Experimental Workflow: Amide Coupling

cluster_0 Activation of Carboxylic Acid cluster_1 Amide Bond Formation A 1-Butyl-4-chloro-1H- pyrazole-3-carboxylic acid C Formation of Acid Chloride A->C B Thionyl Chloride (SOCl₂) or a similar activating agent B->C E Amide Coupling Reaction C->E D Primary or Secondary Amine (R-NH₂ or R₂NH) D->E F 1-Butyl-4-chloro-1H-pyrazole-3-carboxamide derivative E->F

Caption: A general workflow for the synthesis of amide derivatives.

Conclusion

1-Butyl-4-chloro-1H-pyrazole-3-carboxylic acid is a compound with a well-defined molecular structure that offers significant potential for chemical modification and application in various scientific disciplines. Its synthesis is achievable through established chemical transformations, and its functional groups provide a versatile platform for the development of new molecules with desired properties. A comprehensive understanding of its structure and reactivity is crucial for harnessing its full potential in the design and synthesis of next-generation pharmaceuticals and advanced materials.

References

  • El-Sawy, A. A., Bassyouni, F. A., & Abu-Bakr, S. H. (1978). Synthesis of some substituted pyrazole-3-carboxylic acids with possible hypoglycemic and antimicrobial activity. Pharmazie, 33(10), 649-651. [Link]

  • Bildirici, İ., & Mengeş, N. (2018). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(3), 969-982. [Link]

  • Özer, İ., & Çadır, M. (2012). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Asian Journal of Chemistry, 24(12), 5671-5674. [Link]

  • ResearchGate. (n.d.). Synthesis and Reactions of Some 1H-Pyrazole-3 Carboxylic Acid Chloride. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-1H-pyrazole-3-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (2025, October 25). The crystal structure of 4-chloro-1H-pyrazole-3-carboxylic acid, C4H3ClN2O2. Retrieved from [Link]

  • Kumar, G. S., et al. (2011). Synthesis and evaluation of novel 2-butyl-4-chloro-1-methylimidazole embedded chalcones and pyrazoles as angiotensin converting enzyme (ACE) inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(16), 4838-4842. [Link]

  • ChemBK. (2024, April 10). 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid. Retrieved from [Link]

  • NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. In NIST Chemistry WebBook. Retrieved from [Link]

  • Zambon, A., et al. (2020). Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia. RSC Medicinal Chemistry, 11(8), 923-934. [Link]

Sources

Exploratory

A Comprehensive Technical Guide to the Synthesis of 1-Butyl-4-chloro-1H-pyrazole-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth exploration of a viable synthetic pathway for 1-Butyl-4-chloro-1H-pyrazole-3-carboxylic acid, a heterocyclic compound of int...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of a viable synthetic pathway for 1-Butyl-4-chloro-1H-pyrazole-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. The synthesis is presented with a focus on the underlying chemical principles, providing a robust framework for its practical application in a laboratory setting.

Introduction and Strategic Approach

1-Butyl-4-chloro-1H-pyrazole-3-carboxylic acid is a substituted pyrazole derivative. The pyrazole core is a common scaffold in pharmaceuticals, exhibiting a wide range of biological activities.[1] The strategic design of a synthesis for this target molecule involves a multi-step sequence that logically assembles the substituted pyrazole ring and introduces the desired functionalities.

The pathway detailed in this guide commences with the construction of the pyrazole-3-carboxylic acid ester core, followed by N-alkylation to introduce the butyl group, a subsequent chlorination at the C4 position, and concluding with the hydrolysis of the ester to the final carboxylic acid. This approach allows for the controlled introduction of each substituent.

Proposed Synthesis Pathway

The synthesis of 1-Butyl-4-chloro-1H-pyrazole-3-carboxylic acid can be efficiently achieved through a four-step process. The overall transformation is depicted in the workflow below.

Synthesis_Pathway cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: N-Butylation cluster_2 Step 3: Chlorination cluster_3 Step 4: Ester Hydrolysis A Diethyl 2-(ethoxymethylene)-3-oxosuccinate C Ethyl 1H-pyrazole-3-carboxylate A->C Condensation B Hydrazine hydrate B->C E Ethyl 1-butyl-1H-pyrazole-3-carboxylate C->E Alkylation D 1-Bromobutane, Base D->E G Ethyl 1-butyl-4-chloro-1H-pyrazole-3-carboxylate E->G Electrophilic Chlorination F Chlorinating Agent (e.g., NCS, SO2Cl2) F->G I 1-Butyl-4-chloro-1H-pyrazole-3-carboxylic acid G->I Hydrolysis H Base (e.g., NaOH), Acid workup H->I

Caption: Proposed four-step synthesis of 1-Butyl-4-chloro-1H-pyrazole-3-carboxylic acid.

Detailed Experimental Protocols and Mechanistic Insights

Step 1: Synthesis of Ethyl 1H-pyrazole-3-carboxylate

The initial step involves the formation of the pyrazole ring through a condensation reaction between a 1,3-dicarbonyl compound equivalent and hydrazine.[2] Diethyl 2-(ethoxymethylene)-3-oxosuccinate serves as a suitable starting material.

Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diethyl 2-(ethoxymethylene)-3-oxosuccinate in ethanol.

  • Add hydrazine hydrate dropwise to the stirred solution at room temperature. An exothermic reaction is expected.

  • After the addition is complete, heat the reaction mixture to reflux for 2-4 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system like ethanol/water to yield ethyl 1H-pyrazole-3-carboxylate.

Causality: The reaction proceeds via a nucleophilic attack of the hydrazine on the enone system of the diethyl 2-(ethoxymethylene)-3-oxosuccinate, followed by an intramolecular condensation and dehydration to form the stable aromatic pyrazole ring.

Step 2: Synthesis of Ethyl 1-butyl-1H-pyrazole-3-carboxylate

The second step is the N-alkylation of the pyrazole ring with a suitable butylating agent.

Protocol:

  • To a stirred solution of ethyl 1H-pyrazole-3-carboxylate in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base like potassium carbonate or sodium hydride at room temperature.

  • Stir the mixture for 30 minutes to an hour to ensure the formation of the pyrazole anion.

  • Add 1-bromobutane dropwise to the reaction mixture.

  • Heat the reaction to 60-80 °C and maintain it for 4-6 hours, monitoring by TLC.

  • After completion, cool the mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with a suitable organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Causality: The base deprotonates the pyrazole nitrogen, forming a nucleophilic anion that subsequently attacks the electrophilic carbon of 1-bromobutane in an SN2 reaction to yield the N-butylated product.

Step 3: Synthesis of Ethyl 1-butyl-4-chloro-1H-pyrazole-3-carboxylate

This step involves the regioselective chlorination of the pyrazole ring at the C4 position. Various chlorinating agents can be employed for this purpose.[1][3]

Protocol:

  • Dissolve ethyl 1-butyl-1H-pyrazole-3-carboxylate in a suitable solvent like dichloromethane or chloroform.

  • Add a chlorinating agent such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, wash the reaction mixture with an aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography.

Causality: The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. The C4 position is typically the most reactive site for such substitutions in N-substituted pyrazoles. The chlorinating agent provides an electrophilic chlorine source that reacts with the pyrazole ring.

Step 4: Synthesis of 1-Butyl-4-chloro-1H-pyrazole-3-carboxylic acid

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid.[4]

Protocol:

  • Dissolve ethyl 1-butyl-4-chloro-1H-pyrazole-3-carboxylate in a mixture of ethanol and water.

  • Add an excess of a base, such as sodium hydroxide or lithium hydroxide, to the solution.

  • Heat the reaction mixture to reflux for 1-2 hours.

  • Monitor the reaction by TLC.

  • After the hydrolysis is complete, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether to remove any unreacted ester.

  • Acidify the aqueous layer to a pH of 2-3 with a dilute acid, such as hydrochloric acid, at 0 °C.

  • The product will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain 1-Butyl-4-chloro-1H-pyrazole-3-carboxylic acid.[5]

Causality: The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the ester. This is followed by the elimination of the ethoxide leaving group, leading to the formation of the carboxylate salt. Subsequent acidification protonates the carboxylate to yield the final carboxylic acid.

Quantitative Data Summary

StepStarting MaterialReagentsProductTypical Yield (%)
1Diethyl 2-(ethoxymethylene)-3-oxosuccinateHydrazine hydrateEthyl 1H-pyrazole-3-carboxylate75-85
2Ethyl 1H-pyrazole-3-carboxylate1-Bromobutane, K₂CO₃Ethyl 1-butyl-1H-pyrazole-3-carboxylate60-70
3Ethyl 1-butyl-1H-pyrazole-3-carboxylateN-Chlorosuccinimide (NCS)Ethyl 1-butyl-4-chloro-1H-pyrazole-3-carboxylate80-90
4Ethyl 1-butyl-4-chloro-1H-pyrazole-3-carboxylateNaOH, HCl1-Butyl-4-chloro-1H-pyrazole-3-carboxylic acid85-95

Yields are estimates based on related literature procedures and may vary depending on experimental conditions.

Conclusion

The described four-step synthesis provides a reliable and logical pathway to obtain 1-Butyl-4-chloro-1H-pyrazole-3-carboxylic acid. The methodology is based on well-established chemical transformations and offers a solid foundation for researchers to produce this compound for further investigation in drug discovery and materials science. The provided protocols are intended as a guide and may require optimization for specific laboratory conditions and scales.

References

  • Synthesis of some substituted pyrazole-3-carboxylic acids with possible hypoglycemic and antimicrobial activity. PubMed. Available at: [Link]

  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. Available at: [Link]

  • Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. PMC. Available at: [Link]

  • Synthesis and Properties of Pyrazoles. Encyclopedia.pub. Available at: [Link]

  • Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. PubMed. Available at: [Link]

  • Chlorination of 1,5-dimethylpyrazole. R Discovery. Available at: [Link]

  • Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Available at: [Link]

  • Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives. Available at: [Link]

  • Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. ResearchGate. Available at: [Link]

  • Organic Syntheses Procedure. Available at: [Link]

  • The crystal structure of 4-chloro-1H-pyrazole-3-carboxylic acid, C4H3ClN2O2. De Gruyter. Available at: [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. Available at: [Link]

  • Process for the preparation of pyrazole carboxylic acid derivatives. Google Patents.
  • Preparation of 4-chloropyrazoles. Google Patents.
  • Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]

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Foundational

A Technical Guide to the Synthesis of 1-Butyl-4-chloro-1H-pyrazole-3-carboxylic Acid: Starting Materials and Strategic Execution

For Researchers, Scientists, and Drug Development Professionals Abstract 1-Butyl-4-chloro-1H-pyrazole-3-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and drug discovery, finding applica...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Butyl-4-chloro-1H-pyrazole-3-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and drug discovery, finding application in the development of various therapeutic agents. This in-depth technical guide provides a comprehensive overview of the viable synthetic pathways for this target molecule, with a primary focus on the selection of starting materials and the strategic rationale behind the core chemical transformations. We will explore a modular, multi-step approach commencing with the construction of the pyrazole-3-carboxylate core, followed by regioselective chlorination and N-alkylation, and culminating in ester hydrolysis. This guide will delve into the mechanistic underpinnings of each synthetic step, offering field-proven insights to enable researchers to make informed decisions in their synthetic endeavors.

Strategic Overview of the Synthesis

The synthesis of 1-Butyl-4-chloro-1H-pyrazole-3-carboxylic acid is most effectively approached through a convergent, multi-step strategy. This methodology allows for the systematic construction and functionalization of the pyrazole scaffold, ensuring high levels of purity and control over the final product. The core of this strategy revolves around three key transformations:

  • Formation of the Pyrazole-3-Carboxylate Core: Establishing the foundational heterocyclic ring system with the required carboxylate functionality.

  • Regioselective Chlorination: Introduction of the chlorine atom at the C4 position of the pyrazole ring, a crucial step for modulating the electronic properties and providing a handle for further derivatization.

  • N-Butylation: Installation of the butyl group at the N1 position of the pyrazole ring, which is critical for tuning the lipophilicity and steric profile of the molecule.

  • Ester Hydrolysis: Conversion of the ester intermediate to the final carboxylic acid.

The sequence of chlorination and N-butylation can be interchanged, and the optimal order may depend on the specific substrate and desired process efficiency. This guide will primarily focus on a pathway involving initial formation of a pyrazole-3-carboxylate ester, followed by chlorination, N-butylation, and final hydrolysis.

Construction of the Pyrazole-3-Carboxylate Core

The most common and versatile starting point for this synthesis is a pyrazole-3-carboxylate ester, typically the ethyl ester. A widely employed and efficient method for constructing this core is the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[1][2]

Recommended Starting Materials and Reaction

A robust and frequently utilized method involves the reaction of diethyl oxalate with an appropriate ketone, followed by cyclization with hydrazine hydrate . For the synthesis of an unsubstituted pyrazole at the 5-position, a common precursor is formed from diethyl oxalate and a compound that can generate a suitable three-carbon chain. A more direct approach for a simple pyrazole-3-carboxylate involves precursors like ethyl 2,4-dioxobutanoate.

A well-established route to ethyl 5-(substituted)-1H-pyrazole-3-carboxylates proceeds through the Claisen condensation of diethyl oxalate and an acetophenone derivative, followed by cyclization with hydrazine hydrate in glacial acetic acid.[1] For the synthesis of the parent ethyl 1H-pyrazole-3-carboxylate, precursors such as ethyl 2-formyl-3-oxopropanoate can be reacted with hydrazine.

Experimental Protocol: Synthesis of Ethyl 1H-pyrazole-3-carboxylate (A General Approach)

This protocol outlines a general procedure for the formation of a pyrazole-3-carboxylate from a β-ketoester, which can be synthesized from diethyl oxalate and a suitable ketone.

  • Formation of the β-ketoester: In a suitable reaction vessel, sodium ethoxide is prepared by carefully adding sodium metal to absolute ethanol. To this, a mixture of diethyl oxalate and an appropriate ketone (e.g., acetone) is added dropwise at a controlled temperature. The reaction mixture is stirred for several hours to facilitate the Claisen condensation.

  • Work-up of the β-ketoester: After the reaction is complete, the mixture is acidified and the β-ketoester is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure.

  • Cyclization with Hydrazine: The crude β-ketoester is dissolved in a suitable solvent, such as ethanol or glacial acetic acid. Hydrazine hydrate is then added, and the mixture is refluxed for several hours.[1]

  • Isolation and Purification: Upon completion of the reaction, the solvent is removed, and the crude product is purified, typically by recrystallization or column chromatography, to yield the ethyl 1H-pyrazole-3-carboxylate.

Regioselective Chlorination of the Pyrazole Ring

The introduction of a chlorine atom at the 4-position of the pyrazole ring is a key functionalization step. This is typically achieved through an electrophilic aromatic substitution reaction. The pyrazole ring is sufficiently electron-rich to undergo this transformation, and the 4-position is generally the most reactive site for electrophilic attack.

Choice of Chlorinating Agent: A Comparative Analysis

Several chlorinating agents can be employed for this purpose, each with its own advantages and considerations:

Chlorinating AgentReaction ConditionsAdvantagesDisadvantages
Sulfuryl chloride (SO₂Cl₂) Inert solvent (e.g., CH₂Cl₂, CHCl₃), often at room temperature.Readily available, effective for many substrates.Generates corrosive byproducts (HCl, SO₂), which can pose equipment and environmental challenges.[3]
Trichloroisocyanuric acid (TCCA) Often in an organic solvent, can also be used under solvent-free mechanochemical conditions.[4]Mild, efficient, and environmentally benign.[4]Solid reagent, may require specific handling.
Sodium hypochlorite (NaOCl) Aqueous solution, often in the absence of carboxylic acids for better yield.[5]Inexpensive and readily available.Reaction conditions need careful control to avoid side reactions.
Electrochemical Chlorination Electrolytic cell with a chloride source (e.g., HCl).[3]Avoids the use of harsh chemical oxidants, can be highly efficient.Requires specialized equipment.
Mechanistic Insight: Electrophilic Aromatic Substitution

The chlorination of the pyrazole ring proceeds via a classical electrophilic aromatic substitution mechanism. The chlorinating agent, either directly or through activation, generates an electrophilic chlorine species (Cl⁺ or a polarized equivalent). This electrophile is then attacked by the electron-rich π-system of the pyrazole ring, preferentially at the C4 position, to form a resonance-stabilized carbocation intermediate (a sigma complex). Subsequent deprotonation of this intermediate restores the aromaticity of the pyrazole ring and yields the 4-chloropyrazole derivative.

Experimental Protocol: Chlorination with Sulfuryl Chloride
  • Reaction Setup: To a solution of ethyl 1H-pyrazole-3-carboxylate in a dry, inert solvent such as dichloromethane, sulfuryl chloride is added dropwise at a controlled temperature (typically 0-5 °C).

  • Reaction Monitoring: The reaction is stirred at room temperature and monitored by TLC or HPLC until the starting material is consumed.

  • Work-up: The reaction mixture is carefully quenched with water or a saturated sodium bicarbonate solution. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude ethyl 4-chloro-1H-pyrazole-3-carboxylate is purified by column chromatography or recrystallization.

N-Butylation of the 4-Chloropyrazole Intermediate

The final key modification of the pyrazole core is the introduction of the butyl group at one of the ring nitrogen atoms. For unsymmetrical pyrazoles, this step can lead to a mixture of N1 and N2 regioisomers. The regioselectivity of the N-alkylation is influenced by steric and electronic factors of both the pyrazole substrate and the alkylating agent, as well as the reaction conditions.[6]

Common N-Alkylation Strategies
  • Williamson Ether Synthesis Analogue: The most common method involves the deprotonation of the pyrazole N-H with a base, followed by nucleophilic attack on an alkyl halide, such as 1-bromobutane or 1-iodobutane . Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF or acetonitrile.

  • Acid-Catalyzed Alkylation: An alternative approach utilizes trichloroacetimidate electrophiles in the presence of a Brønsted acid catalyst.[7] This method can offer different regioselectivity and avoids the use of strong bases.

Controlling Regioselectivity

In the case of ethyl 4-chloro-1H-pyrazole-3-carboxylate, alkylation is generally favored at the N1 position due to the steric hindrance imposed by the adjacent ester group at the C3 position. The electron-withdrawing nature of the ester group also influences the relative nucleophilicity of the two nitrogen atoms. The use of a bulky protecting group on one of the nitrogen atoms can also be employed to direct the alkylation to the other nitrogen, followed by deprotection.[8]

Experimental Protocol: N-Butylation with 1-Bromobutane
  • Reaction Setup: To a solution of ethyl 4-chloro-1H-pyrazole-3-carboxylate in a polar aprotic solvent such as DMF, a base like potassium carbonate is added. The mixture is stirred for a short period to facilitate the deprotonation of the pyrazole.

  • Addition of Alkylating Agent: 1-Bromobutane is then added to the reaction mixture.

  • Reaction Conditions: The reaction is typically heated to a moderate temperature (e.g., 60-80 °C) and stirred for several hours until the reaction is complete (monitored by TLC/HPLC).

  • Work-up and Purification: The reaction mixture is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried, and concentrated. The resulting crude product, ethyl 1-butyl-4-chloro-1H-pyrazole-3-carboxylate, is then purified by column chromatography.

Final Step: Ester Hydrolysis

The concluding step in the synthesis is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This transformation is typically achieved under basic conditions, followed by acidification.[9]

Experimental Protocol: Alkaline Hydrolysis
  • Reaction Setup: Ethyl 1-butyl-4-chloro-1H-pyrazole-3-carboxylate is dissolved in a mixture of an alcohol (e.g., ethanol or methanol) and an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide.

  • Reaction Conditions: The mixture is heated to reflux and stirred for a few hours until the hydrolysis is complete.[9]

  • Acidification and Isolation: After cooling, the reaction mixture is concentrated to remove the alcohol. The remaining aqueous solution is then acidified with a strong acid, such as concentrated HCl, until the pH is acidic, leading to the precipitation of the carboxylic acid.

  • Purification: The precipitated 1-butyl-4-chloro-1H-pyrazole-3-carboxylic acid is collected by filtration, washed with cold water, and dried. If necessary, it can be further purified by recrystallization.

Synthetic Workflow Visualization

The following diagram illustrates the described synthetic pathway for 1-Butyl-4-chloro-1H-pyrazole-3-carboxylic acid.

Synthesis_Workflow SM Diethyl Oxalate + Ketone Precursor Intermediate1 Ethyl 1H-pyrazole-3-carboxylate SM->Intermediate1 Condensation/ Cyclization Hydrazine Hydrazine Hydrate Hydrazine->Intermediate1 Condensation/ Cyclization Intermediate2 Ethyl 4-chloro-1H-pyrazole-3-carboxylate Intermediate1->Intermediate2 Chlorination Chlorinating_Agent Chlorinating Agent (e.g., SO₂Cl₂) Chlorinating_Agent->Intermediate2 Chlorination Intermediate3 Ethyl 1-butyl-4-chloro- 1H-pyrazole-3-carboxylate Intermediate2->Intermediate3 N-Butylation Alkylating_Agent 1-Bromobutane + Base Alkylating_Agent->Intermediate3 N-Butylation Final_Product 1-Butyl-4-chloro-1H-pyrazole-3-carboxylic acid Intermediate3->Final_Product Hydrolysis Base_Acid 1. NaOH (aq) 2. HCl (aq) Base_Acid->Final_Product Hydrolysis

Caption: Synthetic pathway for 1-Butyl-4-chloro-1H-pyrazole-3-carboxylic acid.

Conclusion

The synthesis of 1-butyl-4-chloro-1H-pyrazole-3-carboxylic acid is a well-defined process that relies on a series of robust and high-yielding chemical transformations. The selection of appropriate starting materials, particularly for the initial construction of the pyrazole-3-carboxylate core, is paramount for an efficient synthesis. Careful consideration of the chlorinating and alkylating agents, with an understanding of the underlying reaction mechanisms and factors influencing regioselectivity, allows for precise control over the molecular architecture. The protocols and strategic insights provided in this guide are intended to equip researchers with the necessary knowledge to successfully synthesize this important heterocyclic building block for applications in drug discovery and development.

References

  • Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate - Google P
  • Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed. (URL: [Link])

  • Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. (URL: [Link])

  • The crystal structure of 4-chloro-1H-pyrazole-3-carboxylic acid, C4H3ClN2O2. (URL: [Link])

  • 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester - the NIST WebBook. (URL: [Link])

  • Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives - Arkat USA. (URL: [Link])

  • US5047551A - Preparation of 4-chloropyrazoles - Google P
  • C−H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-Arylation and N-Alkylation Enabled by SEM-Group Transposition | Journal of the American Chemical Society. (URL: [Link])

  • Synthesis of some pyrazole‐3‐carboxylic acid‐hydrazide and pyrazolopyridazine compounds | Request PDF - ResearchGate. (URL: [Link])

  • One-Pot, Three-Component Approach to the Synthesis of 3,4,5-Trisubstituted Pyrazoles. (URL: [Link])

  • (PDF) Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - ResearchGate. (URL: [Link])

  • Improved process for the preparation of 5-acetyl-1H-pyrazole-3-carboxylic acid - Technical Disclosure Commons. (URL: [Link])

  • CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxyl
  • EP0885889A2 - Process for the preparation of pyrazole-3-carboxylic acids - Google P
  • A Facile One-pot Synthesis of 1-Arylpyrazolo[3,4-d]Pyrimidin - PMC. (URL: [Link])

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - MDPI. (URL: [Link])

  • lysis of Ethyl 5-Acetyl-1H-pyrazole-3-carboxylate - Who we serve. (URL: [Link])

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates - Semantic Scholar. (URL: [Link])

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Exploratory

Biological Activity of Pyrazole Carboxylic Acids: A Comprehensive Guide to Mechanisms, Synthesis, and Therapeutic Applications

Executive Summary As an application scientist bridging the gap between computational drug design and benchtop synthesis, I frequently encounter the pyrazole carboxylic acid scaffold. This five-membered heterocyclic syste...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As an application scientist bridging the gap between computational drug design and benchtop synthesis, I frequently encounter the pyrazole carboxylic acid scaffold. This five-membered heterocyclic system is a foundational building block in modern medicinal chemistry and agrochemical development[1]. Its structural versatility stems from a unique combination of hydrogen bond donor (N–H) and acceptor (C=N) capabilities, while the carboxylic acid moiety provides an essential handle for metal coordination, salt-bridge formation, and further functionalization[2][3].

This whitepaper provides an in-depth technical analysis of the biological activities of pyrazole carboxylic acids, focusing on their mechanisms of action, quantitative efficacy, and the self-validating experimental workflows required to synthesize and evaluate them.

Core Mechanisms of Action: The Logic of the Scaffold

The biological utility of pyrazole carboxylic acids is not accidental; it is a direct consequence of their stereoelectronic properties. Depending on the substitution pattern, these molecules can be tuned to interact with highly specific protein microenvironments.

Oncology: Carbonic Anhydrase (CA IX and XII) Inhibition

Human carbonic anhydrases (hCAs), particularly isoforms IX and XII, are overexpressed in hypoxic tumor microenvironments, making them prime targets for anticancer therapeutics[3].

The Mechanistic Causality: Classical CA inhibitors rely on a sulfonamide group to directly coordinate with the active-site Zn²⁺ ion. However, heteroaryl-pyrazole carboxylic acids represent a novel class of non-classical inhibitors. Crystallographic studies reveal that certain pyrazole carboxylic acids do not directly bind the zinc ion. Instead, the carbonyl oxygen of the carboxylic acid forms critical hydrogen bonds with the backbone NH of Thr199 and Thr200, displacing the ordered water network essential for the enzyme's catalytic hydration of CO₂[3]. When functionalized into sulfamoylphenyl derivatives, they achieve direct Zn²⁺ coordination, yielding sub-micromolar efficacy[4].

Protein-Protein Interaction (PPI) Inhibition: The KEAP1-NRF2 Pathway

The KEAP1-NRF2 pathway is the master regulator of the cellular antioxidant response. Under basal conditions, KEAP1 sequesters the transcription factor NRF2 and targets it for proteasomal degradation[5].

The Mechanistic Causality: Disrupting this PPI with small molecules is notoriously difficult due to the large, solvent-exposed nature of the KEAP1 Kelch domain. Pyrazole carboxylic acids have emerged as highly effective fragment anchors. The carboxylic acid moiety forms a critical electrostatic interaction with the Arg483 (R483) residue in the Kelch domain's "acid" subpocket[6][7]. This anchoring allows the pyrazole core to project substituents into the adjacent "sulfonamide" and "planar" subpockets, sterically preventing NRF2 from binding[6].

KEAP1_NRF2 Keap1 KEAP1 (Kelch Domain) Nrf2 NRF2 Transcription Factor Keap1->Nrf2 Sequesters & Ubiquitinates Degradation Proteasomal Degradation Nrf2->Degradation Basal State ARE ARE-Dependent Gene Expression Nrf2->ARE Translocates to Nucleus Inhibitor Pyrazole Carboxylic Acid (PPI Inhibitor) Inhibitor->Keap1 Binds R483 Inhibitor->Nrf2 Prevents Sequestration

KEAP1-NRF2 pathway disruption by pyrazole carboxylic acid inhibitors.

Agrochemicals: Succinate Dehydrogenase Inhibitors (SDHIs)

In the agricultural sector, pyrazole carboxylic acids are the foundational precursors for pyrazole carboxamide fungicides[2].

The Mechanistic Causality: These compounds act as Succinate Dehydrogenase Inhibitors (SDHIs). They physically bind to the ubiquinone-binding site (Qp-site) of Complex II in the fungal mitochondrial respiratory chain. By blocking the transfer of electrons from succinate to ubiquinone, they halt the tricarboxylic acid (TCA) cycle, leading to severe ATP depletion and subsequent fungal pathogen death[2].

SDHI_Mechanism Succinate Succinate ComplexII Complex II (SDH) Qp-site Succinate->ComplexII Oxidation Fumarate Fumarate ComplexII->Fumarate ETC Electron Transport Chain ComplexII->ETC Electron Transfer ATP ATP Production ETC->ATP Cellular Respiration Fungicide Pyrazole Carboxamide (SDHI) Fungicide->ComplexII Blocks Ubiquinone Binding

Mechanism of SDHI fungicides derived from pyrazole carboxylic acids.

Quantitative Biological Evaluation

To evaluate the structure-activity relationship (SAR) of these scaffolds, we must look at the quantitative data. The table below summarizes the inhibitory potency of various pyrazole carboxylic acid derivatives against their primary targets.

Table 1: In Vitro Inhibitory Activity of Pyrazole Carboxylic Acid Derivatives

Compound / DerivativeTargetAssay TypePotency (IC₅₀ / Kᵢ)Mechanism of ActionSource
Compound 2c (Indolylpyrazole)hCA XIIStopped-flow CO₂ hydraseKᵢ = 0.21 µMZn²⁺ indirect interference[3]
Compound 4e (Sulfamoylphenyl)hCA XIIStopped-flow CO₂ hydraseIC₅₀ = 0.07 µMZn²⁺ direct coordination[4]
Compound 17 (Triazole-cyclopropyl)KEAP1Fluorescence PolarizationIC₅₀ = 41 nMPPI Inhibition (Kelch domain)[5]
KI696 (Reference Standard)KEAP1Fluorescence PolarizationIC₅₀ = 14.2 nMPPI Inhibition (Kelch domain)[8]
Pyrazole Carboxamides Complex IIFungal Mycelial GrowthBroad-spectrumQp-site blockade[2]

Experimental Workflows & Methodologies

In my experience optimizing these scaffolds for high-throughput screening, the primary challenge is ensuring that both the synthesis and the biological assays are robust and reproducible. Below are the self-validating protocols I implement in the laboratory.

Protocol 1: Synthesis of 5-Aryl-1H-pyrazole-3-carboxylic acids

This protocol utilizes a base-promoted condensation followed by acid-catalyzed cyclization[9].

  • Claisen Condensation: React substituted acetophenones with diethyl oxalate in the presence of sodium ethoxide.

    • Causality: The strong base generates an enolate that attacks the ester, forming the critical 1,3-dicarbonyl (aryl-diketo acid) intermediate necessary for pyrazole cyclization.

  • Cyclization: Dissolve the isolated aryl-diketo acid in glacial acetic acid. Add hydrazine hydrate dropwise at 0°C, then reflux for 4 hours.

    • Causality: We utilize glacial acetic acid not merely as a solvent, but as an acid catalyst. It protonates the carbonyl oxygen to increase electrophilicity, driving the nucleophilic attack of the hydrazine and facilitating the subsequent dehydration required to form the aromatic pyrazole ring[9].

  • Isolation: Pour the reaction mixture into crushed ice. Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol.

    • Causality: Quenching in ice water rapidly decreases the dielectric constant and temperature, crashing the product out of solution while keeping polar impurities dissolved.

  • Analytical Validation: Confirm the structure via ¹H-NMR (identifying the characteristic pyrazole C4-H singlet at ~6.8–7.2 ppm) and LC-HRMS.

Protocol 2: Fluorescence Polarization (FP) Assay for KEAP1-NRF2 PPI Inhibition

To evaluate the binding affinity of pyrazole carboxylic acids to the KEAP1 Kelch domain, an FP assay is the gold standard[10].

  • Reagent Preparation: Prepare the assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.01% Tween-20, 1 mM DTT).

    • Causality: DTT is critical here. KEAP1 contains 27 cysteine residues; DTT maintains them in a reduced state, preventing artefactual disulfide cross-linking that would alter the Kelch domain's native conformation[5].

  • Tracer and Protein Complex: Utilize a FITC-labeled NRF2 peptide probe (e.g., FITC-LDEETGEFL) at a final concentration of 3 nM, mixed with recombinant KEAP1 Kelch domain at 14 nM[10].

  • Compound Incubation: Dispense the pyrazole carboxylic acid derivatives (in serial dilutions) into a 384-well black microplate. Add the KEAP1/probe mixture and incubate for 30 minutes at room temperature to reach thermodynamic equilibrium.

  • Measurement & Self-Validation: Read parallel and perpendicular fluorescence intensities to calculate milli-polarization (mP) units.

    • Self-Validation Step: Always run a parallel negative control (DMSO vehicle) and a positive control (e.g., KI696)[8]. Calculate the Z'-factor of the plate. Proceed with data analysis only if the Z'-factor is > 0.6, ensuring the displacement signal is statistically significant and not an artifact of compound autofluorescence.

Conclusion

The pyrazole carboxylic acid scaffold remains one of the most privileged structures in medicinal chemistry. Whether acting as an anchor in the complex protein-protein interface of KEAP1, displacing water networks in Carbonic Anhydrase, or shutting down fungal respiration via SDH inhibition, its utility is bound only by the creativity of the chemist functionalizing it. By adhering to rigorous, self-validating synthetic and analytical protocols, researchers can continue to unlock the vast therapeutic potential of these derivatives.

References

  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Bentham Science Publishers.1

  • Pyrazole Carboxylic Acids as a Foundational Building Block for Modern Agrochemicals. Benchchem.2

  • Exploring Heteroaryl-pyrazole Carboxylic Acids as Human Carbonic Anhydrase XII Inhibitors. ACS Medicinal Chemistry Letters / NIH PMC.3

  • Fragment-Guided Discovery of Pyrazole Carboxylic Acid Inhibitors of the Kelch-like ECH-Associated Protein 1: Nuclear Factor Erythroid 2 Related Factor 2 (KEAP1:NRF2) Protein−Protein Interaction. Journal of Medicinal Chemistry - ACS Publications.6

  • 5-Aryl-1H-pyrazole-3-carboxylic acids as selective inhibitors of human carbonic anhydrases IX and XII. University of Belgrade.9

  • Insight on novel sulfamoylphenyl pyrazole derivatives as anticancer carbonic anhydrase inhibitors. NIH PMC.4

  • Discovery of Propionic Acid Derivatives with a 5-THIQ Core as Potent and Orally Bioavailable Keap1–Nrf2 Protein–Protein Interaction Inhibitors. Journal of Medicinal Chemistry - ACS Publications.8

  • Activators of Nrf2 to Counteract Neurodegenerative Diseases. UniCH.5

  • A Comparative Assessment Study of Known Small-Molecule Keap1−Nrf2 Protein–Protein Interaction Inhibitors. ACS Publications.10

Sources

Foundational

An In-depth Technical Guide to 1-Butyl-4-chloro-1H-pyrazole-3-carboxylic Acid and its Derivatives: Synthesis, Properties, and Therapeutic Potential

This guide provides a comprehensive technical overview of 1-butyl-4-chloro-1H-pyrazole-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We will explore its s...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of 1-butyl-4-chloro-1H-pyrazole-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We will explore its synthesis, chemical properties, and the vast therapeutic potential of its derivatives, offering insights for researchers, scientists, and professionals in the field.

Introduction: The Prominence of the Pyrazole Scaffold

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structural motif is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities.[1] Derivatives of pyrazole carboxylic acids, in particular, have garnered substantial attention due to their diverse pharmacological profiles, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[2][3] The versatility of the pyrazole scaffold allows for fine-tuning of its physicochemical and biological properties through substitution, making it a privileged structure in the design of novel therapeutic agents.

1-Butyl-4-chloro-1H-pyrazole-3-carboxylic acid represents a key building block within this chemical space. The presence of a butyl group at the N1 position influences its lipophilicity and pharmacokinetic profile, while the chloro substituent at the C4 position and the carboxylic acid at the C3 position provide reactive handles for the synthesis of a diverse library of derivatives, primarily esters and amides.

Physicochemical Properties

A summary of the key physicochemical properties of 1-butyl-4-chloro-1H-pyrazole-3-carboxylic acid is presented in the table below.

PropertyValueSource
CAS Number 1006451-25-7[4]
Molecular Formula C₈H₁₁ClN₂O₂[4]
Molecular Weight 202.64 g/mol [4]
Storage Temperature 2-8°C[4]
InChI Code 1S/C8H11ClN2O2/c1-2-3-4-11-5-6(9)7(10-11)8(12)13/h5H,2-4H2,1H3,(H,12,13)[4]

Synthesis of 1-Butyl-4-chloro-1H-pyrazole-3-carboxylic Acid

Experimental Protocol: A Representative Synthesis

Step 1: Synthesis of Ethyl 1-butyl-1H-pyrazole-3-carboxylate

This initial step involves the condensation of a β-ketoester equivalent with butylhydrazine. A common strategy is the reaction of diethyl oxalate with a ketone to form a dioxo-ester, which then cyclizes with the substituted hydrazine.[5][6]

  • Materials: Diethyl oxalate, a suitable ketone (e.g., acetone), sodium ethoxide, butylhydrazine, ethanol, glacial acetic acid.

  • Procedure:

    • In a round-bottom flask, dissolve sodium ethoxide in absolute ethanol.

    • To this solution, add a mixture of diethyl oxalate and the ketone dropwise at a controlled temperature.

    • Stir the reaction mixture at room temperature for several hours until the formation of the intermediate ethyl 2,4-dioxobutanoate derivative is complete (monitored by TLC).

    • In a separate flask, prepare a solution of butylhydrazine in glacial acetic acid.

    • Add the dioxo-ester intermediate to the butylhydrazine solution and reflux the mixture for several hours.

    • Upon completion of the reaction, cool the mixture and pour it into ice-cold water.

    • The precipitated product, ethyl 1-butyl-1H-pyrazole-3-carboxylate, is collected by filtration, washed with water, and dried.

Step 2: Chlorination of Ethyl 1-butyl-1H-pyrazole-3-carboxylate

The chlorination of the pyrazole ring at the 4-position can be achieved using various chlorinating agents. A method described in a patent for a similar substrate utilizes hydrochloric acid and hydrogen peroxide.[7]

  • Materials: Ethyl 1-butyl-1H-pyrazole-3-carboxylate, concentrated hydrochloric acid, hydrogen peroxide (30% solution).

  • Procedure:

    • Suspend ethyl 1-butyl-1H-pyrazole-3-carboxylate in concentrated hydrochloric acid.

    • To this stirred suspension, add hydrogen peroxide dropwise, maintaining the temperature below a certain threshold (e.g., 40°C) with an ice bath.

    • After the addition is complete, continue stirring at room temperature for several hours until the reaction is complete (monitored by TLC or GC-MS).

    • The reaction mixture is then diluted with water, and the product, ethyl 1-butyl-4-chloro-1H-pyrazole-3-carboxylate, is extracted with a suitable organic solvent (e.g., ethyl acetate).

    • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

Step 3: Hydrolysis to 1-Butyl-4-chloro-1H-pyrazole-3-carboxylic Acid

The final step is the saponification of the ethyl ester to the corresponding carboxylic acid.

  • Materials: Ethyl 1-butyl-4-chloro-1H-pyrazole-3-carboxylate, sodium hydroxide or potassium hydroxide, ethanol, water, hydrochloric acid.

  • Procedure:

    • Dissolve the ethyl ester in a mixture of ethanol and water.

    • Add a solution of sodium hydroxide or potassium hydroxide and reflux the mixture for several hours.

    • After the hydrolysis is complete (monitored by TLC), cool the reaction mixture and remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and acidify with concentrated hydrochloric acid to a pH of approximately 2-3.

    • The precipitated 1-butyl-4-chloro-1H-pyrazole-3-carboxylic acid is collected by filtration, washed with cold water, and dried under vacuum.

Synthesis_Workflow cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: Chlorination cluster_2 Step 3: Hydrolysis A Diethyl Oxalate + Ketone C Ethyl 1-butyl-1H-pyrazole-3-carboxylate A->C NaOEt, EtOH; then AcOH B Butylhydrazine B->C D Ethyl 1-butyl-1H-pyrazole-3-carboxylate E Ethyl 1-butyl-4-chloro-1H-pyrazole-3-carboxylate D->E HCl, H₂O₂ F Ethyl 1-butyl-4-chloro-1H-pyrazole-3-carboxylate G 1-Butyl-4-chloro-1H-pyrazole-3-carboxylic Acid F->G NaOH, EtOH/H₂O; then HCl

Caption: Synthetic workflow for 1-Butyl-4-chloro-1H-pyrazole-3-carboxylic acid.

Derivatization Strategies and Key Derivatives

The carboxylic acid moiety of 1-butyl-4-chloro-1H-pyrazole-3-carboxylic acid is the primary site for derivatization, most commonly leading to the formation of amides and esters.

Synthesis of Amide Derivatives

The synthesis of amide derivatives typically proceeds through the activation of the carboxylic acid, often by converting it to the corresponding acid chloride.

Experimental Protocol: Synthesis of 1-Butyl-4-chloro-1H-pyrazole-3-carboxamides

  • Step 4a: Formation of the Acid Chloride

    • Materials: 1-Butyl-4-chloro-1H-pyrazole-3-carboxylic acid, thionyl chloride (SOCl₂) or oxalyl chloride, catalytic DMF, dry toluene or dichloromethane.

    • Procedure:

      • Suspend the carboxylic acid in a dry, inert solvent under a nitrogen atmosphere.

      • Add a catalytic amount of DMF.

      • Add thionyl chloride or oxalyl chloride dropwise at room temperature.

      • Heat the reaction mixture to reflux for a few hours until the evolution of gas ceases.

      • Remove the excess solvent and reagent under reduced pressure to yield the crude 1-butyl-4-chloro-1H-pyrazole-3-carbonyl chloride, which is often used immediately in the next step.[8]

  • Step 4b: Amide Coupling

    • Materials: 1-Butyl-4-chloro-1H-pyrazole-3-carbonyl chloride, a primary or secondary amine, a non-nucleophilic base (e.g., triethylamine or pyridine), dry aprotic solvent (e.g., dichloromethane or THF).

    • Procedure:

      • Dissolve the amine and the base in a dry aprotic solvent and cool the solution in an ice bath.

      • Add a solution of the crude acid chloride in the same solvent dropwise to the amine solution.

      • Allow the reaction to warm to room temperature and stir for several hours.

      • Upon completion, the reaction mixture is typically washed with dilute acid, dilute base, and brine.

      • The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed to yield the crude amide, which can be purified by recrystallization or column chromatography.[2]

Derivatization_Workflow cluster_0 Acid Chloride Formation cluster_1 Amide Synthesis A 1-Butyl-4-chloro-1H-pyrazole- 3-carboxylic Acid B 1-Butyl-4-chloro-1H-pyrazole- 3-carbonyl Chloride A->B SOCl₂ or (COCl)₂ C 1-Butyl-4-chloro-1H-pyrazole- 3-carbonyl Chloride E 1-Butyl-4-chloro-1H-pyrazole- 3-carboxamide Derivative C->E Base (e.g., Et₃N) D Primary or Secondary Amine (R'R''NH) D->E

Caption: General workflow for the synthesis of amide derivatives.

Biological Activities and Therapeutic Potential

While specific biological data for 1-butyl-4-chloro-1H-pyrazole-3-carboxylic acid is limited in publicly available literature, the broader class of pyrazole-3-carboxamides has been extensively studied, revealing significant potential in several therapeutic areas.

Anti-inflammatory and Analgesic Activity

A significant number of pyrazole derivatives have been investigated as anti-inflammatory and analgesic agents.[9][10] The mechanism of action for many of these compounds involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the inflammatory cascade.[1] The structural features of 1-butyl-4-chloro-1H-pyrazole-3-carboxamides are consistent with those of known COX inhibitors, suggesting that derivatives of this core could exhibit potent anti-inflammatory effects with potentially improved gastrointestinal safety profiles compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Anticancer Activity

The pyrazole scaffold is present in several anticancer agents, and numerous studies have demonstrated the antiproliferative activity of pyrazole derivatives against various cancer cell lines.[11] The proposed mechanisms of action are diverse and include the inhibition of protein kinases, which are crucial regulators of cell growth and proliferation.[12] Derivatives of pyrazole-3-carboxylic acid have been specifically identified as potential kinase inhibitors.[13] Given the importance of kinase signaling in cancer, derivatives of 1-butyl-4-chloro-1H-pyrazole-3-carboxylic acid represent a promising avenue for the development of novel oncology therapeutics. Some pyrazole-carboxamide derivatives have also been shown to interact with DNA, suggesting another potential mechanism for their anticancer effects.[14]

Agrochemical Applications

Beyond pharmaceuticals, pyrazole derivatives have found applications in agriculture as herbicides and fungicides.[15][16] The specific substitution pattern on the pyrazole ring is critical for its biological activity in this context. The 1-butyl-4-chloro-1H-pyrazole-3-carboxylic acid core could serve as a valuable intermediate for the synthesis of new agrochemicals with improved efficacy and environmental profiles.

Structure-Activity Relationships (SAR)

While a detailed SAR study for the specific 1-butyl-4-chloro-1H-pyrazole-3-carboxamide scaffold is not available, general SAR principles for related pyrazole derivatives can provide valuable guidance for the design of new analogs with enhanced activity.

  • N1-Substituent: The nature of the substituent at the N1 position significantly influences the compound's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). The butyl group in the title compound imparts a degree of lipophilicity that can enhance cell membrane permeability.

  • C4-Substituent: The chloro group at the C4 position can influence the electronic properties of the pyrazole ring and may also be involved in interactions with biological targets.

  • C3-Carboxamide Substituents: The substituents on the amide nitrogen are crucial for determining the biological activity and selectivity. The exploration of a wide range of amines in the synthesis of carboxamide derivatives is a key strategy for optimizing the potency and target profile of these compounds.

Caption: Key structural features influencing the activity of 1-butyl-4-chloro-1H-pyrazole-3-carboxamide derivatives. (A placeholder for a chemical structure image is included).

Future Directions

1-Butyl-4-chloro-1H-pyrazole-3-carboxylic acid and its derivatives represent a promising area for further research and development. Key future directions include:

  • Synthesis of Diverse Libraries: The synthesis and screening of a broad range of amide and ester derivatives are crucial to fully explore the therapeutic potential of this scaffold.

  • Biological Screening: Comprehensive biological evaluation of these derivatives against a panel of relevant targets, including various kinases and COX enzymes, is warranted.

  • In Vivo Studies: Promising lead compounds should be advanced to in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.

  • Structural Biology: Co-crystallization of active compounds with their biological targets will provide valuable insights into their mechanism of action and facilitate further structure-based drug design.

Conclusion

1-Butyl-4-chloro-1H-pyrazole-3-carboxylic acid is a versatile and valuable building block in medicinal chemistry. Its derivatives, particularly the carboxamides, hold significant promise as novel therapeutic agents for a range of diseases, including inflammatory disorders and cancer. The synthetic accessibility of this scaffold, coupled with the well-established biological importance of the pyrazole core, makes it an attractive starting point for drug discovery programs. Further research into the synthesis, biological evaluation, and structure-activity relationships of its derivatives is highly encouraged and has the potential to yield new and effective medicines.

References

  • PubMed. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. [Link]

  • ResearchGate. (PDF) Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. [Link]

  • Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. ILHAN ÖZER ILHAN and MEHMET ÇADIR. [Link]

  • Organic Syntheses. 4 - Organic Syntheses Procedure. [Link]

  • ResearchGate. A novel unambiguous synthesis of ethyl 1 -phenyl- 1H-3-pyrazolecarboxylate | Request PDF. [Link]

  • Reactions of some pyrazole-3-carboxylic acids with various N,N'-binucleophiles and investigation of their antiproliferative activities. Indian Journal of Chemistry, Vol. 54B, August 2015, pp. 1032-1040. [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. [Link]

  • Google Patents.
  • PMC. Current status of pyrazole and its biological activities. [Link]

  • PMC. Ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate. [Link]

  • ResearchGate. (PDF) Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols. [Link]

  • Preprints.org. From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. [Link]

  • ChemBK. 1H-Pyrazole-3-carboxylic acid, 1-butyl-4-nitro-, ethyl ester. [Link]

  • MDPI. Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. [Link]

  • ResearchGate. (PDF) Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. [Link]

  • PubMed. Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. [Link]

  • PubMed. Novel 1H-pyrazole-3-carboxamide derivatives: synthesis, anticancer evaluation and identification of their DNA-binding interaction. [Link]

  • Google Patents.
  • ACS Omega. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. [Link]

  • PubChem. Pyrazole-3-carboxylic acid amide derivative and pest control agent - Patent WO-2018207847-A1. [Link]

  • PMC. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. [Link]

  • Google Patents.
  • Google Patents.
  • DergiPark. Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. [Link]

  • Green Chemistry. Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid. [Link]

  • ResearchGate. Synthesis and Reactions of Some 1H-Pyrazole-3 Carboxylic Acid Chloride. [Link]

  • Google Patents. CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
  • International Journal of Health Sciences. Pyrazole as an anti-inflammatory scaffold. [Link]

  • ACS Publications. Discovery of 1H-Pyrazol-3(2H)-ones as Potent and Selective Inhibitors of Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK) | Journal of Medicinal Chemistry. [Link]

  • MDPI. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. [Link]

  • Arabian Journal of Chemistry. Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. [Link]

  • Current issues in pharmacy and medicine: science and practice. Synthesis and analgesic activity of new pyrazole-containing derivatives of 1,2,4-triazole-3-thiol. [Link]

  • PMC. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. [Link]

  • PMC. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. [Link]

  • PubChem. 4-Chloro-1H-pyrazole-3-carboxylic acid | C4H3ClN2O2 | CID 589702. [Link]

  • Organic & Biomolecular Chemistry. Bioisosteric replacement of the pyrazole 3-carboxamide moiety of rimonabant. A novel series of oxadiazoles as CB1 cannabinoid receptor antagonists. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note & Synthesis Protocol: A Comprehensive Guide to the Preparation of 1-Butyl-4-chloro-1H-pyrazole-3-carboxylic acid

Abstract This document provides a detailed protocol for the synthesis of 1-Butyl-4-chloro-1H-pyrazole-3-carboxylic acid, a key intermediate in the development of various pharmaceutical and agrochemical agents. The synthe...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a detailed protocol for the synthesis of 1-Butyl-4-chloro-1H-pyrazole-3-carboxylic acid, a key intermediate in the development of various pharmaceutical and agrochemical agents. The synthesis is presented as a three-step process commencing with the regioselective N-alkylation of a commercially available pyrazole ester, followed by chlorination at the C4 position, and culminating in the hydrolysis of the ester to the target carboxylic acid. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, explanations of the underlying chemical principles, and safety considerations.

Introduction

Pyrazole derivatives are a cornerstone in medicinal chemistry and crop science, with many exhibiting a broad spectrum of biological activities.[1][2] The targeted substitution on the pyrazole scaffold is a critical strategy for modulating the physicochemical and pharmacological properties of these molecules.[2] 1-Butyl-4-chloro-1H-pyrazole-3-carboxylic acid is a valuable building block, and a reliable and well-documented synthetic route is essential for its application in research and development.

This protocol outlines a robust and reproducible three-step synthesis designed to deliver the target compound with high purity and yield. The synthetic strategy is as follows:

  • Step 1: N-Alkylation: Regioselective butylation of ethyl 1H-pyrazole-3-carboxylate at the N1 position.

  • Step 2: Chlorination: Electrophilic chlorination of the resulting N-butyl pyrazole ester at the C4 position.

  • Step 3: Hydrolysis: Saponification of the ethyl ester to the corresponding carboxylic acid.

Synthetic Workflow Overview

The overall synthetic pathway is depicted in the following diagram:

Synthesis_Workflow Start Ethyl 1H-pyrazole-3-carboxylate Intermediate1 Ethyl 1-butyl-1H-pyrazole-3-carboxylate Start->Intermediate1 N-Alkylation (1-bromobutane, Base) Intermediate2 Ethyl 1-butyl-4-chloro-1H-pyrazole-3-carboxylate Intermediate1->Intermediate2 Chlorination (e.g., NCS or SO2Cl2) FinalProduct 1-Butyl-4-chloro-1H-pyrazole-3-carboxylic acid Intermediate2->FinalProduct Hydrolysis (e.g., NaOH or LiOH)

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Application

analytical methods for 1-Butyl-4-chloro-1H-pyrazole-3-carboxylic acid characterization

An Application Note for the Comprehensive Characterization of 1-Butyl-4-chloro-1H-pyrazole-3-carboxylic Acid Authored by: A Senior Application Scientist Introduction 1-Butyl-4-chloro-1H-pyrazole-3-carboxylic acid is a su...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Comprehensive Characterization of 1-Butyl-4-chloro-1H-pyrazole-3-carboxylic Acid

Authored by: A Senior Application Scientist

Introduction

1-Butyl-4-chloro-1H-pyrazole-3-carboxylic acid is a substituted pyrazole derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1][2] The precise substitution pattern on the pyrazole ring, featuring a butyl group at the N1 position, a chlorine atom at C4, and a carboxylic acid at C3, necessitates a robust and multi-faceted analytical approach to unequivocally confirm its identity, purity, and structural integrity. The rigorous characterization of such molecules is a critical prerequisite for their advancement in any research or development pipeline, ensuring data reliability and compliance with regulatory standards.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals, detailing an integrated suite of analytical methodologies for the thorough characterization of 1-Butyl-4-chloro-1H-pyrazole-3-carboxylic acid. The protocols described herein are designed not merely as procedural steps but as a logical framework, explaining the causality behind the selection of each technique and instrumental parameter. This self-validating system of cross-verification across different analytical platforms ensures the highest degree of scientific integrity and trustworthiness.

Molecular Structure and Physicochemical Properties

A foundational step in the characterization process is the documentation of the compound's basic chemical and physical properties.

Structure:

Table 1: Physicochemical Properties of 1-Butyl-4-chloro-1H-pyrazole-3-carboxylic acid

PropertyValueSource
CAS Number 1006451-25-7
Molecular Formula C₈H₁₁ClN₂O₂[3]
Molecular Weight 202.64 g/mol [3]
InChI Key MHJDAWLGUWVPST-UHFFFAOYSA-N
Storage Temperature 2-8°C

Chromatographic Analysis for Purity Assessment

Chromatographic methods are indispensable for determining the purity of a synthesized compound by separating it from any starting materials, by-products, or degradation products. High-Performance Liquid Chromatography (HPLC) is the preferred method for non-volatile compounds like carboxylic acids.[4]

Principle of Reversed-Phase HPLC (RP-HPLC)

RP-HPLC separates molecules based on their hydrophobicity. A non-polar stationary phase (like C18) is used with a polar mobile phase. Non-polar (hydrophobic) compounds interact more strongly with the stationary phase and thus elute later than polar compounds. For acidic compounds like the target molecule, pH control of the mobile phase is critical to ensure consistent retention and sharp peak shape. Adding an acid like trifluoroacetic acid (TFA) or phosphoric acid suppresses the ionization of the carboxylic acid group, making it less polar and increasing its retention time.[5]

Experimental Protocol: RP-HPLC
  • Sample Preparation: Accurately weigh approximately 10 mg of the compound and dissolve it in 10 mL of the mobile phase to create a 1 mg/mL stock solution. Further dilute to a working concentration of 50-150 µg/mL. Filter the final solution through a 0.45 µm syringe filter before injection.

  • Instrumentation: Utilize a standard HPLC system equipped with a UV detector.

  • Chromatographic Conditions: The following conditions serve as a robust starting point and can be optimized as needed.

    Table 2: Suggested HPLC Method Parameters

ParameterRecommended SettingRationale
Column C18, 150 mm x 4.6 mm, 5 µmStandard for reversed-phase separation of small molecules.
Mobile Phase Acetonitrile:Water (e.g., 80:20 v/v) with 0.1% Trifluoroacetic Acid (TFA)Acetonitrile provides good separation for many organic molecules. TFA is used to suppress the ionization of the carboxylic acid, ensuring a sharp, symmetrical peak.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency.
Column Temperature 25 °CEnsures reproducible retention times by controlling viscosity and mass transfer kinetics.
Injection Volume 5-10 µLA small volume prevents column overloading and peak distortion.
Detection UV at 206 nmPyrazole derivatives often exhibit UV absorbance at lower wavelengths. Wavelength optimization via a photodiode array (PDA) detector is recommended.
  • Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Visualization: HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Compound B Dissolve in Mobile Phase A->B C Filter (0.45 µm) B->C D Inject Sample C->D E Separation on C18 Column D->E F UV Detection E->F G Integrate Peaks F->G H Calculate Area % G->H I Determine Purity H->I MS_Fragmentation cluster_frags Primary Fragments M [C₈H₁₁ClN₂O₂]⁺ m/z 202/204 F1 [C₄H₂ClN₂O₂]⁺ m/z 145 M->F1 - C₄H₉• F2 [C₇H₁₀ClN₂]⁺ m/z 157 M->F2 - COOH• Integrated_Workflow cluster_synthesis Input cluster_primary Primary Analysis cluster_secondary Structural Confirmation cluster_final Final Validation cluster_output Output Start Synthesized Product: 1-Butyl-4-chloro-1H-pyrazole-3-carboxylic acid HPLC HPLC (Purity) Start->HPLC MS Mass Spec (Molecular Wt. & Formula) Start->MS NMR NMR (¹H, ¹³C) (Connectivity) HPLC->NMR MS->NMR FTIR FTIR (Functional Groups) NMR->FTIR EA Elemental Analysis (Empirical Formula) NMR->EA End Fully Characterized Compound FTIR->End EA->End

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Method

The Strategic Role of 1-Butyl-4-chloro-1H-pyrazole-3-carboxylic Acid in the Synthesis of Next-Generation Agrochemicals

Introduction: The Pyrazole Scaffold as a Privileged Structure in Agrochemicals The pyrazole ring system is a cornerstone in modern agrochemical design, recognized as a "privileged scaffold" due to its versatile chemical...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrazole Scaffold as a Privileged Structure in Agrochemicals

The pyrazole ring system is a cornerstone in modern agrochemical design, recognized as a "privileged scaffold" due to its versatile chemical nature and its ability to interact with a wide array of biological targets in pests, weeds, and fungi.[1] The thoughtful substitution on the pyrazole ring allows for the fine-tuning of a compound's bioactivity, selectivity, and physicochemical properties. Within this important class of molecules, 1-Butyl-4-chloro-1H-pyrazole-3-carboxylic acid serves as a critical building block for the synthesis of potent fungicides, particularly those belonging to the succinate dehydrogenase inhibitor (SDHI) class. This document provides a detailed guide for researchers and scientists on the application of this key intermediate in the synthesis of advanced agrochemicals, complete with reaction protocols and mechanistic insights.

Physicochemical Properties of 1-Butyl-4-chloro-1H-pyrazole-3-carboxylic acid

A thorough understanding of the starting material's properties is fundamental to its successful application in synthesis.

PropertyValueSource
CAS Number 1006451-25-7
Molecular Formula C₈H₁₁ClN₂O₂[2]
Molecular Weight 202.64 g/mol [2]
InChI Key MHJDAWLGUWVPST-UHFFFAOYSA-N
Storage Temperature 2-8°C

Core Application: Synthesis of Pyrazole Carboxamide Succinate Dehydrogenase Inhibitors (SDHIs)

The primary application of 1-Butyl-4-chloro-1H-pyrazole-3-carboxylic acid in agrochemical synthesis is the formation of pyrazole carboxamides. These compounds have demonstrated exceptional efficacy as Succinate Dehydrogenase Inhibitors (SDHIs).[3][4][5][6][7]

Mechanism of Action: Targeting Fungal Respiration

SDHI fungicides disrupt the fungal mitochondrial respiratory chain at complex II (succinate dehydrogenase). By inhibiting this enzyme, they block the production of ATP, the energy currency of the cell, leading to the cessation of fungal growth and eventual cell death. The pyrazole carboxamide moiety is a key pharmacophore that binds to the ubiquinone-binding site of the SDH enzyme.

SDHI_Mechanism TCA Tricarboxylic Acid (TCA) Cycle Succinate Succinate TCA->Succinate produces Fungus Fungal Cell SDH Succinate Dehydrogenase (Complex II) Succinate->SDH is oxidized by Fumarate Fumarate ETC Electron Transport Chain SDH->Fumarate to produce SDH->ETC donates electrons to ATP ATP Production (Energy) ETC->ATP drives ATP->Fungus powers Death Fungal Cell Death Fungus->Death results in SDHI Pyrazole Carboxamide (SDHI Fungicide) SDHI->SDH inhibits

Caption: Mechanism of action of pyrazole carboxamide SDHI fungicides.

General Synthetic Protocol: Amide Coupling

The conversion of 1-Butyl-4-chloro-1H-pyrazole-3-carboxylic acid to a fungicidal carboxamide is typically achieved through a two-step process: activation of the carboxylic acid followed by coupling with a selected amine.

Step 1: Activation of the Carboxylic Acid

To facilitate the nucleophilic attack by the amine, the carboxylic acid is first converted to a more reactive species, commonly an acid chloride. Thionyl chloride (SOCl₂) is a widely used reagent for this transformation.[6]

Acid_Activation Start 1-Butyl-4-chloro-1H-pyrazole-3-carboxylic acid COOH Reagent { Thionyl Chloride (SOCl₂) | SOCl₂} Start:p1->Reagent:p0 Reacts with Solvent Anhydrous Solvent (e.g., Toluene, DCM) Product 1-Butyl-4-chloro-1H-pyrazole-3-carbonyl chloride COCl Reagent:p0->Product:p1 to form

Caption: Activation of the carboxylic acid to the acid chloride.

Step 2: Amide Formation with an Aniline Derivative

The resulting acid chloride is then reacted with a substituted aniline to form the final pyrazole carboxamide. The choice of aniline is critical for the final compound's fungicidal activity and spectrum. Patent literature suggests that anilines with bulky substituents, such as biphenyl groups, are often employed in the synthesis of potent SDHI fungicides.

Amide_Formation AcidChloride 1-Butyl-4-chloro-1H-pyrazole-3-carbonyl chloride COCl Aniline { Substituted Aniline | R-NH₂} AcidChloride:p1->Aniline:p0 Reacts with Base Base (e.g., Triethylamine, Pyridine) Product N-Aryl-1-butyl-4-chloro-1H-pyrazole-3-carboxamide CONH-R Aniline:p0->Product:p1 to form

Caption: Amide bond formation via reaction with a substituted aniline.

Detailed Experimental Protocol: Synthesis of a Representative Pyrazole Carboxamide Fungicide

This protocol describes a representative synthesis of an N-aryl-1-butyl-4-chloro-1H-pyrazole-3-carboxamide, based on common methodologies found in the literature for the synthesis of pyrazole carboxamide fungicides.[1][6]

Materials:

  • 1-Butyl-4-chloro-1H-pyrazole-3-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous toluene

  • A substituted aniline (e.g., 2-aminobiphenyl)

  • Triethylamine (Et₃N)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Part A: Synthesis of 1-Butyl-4-chloro-1H-pyrazole-3-carbonyl chloride

  • To a stirred suspension of 1-Butyl-4-chloro-1H-pyrazole-3-carboxylic acid (1.0 eq) in anhydrous toluene (10 volumes), add a catalytic amount of N,N-dimethylformamide (DMF, ~0.05 eq).

  • Slowly add thionyl chloride (1.5 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 110°C) and maintain for 2-4 hours, monitoring the reaction progress by the cessation of gas evolution and TLC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the excess thionyl chloride and toluene under reduced pressure to yield the crude acid chloride, which is typically used in the next step without further purification.

Part B: Synthesis of N-(2-biphenyl)-1-butyl-4-chloro-1H-pyrazole-3-carboxamide

  • Dissolve the crude 1-Butyl-4-chloro-1H-pyrazole-3-carbonyl chloride (1.0 eq) in anhydrous toluene (5 volumes).

  • In a separate flask, dissolve the substituted aniline (e.g., 2-aminobiphenyl, 1.1 eq) and triethylamine (1.5 eq) in anhydrous toluene (5 volumes).

  • Slowly add the aniline solution to the stirred acid chloride solution at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure N-aryl-1-butyl-4-chloro-1H-pyrazole-3-carboxamide.

Conclusion

1-Butyl-4-chloro-1H-pyrazole-3-carboxylic acid is a valuable and versatile building block in the synthesis of modern agrochemicals. Its utility is most prominently demonstrated in the preparation of pyrazole carboxamide SDHI fungicides. The straightforward and high-yielding protocols for its conversion into these high-value active ingredients underscore its importance in the ongoing development of effective and sustainable crop protection solutions. The ability to readily modify the aniline component in the final synthetic step allows for the creation of large libraries of potential fungicides for biological screening, facilitating the discovery of new and improved agrochemical products.

References

  • Design, Synthesis, and Antifungal Activities of Novel Pyrazole-4-carboxamide Derivatives Containing an Ether Group as Potential Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry. (2023). Available at: [Link]

  • Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors. Molecules. (2023). Available at: [Link]

  • Design, synthesis and fungicidal activity of pyrazole–thiazole carboxamide derivatives. Monatshefte für Chemie - Chemical Monthly. (2021). Available at: [Link]

  • Synthesis and Evaluation of the Fungal Activity of New Pyrazole-Carboxamides against Colletotrichum gloeosporioides. Journal of the Brazilian Chemical Society. (2020). Available at: [Link]

  • Discovery of Highly Efficient Novel Antifungal Lead Compounds Targeting Succinate Dehydrogenase: Pyrazole-4-carboxamide Derivatives with an N-Phenyl Substituted Amide Fragment. Journal of Agricultural and Food Chemistry. (2023). Available at: [Link]

  • Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. E-Journal of Chemistry. (2012). Available at: [Link]

Sources

Application

reaction of 1-Butyl-4-chloro-1H-pyrazole-3-carboxylic acid with amines

An In-Depth Guide to the Synthesis of 1-Butyl-4-amino-1H-pyrazole-3-carboxamides Abstract This technical guide provides a comprehensive overview of the synthetic strategies for the reaction of 1-Butyl-4-chloro-1H-pyrazol...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Synthesis of 1-Butyl-4-amino-1H-pyrazole-3-carboxamides

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for the reaction of 1-Butyl-4-chloro-1H-pyrazole-3-carboxylic acid with various amines. Pyrazole derivatives are a cornerstone in medicinal and agricultural chemistry, and the title compound serves as a versatile bifunctional scaffold for creating diverse molecular libraries.[1][2][3] This document delves into the underlying reaction mechanisms, offers strategic planning for multi-step syntheses, and presents detailed, field-proven laboratory protocols. We explore two primary synthetic transformations: amide bond formation at the C3-carboxylic acid position and nucleophilic aromatic substitution (SNAr) at the C4-chloro position. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable building block for the synthesis of novel chemical entities.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole ring is a privileged scaffold in modern drug discovery, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anti-inflammatory, anticancer, and anti-infective properties.[2][3][4] Specifically, pyrazole-3-carboxamides and 4-aminopyrazoles are prominent substructures in many biologically active molecules. The title compound, 1-Butyl-4-chloro-1H-pyrazole-3-carboxylic acid, is a strategically designed building block that allows for sequential or orthogonal functionalization at two key positions, enabling the systematic exploration of chemical space and structure-activity relationships (SAR).

Core Chemistry & Mechanistic Insights

The synthetic utility of 1-Butyl-4-chloro-1H-pyrazole-3-carboxylic acid stems from its two distinct reactive centers: the carboxylic acid at the C3 position and the chloro-substituent at the C4 position. A thorough understanding of the chemistry of both sites is critical for successful reaction planning.

Amide Bond Formation at the C3-Position

Direct condensation of a carboxylic acid with an amine to form an amide is generally inefficient at laboratory temperatures due to the formation of a stable and unreactive ammonium carboxylate salt.[5][6] Therefore, the carboxylic acid must first be "activated" to a more electrophilic species that is susceptible to nucleophilic attack by the amine. Two primary strategies are employed for this activation.

  • Formation of an Acyl Chloride Intermediate: A classic and robust method involves converting the carboxylic acid to a highly reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[7][8] The subsequent addition of an amine, typically in the presence of a non-nucleophilic base like triethylamine (TEA) to scavenge the HCl byproduct, rapidly forms the desired amide.[7]

  • Modern Peptide Coupling Reagents: In contemporary synthesis, particularly for sensitive or complex substrates, in-situ activating agents (coupling reagents) are preferred. These reagents generate a highly reactive intermediate that immediately couples with the amine under mild conditions.[9] Reagents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) are exceptionally effective. HATU reacts with the carboxylate to form an activated O-acylisourea ester, which is highly susceptible to aminolysis.[5]

HATU_Mechanism RCOOH Pyrazole-COOH (Carboxylic Acid) ActiveEster Activated O-Acylisourea Ester RCOOH:e->ActiveEster:w + HATU, Base - H₂O Base Base (DIPEA) Base:s->RCOOH:n Deprotonation HATU HATU Amide Pyrazole-CONHR' (Amide Product) ActiveEster:e->Amide:w + Amine (Nucleophilic Attack) Tetramethylurea Tetramethylurea Byproduct ActiveEster:s->Tetramethylurea:w - Byproduct Amine R'-NH₂ (Amine)

Mechanism of HATU-mediated amide coupling.
Nucleophilic Aromatic Substitution (SNAr) at the C4-Position

While five-membered heterocyclic rings like pyrazole are generally considered electron-rich and thus resistant to nucleophilic attack, the C4-chloro substituent on this scaffold is activated towards substitution.[10] This enhanced reactivity is due to the combined electron-withdrawing effects of the adjacent ring nitrogen (N1) and the powerful electron-withdrawing carboxyl or carboxamide group at the C3 position.[10][11]

The reaction proceeds via a two-step addition-elimination mechanism.[11]

  • Addition: The amine (nucleophile) attacks the C4 carbon, which bears the leaving group (Cl⁻), breaking the aromaticity of the ring and forming a negatively charged intermediate known as a Meisenheimer complex. The negative charge is stabilized by resonance, particularly by the adjacent electron-withdrawing groups.

  • Elimination: The aromaticity is restored by the expulsion of the chloride leaving group, resulting in the final 4-amino-substituted pyrazole.

For less nucleophilic amines or to achieve C-N bond formation under milder conditions, modern palladium- or copper-catalyzed methods, such as the Buchwald-Hartwig amination, can be employed.[12]

SNAr_Mechanism Start 4-Chloro-Pyrazole (EWG at C3) Intermediate Meisenheimer Complex (Resonance Stabilized) Start->Intermediate Addition (Rate-Determining Step) Amine R'R''NH (Nucleophile) Product 4-Amino-Pyrazole Intermediate->Product Elimination (Fast) LeavingGroup Cl⁻ Intermediate->LeavingGroup Expulsion

General mechanism for Nucleophilic Aromatic Substitution (SNAr).

Strategic Reaction Planning

Given the two reactive sites, a key strategic decision is the order of operations. Two primary synthetic routes can be envisioned:

  • Route A: Amidation First, then SNAr. This is often the more straightforward approach. The carboxylic acid is first converted to the desired carboxamide, and the resulting 1-butyl-4-chloro-1H-pyrazole-3-carboxamide is then subjected to SNAr with a second, different amine. This allows for the introduction of two distinct amine fragments.

  • Route B: SNAr First, then Amidation. In this route, the C4-chloro is first displaced by an amine. The resulting 1-butyl-4-amino-1H-pyrazole-3-carboxylic acid is then coupled with another amine to form the final product. This route can be advantageous if the amine used for the SNAr is incompatible with the conditions required for amide coupling.

Synthetic_Routes Start 1-Butyl-4-chloro-1H-pyrazole-3-carboxylic acid Amide_Intermediate Intermediate A: 1-Butyl-4-chloro-1H-pyrazole-3-carboxamide Start->Amide_Intermediate Route A Amidation (Amine 1) SNAr_Intermediate Intermediate B: 1-Butyl-4-(amino)-1H-pyrazole-3-carboxylic acid Start->SNAr_Intermediate Route B SNAr (Amine 1) Final_Product Final Product: 1-Butyl-4-(amino')-1H-pyrazole-3-carboxamide Amide_Intermediate->Final_Product SNAr (Amine 2) SNAr_Intermediate->Final_Product Amidation (Amine 2)

Primary synthetic pathways for derivatization.

Detailed Experimental Protocols

The following protocols are generalized procedures that should be optimized for specific substrates. All manipulations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of 1-Butyl-4-chloro-1H-pyrazole-3-carboxamides (Route A)

This protocol focuses on the initial amide bond formation.

Method A: Via Acyl Chloride Intermediate

Causality: This method is highly effective and uses inexpensive reagents. It is ideal for robust amines that can tolerate slightly harsher conditions. The formation of the acyl chloride dramatically increases the electrophilicity of the carbonyl carbon, ensuring a rapid reaction with the amine.

  • Acid Chloride Formation: To a solution of 1-Butyl-4-chloro-1H-pyrazole-3-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.2 M), add a catalytic amount of N,N-dimethylformamide (DMF, ~2 drops).[7] Cool the mixture to 0 °C in an ice-water bath.

  • Add oxalyl chloride (1.5 eq) or thionyl chloride (1.5 eq) dropwise over 10 minutes. Caution: This step evolves toxic gases (CO, CO₂, HCl or SO₂, HCl) and must be performed in a fume hood.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC (thin-layer chromatography) until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove excess solvent and reagent, yielding the crude acyl chloride, which is typically used immediately without further purification.

  • Amine Coupling: Dissolve the crude acyl chloride in fresh anhydrous DCM (0.2 M). Cool the solution to 0 °C.

  • In a separate flask, dissolve the desired amine (1.1 eq) and triethylamine (TEA, 2.0 eq) in anhydrous DCM.

  • Add the amine solution dropwise to the acyl chloride solution at 0 °C.

  • Allow the reaction to stir at room temperature for 2-16 hours, monitoring by TLC or LC-MS (liquid chromatography-mass spectrometry).

  • Workup and Purification: Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the target carboxamide.

Method B: Using HATU Coupling Reagent

Causality: This method is preferred for sensitive or valuable amines, as the reaction conditions are much milder, minimizing side reactions and preserving stereochemistry if applicable.[5] The use of a non-nucleophilic base like DIPEA prevents competition with the primary amine nucleophile.

  • Activation: In a flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-Butyl-4-chloro-1H-pyrazole-3-carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (approx. 0.1 M).[5][9]

  • Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq) to the solution.

  • Stir the mixture at room temperature for 20-30 minutes to pre-activate the carboxylic acid.

  • Amine Coupling: Add the desired amine (1.2 eq) to the activated mixture.

  • Stir the reaction at room temperature for 2-12 hours. Monitor progress by TLC or LC-MS.

  • Workup and Purification: Dilute the reaction mixture with ethyl acetate. Wash sequentially with 5% aqueous LiCl (to help remove DMF), 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure pyrazole carboxamide.

Protocol 2: Synthesis of 4-Amino-Substituted Pyrazoles (SNAr)

This protocol describes the displacement of the C4-chloro group. This can be performed on either the starting carboxylic acid or the carboxamide intermediate from Protocol 1.

  • Reaction Setup: To a solution of the 4-chloropyrazole substrate (1.0 eq) in a polar aprotic solvent such as DMF, DMSO, or NMP (N-Methyl-2-pyrrolidone, approx. 0.2 M), add the desired amine (1.5 - 3.0 eq) and a base such as powdered K₂CO₃ (2.0 eq) or Cs₂CO₃ (2.0 eq).[10]

  • Reaction Conditions: Heat the reaction mixture to 80-140 °C. The optimal temperature and reaction time depend on the nucleophilicity of the amine and must be determined empirically. Monitor the reaction by TLC or LC-MS.

  • Workup and Purification: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate or DCM).

  • Combine the organic extracts, wash with water and brine to remove the high-boiling-point solvent, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude material by column chromatography or recrystallization to obtain the 4-amino-substituted pyrazole.

Data Presentation & Troubleshooting

The choice of reaction conditions is paramount for achieving high yields. The following table provides a guideline for HATU-mediated coupling (Protocol 1, Method B) with various amine types.

Amine TypeSubstrateBaseSolventTemp (°C)Typical Time (h)Expected YieldNotes
Primary Aliphatic (e.g., Benzylamine)1.0 eq Acid2.5 eq DIPEADMF252-685-95%Generally fast and high-yielding.
Secondary Aliphatic (e.g., Morpholine)1.0 eq Acid2.5 eq DIPEADMF25-504-1280-90%Slower due to steric hindrance; gentle heating may be required.
Primary Aromatic (e.g., Aniline)1.0 eq Acid2.5 eq DIPEADMF50-708-2460-85%Less nucleophilic; requires longer reaction times and heating.
Hindered Amine (e.g., tert-Butylamine)1.0 eq Acid2.5 eq DIPEADMF60-8016-4840-70%Challenging substrate; may require higher temperatures and longer times. Consider the acyl chloride method.

Troubleshooting Common Issues:

  • Low or No Conversion:

    • Amidation: Ensure reagents are anhydrous. Verify the activity of the coupling reagent (HATU can degrade). Increase temperature or reaction time.

    • SNAr: The amine may not be nucleophilic enough. Increase temperature significantly or consider a switch to a catalyzed method like Buchwald-Hartwig amination.[12]

  • Formation of Side Products:

    • Amidation: If using the acyl chloride method, ensure complete removal of excess thionyl/oxalyl chloride before adding the amine.

    • SNAr: If the amine used for amidation also displaces the chlorine, this indicates Route A is not selective. Switch to Route B.

  • Difficult Purification:

    • Residual DMF can be removed by repeated washing with 5% LiCl solution or water.

    • If the product is basic, an acidic wash may pull it into the aqueous layer. Neutralize carefully before extraction.

References

  • Royal Society of Chemistry. (n.d.). An efficient metal-free and catalyst-free C–S/C–O bond-formation strategy: synthesis of pyrazole-conjugated thioamides and amides - PMC. Retrieved March 20, 2026, from [Link]

  • ACS Publications. (2024). Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. Journal of Agricultural and Food Chemistry. Retrieved March 20, 2026, from [Link]

  • CNKI. (n.d.). Synthesis of Novel Pyridyl-pyrazole-5-carboxylic Acid Amide Compounds. Retrieved March 20, 2026, from [Link]

  • Ilhan, I. O., & Çadir, M. (2012). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Journal of the Korean Chemical Society, 56(3), 360-364. Retrieved March 20, 2026, from [Link]

  • Taylor & Francis Online. (2006). Introduction of N‐Containing Heterocycles into Pyrazole by Nucleophilic Aromatic Substitution. Synthetic Communications, 36(17), 2543-2553. Retrieved March 20, 2026, from [Link]

  • DergiPark. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Retrieved March 20, 2026, from [Link]

  • ACS Publications. (2022). Discovery of a Series of 5-Amide-1H-pyrazole-3-carboxyl Derivatives as Potent P2Y14R Antagonists with Anti-Inflammatory Characters. ACS Medicinal Chemistry Letters. Retrieved March 20, 2026, from [Link]

  • ACS Publications. (2025). Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications. Journal of Agricultural and Food Chemistry. Retrieved March 20, 2026, from [Link]

  • National Center for Biotechnology Information. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC. Retrieved March 20, 2026, from [Link]

  • PubMed. (1982). Synthesis of some substituted pyrazole-3-carboxylic acids with possible hypoglycemic and antimicrobial activity. Egyptian Journal of Pharmaceutical Sciences. Retrieved March 20, 2026, from [Link]

  • MDPI. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules. Retrieved March 20, 2026, from [Link]

  • Google Patents. (n.d.). US5047551A - Preparation of 4-chloropyrazoles.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved March 20, 2026, from [Link]

  • National Center for Biotechnology Information. (2022). Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity - PMC. Retrieved March 20, 2026, from [Link]

  • ResearchGate. (n.d.). Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. Retrieved March 20, 2026, from [Link]

  • Chegg.com. (2015). Solved Indicate if true or false? a. 4-chloropyridine is. Retrieved March 20, 2026, from [Link]

  • Jasperse, C. (n.d.). Reactions of Amines. Retrieved March 20, 2026, from [Link]

  • Journal of Applied Pharmaceutical Science. (2020). Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. Retrieved March 20, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC. Retrieved March 20, 2026, from [Link]

  • ResearchGate. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Retrieved March 20, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC. Retrieved March 20, 2026, from [Link]

  • ResearchGate. (n.d.). Recent developments in aminopyrazole chemistry. Retrieved March 20, 2026, from [Link]

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Retrieved March 20, 2026, from [Link]

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Sources

Method

Esterification of 1-Butyl-4-chloro-1H-pyrazole-3-carboxylic acid: Protocols and Mechanistic Insights

An Application Guide for the Synthetic Researcher Abstract This technical guide provides detailed protocols and mechanistic discussions for the esterification of 1-Butyl-4-chloro-1H-pyrazole-3-carboxylic acid (CAS No. 10...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Synthetic Researcher

Abstract

This technical guide provides detailed protocols and mechanistic discussions for the esterification of 1-Butyl-4-chloro-1H-pyrazole-3-carboxylic acid (CAS No. 1006451-25-7).[1] Pyrazole-based compounds are pivotal scaffolds in medicinal chemistry, with their ester derivatives often serving as key intermediates or active pharmaceutical ingredients (APIs).[2][3][4] This document explores three robust esterification methodologies—Thionyl Chloride-mediated conversion, Steglich esterification, and Fischer-Speier esterification—offering researchers a comprehensive toolkit to select and execute the optimal synthetic strategy based on substrate sensitivity, scale, and available resources. Each protocol is designed to be self-validating, with explanations for critical experimental choices to ensure reproducibility and high-yield synthesis of the target ester.

Introduction: The Significance of Pyrazole Esters

The pyrazole ring is a privileged structure in drug discovery, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4] The carboxylic acid functional group on the pyrazole ring, as in 1-Butyl-4-chloro-1H-pyrazole-3-carboxylic acid, is a versatile handle for synthetic modification. Its conversion to an ester is a fundamental transformation that can modulate a molecule's lipophilicity, cell permeability, and metabolic stability, thereby fine-tuning its pharmacokinetic and pharmacodynamic profile.

The choice of esterification method is critical and depends on the overall synthetic scheme. Factors such as the steric hindrance of the alcohol, the presence of other acid- or base-sensitive functional groups, and the desired reaction conditions (mild vs. harsh) dictate the most appropriate approach. This guide presents three field-proven methods, each with distinct advantages.

General Reaction Scheme

The fundamental transformation discussed involves the reaction of the pyrazole carboxylic acid with an alcohol (R-OH) to yield the corresponding ester and water.

Caption: General reaction scheme for ester synthesis.

Method A: Thionyl Chloride-Mediated Esterification

This is a highly efficient, non-reversible method ideal for a wide range of primary and secondary alcohols. It proceeds through a highly reactive acyl chloride intermediate.

Mechanistic Principle

The carboxylic acid first reacts with thionyl chloride (SOCl₂) to form an acyl chlorosulfite intermediate. This intermediate readily loses sulfur dioxide (SO₂) and a chloride ion to generate a pyrazoyl chloride. This acyl chloride is a potent electrophile that reacts rapidly with the alcohol nucleophile to furnish the final ester. The gaseous nature of the byproducts (SO₂ and HCl) drives the reaction to completion, making this a high-yield approach.[5][6][7][8]

G cluster_mech Thionyl Chloride Mechanism start Carboxylic Acid (Pz-COOH) reagent1 + SOCl₂ intermediate1 Acyl Chlorosulfite Intermediate intermediate2 Acyl Chloride (Pz-COCl) + SO₂ + Cl⁻ intermediate1->intermediate2 reagent2 + R-OH (Alcohol) intermediate3 Tetrahedral Intermediate product Ester (Pz-COOR) + HCl intermediate3->product

Caption: Mechanism of thionyl chloride-mediated esterification.

Detailed Experimental Protocol
  • Reagent Preparation: To a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N₂ or Ar), add 1-Butyl-4-chloro-1H-pyrazole-3-carboxylic acid (1.0 eq).

  • Solvent Addition: Suspend the acid in an anhydrous solvent such as dichloromethane (DCM) or toluene (approx. 0.2 M concentration).

  • Activation: Cool the suspension to 0 °C using an ice-water bath. Add thionyl chloride (SOCl₂, 1.5 eq) dropwise via syringe. Causality Note: This step is exothermic; slow addition at 0 °C prevents uncontrolled reaction and potential side product formation.

  • Reaction: Allow the mixture to warm to room temperature and then heat to reflux (typically 40-80 °C depending on the solvent) for 2-4 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material. The reaction mixture should become a clear solution as the acyl chloride forms.

  • Solvent Removal: After cooling to room temperature, remove the excess SOCl₂ and solvent under reduced pressure. Safety Note: Thionyl chloride is corrosive and lachrymatory. This step must be performed in a well-ventilated fume hood.

  • Ester Formation: Re-dissolve the crude acyl chloride in fresh anhydrous DCM. Cool to 0 °C and add the desired alcohol (1.2 eq) followed by the dropwise addition of a non-nucleophilic base like triethylamine (TEA) or pyridine (1.5 eq) to scavenge the HCl byproduct.

  • Reaction Monitoring: Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.

  • Work-up: Dilute the reaction mixture with DCM. Wash sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and brine. Causality Note: The acid wash removes excess base, while the bicarbonate wash removes any unreacted starting acid and neutralizes remaining HCl.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude ester via flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Method B: Steglich Esterification

This method is exceptionally mild and ideal for acid-sensitive substrates or sterically hindered alcohols.[9][10]

Mechanistic Principle

The Steglich esterification utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid.[9] This forms a highly reactive O-acylisourea intermediate. A nucleophilic catalyst, 4-dimethylaminopyridine (DMAP), then intercepts this intermediate to form an even more reactive N-acylpyridinium species.[10][11] The alcohol attacks this "active ester," yielding the final product and releasing the DMAP catalyst. The carbodiimide is consumed by abstracting water, forming a urea byproduct (e.g., dicyclohexylurea, DCU).[11]

Detailed Experimental Protocol
  • Reagent Preparation: To a round-bottom flask, add 1-Butyl-4-chloro-1H-pyrazole-3-carboxylic acid (1.0 eq), the alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq).

  • Solvent Addition: Dissolve the components in an anhydrous aprotic solvent, such as DCM or tetrahydrofuran (THF).

  • Coupling Agent Addition: Cool the solution to 0 °C. Add the coupling agent (e.g., DCC or EDC, 1.1 eq) in one portion. Causality Note: If using DCC, the dicyclohexylurea (DCU) byproduct is poorly soluble in DCM and will precipitate, which can help drive the reaction equilibrium.

  • Reaction: Remove the ice bath and stir the mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC.

  • Work-up (DCC): If DCC was used, filter the reaction mixture to remove the precipitated DCU. Wash the solid with a small amount of cold DCM.

  • Work-up (General): Concentrate the filtrate under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

  • Characterization: Confirm the product's identity and purity via spectroscopic methods.

Method C: Fischer-Speier Esterification

This is a classic, acid-catalyzed equilibrium reaction that is often used for simple, non-sensitive substrates when the alcohol is inexpensive and can be used as the solvent.[12][13]

Mechanistic Principle

In the presence of a strong acid catalyst (e.g., H₂SO₄), the carbonyl oxygen of the carboxylic acid is protonated.[14][15] This protonation significantly increases the electrophilicity of the carbonyl carbon, allowing it to be attacked by the weakly nucleophilic alcohol. A tetrahedral intermediate is formed, and after a series of proton transfers, a molecule of water is eliminated to yield the protonated ester. Deprotonation regenerates the acid catalyst and provides the final ester product.[14][16] The reaction is reversible, so it must be driven to completion by using a large excess of the alcohol or by removing water as it forms.[12][15]

Detailed Experimental Protocol
  • Reaction Setup: In a round-bottom flask, dissolve 1-Butyl-4-chloro-1H-pyrazole-3-carboxylic acid (1.0 eq) in a large excess of the desired alcohol (which also serves as the solvent).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~5 mol%) to the solution. Safety Note: Addition of strong acid to alcohol is exothermic.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux for 4-24 hours. The reaction progress can be monitored by TLC.

  • Neutralization: After cooling to room temperature, carefully neutralize the excess acid by slowly adding a saturated solution of NaHCO₃ until effervescence ceases.

  • Extraction: Remove the bulk of the alcohol solvent under reduced pressure. Partition the residue between ethyl acetate and water. Separate the layers.

  • Washing: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the organic solution and purify the resulting crude ester by flash column chromatography or distillation, if applicable.

  • Characterization: Analyze the purified product using standard spectroscopic techniques.

Summary and Method Selection

The choice of esterification protocol is a critical decision in synthesis design. The table below summarizes the key aspects of each method to aid in this selection process.

FeatureThionyl Chloride MethodSteglich EsterificationFischer-Speier Esterification
Conditions Harsher (reflux, acidic byproducts)Very Mild (room temp, neutral pH)[11][17]Harsh (acid catalyst, reflux)[13]
Reversibility IrreversibleIrreversibleReversible (Equilibrium)[12][15]
Substrate Scope Good for most primary/secondary alcohols. Not for acid-sensitive molecules.Excellent; suitable for sensitive substrates and sterically hindered alcohols.[9][10]Best for simple, robust primary/secondary alcohols. Not for tertiary alcohols.[13]
Key Reagents SOCl₂, Base (e.g., TEA)Carbodiimide (DCC/EDC), DMAPStrong Acid (e.g., H₂SO₄)
Pros High yield, fast, byproducts are gaseous.Mild conditions, high functional group tolerance.Inexpensive reagents, simple setup.
Cons Corrosive/hazardous reagent, generates HCl.Stoichiometric urea byproduct can complicate purification, expensive reagents.Requires excess alcohol or water removal, harsh conditions can cause side reactions.

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis, work-up, and purification of pyrazole esters.

G cluster_workflow Experimental Workflow start Combine Reactants: - Pyrazole Carboxylic Acid - Alcohol - Reagents/Catalyst reaction Esterification Reaction (Monitor by TLC) start->reaction workup Aqueous Work-up (Acid/Base/Brine Washes) reaction->workup drying Dry Organic Layer (e.g., Na₂SO₄) workup->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification Purification (Column Chromatography) concentration->purification analysis Characterization (NMR, MS, etc.) purification->analysis end Pure Ester Product analysis->end

Caption: A generalized workflow for ester synthesis and purification.

References

  • Synthesis of Novel 1-H-Pyrazole-4-carboxylic Acid Esters by Conventional and Microwave Assisted Vilsmeier Cyclization of. (n.d.).
  • Mitsunobu reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC. (n.d.). Retrieved from [Link]

  • Mitsunobu Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Mitsunobu Reaction. (2019, August 26). Retrieved from [Link]

  • Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids - Google Patents. (n.d.).
  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit - DergiPark. (n.d.). Retrieved from [Link]

  • Thionyl Chloride-Mediated One-Pot O-, N-, and S-Deacetylation and Esterification of a Diverse Series of Acetoxy, Acetamido, and Thioacetate Carboxylic Acids | ACS Omega. (2026, February 3). Retrieved from [Link]

  • Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric. (n.d.).
  • Steglich Esterification: Organic Chemistry Study Guide |... - Fiveable. (2025, August 15). Retrieved from [Link]

  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2020, May 7). Retrieved from [Link]

  • Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011, December 3). Retrieved from [Link]

  • Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide - PubMed. (2009, June 1). Retrieved from [Link]

  • An Efficient Synthesis of 1H-Pyrazole-4-carboxylic Acid Esters with Vilsmeier Reagent under Neat Conditions | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B. (2021, July 29). Retrieved from [Link]

  • Current status of pyrazole and its biological activities - PMC. (n.d.). Retrieved from [Link]

  • 22.9 Reactions of Carboxylic Acids - Chemistry LibreTexts. (2019, June 5). Retrieved from [Link]

  • Synthesis of various pyrazole-fused heterocyclic systems using pyrazole-4-carbaldehydes as versatile precursors - Semantic Scholar. (n.d.). Retrieved from [Link]

  • The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride. (n.d.). Retrieved from [Link]

  • Steglich Esterification - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • O-Thien-2-yl Esters: A Synthetic Approach to a Rare Class of Materials Using a Modified Steglich Esterification | The Journal of Organic Chemistry - ACS Publications. (2026, January 20). Retrieved from [Link]

  • 21.3 Reactions of Carboxylic Acids - Organic Chemistry | OpenStax. (2023, September 20). Retrieved from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. (2018, January 12). Retrieved from [Link]

  • Steglich esterification - Wikipedia. (n.d.). Retrieved from [Link]

  • Fischer Esterification - Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]

  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.). Retrieved from [Link]

  • An Efficient and Practical Protocol for the Esterification of Aromatic Carbox - Der Pharma Chemica. (n.d.). Retrieved from [Link]

  • Fischer–Speier esterification - Wikipedia. (n.d.). Retrieved from [Link]

  • 4-Chloro-1H-pyrazole-3-carboxylic acid | C4H3ClN2O2 | CID 589702 - PubChem. (n.d.). Retrieved from [Link]

  • Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. (n.d.). Retrieved from [Link]

  • Fischer Esterification - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Retrieved from [Link]

  • 1H-Pyrazole-3-carboxylic acid, 1-butyl-4-nitro-, ethyl ester - ChemBK. (n.d.). Retrieved from [Link]

  • (PDF) Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols - ResearchGate. (n.d.). Retrieved from [Link]

Sources

Application

Application Note: High-Purity Isolation of 1-Butyl-4-chloro-1H-pyrazole-3-carboxylic acid

Abstract This document provides a comprehensive guide with detailed protocols for the purification of 1-Butyl-4-chloro-1H-pyrazole-3-carboxylic acid, a key intermediate in pharmaceutical and agrochemical research. Recogn...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide with detailed protocols for the purification of 1-Butyl-4-chloro-1H-pyrazole-3-carboxylic acid, a key intermediate in pharmaceutical and agrochemical research. Recognizing the critical need for high-purity materials in drug development and screening, we present three robust, field-proven methodologies: Acid-Base Extraction, Recrystallization, and Flash Column Chromatography. This guide explains the scientific principles behind each technique, offers step-by-step protocols, and includes expert insights for troubleshooting and optimization, ensuring researchers can achieve the desired purity for their specific applications.

Introduction and Physicochemical Profile

1-Butyl-4-chloro-1H-pyrazole-3-carboxylic acid is a heterocyclic building block whose utility in synthesis is directly dependent on its purity. Common synthetic routes can introduce a variety of impurities, including unreacted starting materials, isomeric byproducts, and reagents from workup procedures. The presence of these contaminants can lead to ambiguous biological data, low yields in subsequent synthetic steps, and challenges in structural elucidation.

The purification strategy for this molecule is primarily dictated by its key structural features: a carboxylic acid group, which provides a handle for pH-mediated solubility changes, and a moderately polar pyrazole core with a nonpolar butyl chain.

Table 1: Physicochemical Properties of 1-Butyl-4-chloro-1H-pyrazole-3-carboxylic acid

PropertyValueSource
Molecular Formula C₈H₁₁ClN₂O₂[1]
Molecular Weight 202.64 g/mol [1]
Appearance Off-white to white solid (typical)N/A
Storage Temperature 2-8°C[2]
InChIKey MHJDAWLGUWVPST-UHFFFAOYSA-N[2]
CAS Number 1006451-25-7[2]

Common Impurity Profile:

  • Neutral Organic Impurities: Unreacted starting materials or non-acidic side-products.

  • Basic Impurities: Amine-based reagents or catalysts.

  • Closely-Related Acidic Impurities: Isomers or structurally similar pyrazole-carboxylic acids formed during synthesis.

Method 1: Purification by Acid-Base Extraction

Principle of Causality: This technique is the most effective first-pass method for removing neutral and basic impurities. It leverages the acidic proton of the carboxylic acid group. By treating the crude mixture with a mild aqueous base, the target compound is deprotonated to form a water-soluble carboxylate salt. This salt partitions into the aqueous phase, leaving non-acidic impurities behind in the organic phase. Subsequent acidification of the aqueous layer reprotonates the carboxylate, causing the purified carboxylic acid to precipitate out of the solution.[3][4]

G crude Crude Product in Organic Solvent (e.g., EtOAc) sep_funnel Separatory Funnel: Add aq. NaHCO₃ Solution crude->sep_funnel shake Shake & Vent; Allow Layers to Separate sep_funnel->shake organic_layer Organic Layer: Contains Neutral & Basic Impurities shake->organic_layer Discard aqueous_layer Aqueous Layer: Contains Sodium 1-butyl-4-chloro- 1H-pyrazole-3-carboxylate shake->aqueous_layer acidify Acidify with HCl (aq) to pH ~2 aqueous_layer->acidify precipitate Precipitation of Pure Carboxylic Acid acidify->precipitate filter_dry Filter, Wash with Cold Water, & Dry precipitate->filter_dry pure_product Purified Product filter_dry->pure_product

Caption: Workflow for Acid-Base Extraction.

Experimental Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude 1-Butyl-4-chloro-1H-pyrazole-3-carboxylic acid (~1.0 g) in an appropriate organic solvent (e.g., 20 mL of ethyl acetate or diethyl ether) in a separatory funnel.

  • Extraction: Add 15 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel.

    • Expert Insight: A weak base like NaHCO₃ is deliberately chosen over strong bases (e.g., NaOH) to selectively react with the carboxylic acid without promoting potential side reactions.[5]

  • Separation: Stopper the funnel, and while pointing the tip away from you and others, shake vigorously for 30-60 seconds, periodically venting the pressure buildup (CO₂ evolution). Allow the layers to fully separate.

  • Collection: Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Repeat Extraction: Add another 10 mL of saturated NaHCO₃ solution to the organic layer remaining in the funnel. Repeat the shaking and separation process, combining the aqueous layer with the first extract. This ensures complete extraction of the product.

  • Discard: The remaining organic layer, containing neutral and basic impurities, can be discarded.

  • Precipitation: Cool the combined aqueous extracts in an ice bath. While stirring, slowly add 6M hydrochloric acid (HCl) dropwise until the pH of the solution is approximately 2 (verify with pH paper). A white precipitate of the purified product should form.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of cold deionized water (2 x 5 mL) to remove any residual inorganic salts.

  • Drying: Dry the purified product under vacuum to a constant weight.

Method 2: Purification by Recrystallization

Principle of Causality: Recrystallization is a powerful technique for removing small amounts of impurities that are structurally similar to the target compound. The principle relies on the differential solubility of the compound and its impurities in a chosen solvent system at varying temperatures. An ideal solvent will dissolve the compound completely at its boiling point but only sparingly at low temperatures. As the saturated hot solution cools, the solubility of the target compound decreases, forcing it to form a highly organized, pure crystal lattice, while impurities remain dissolved in the solvent (mother liquor).[6]

G start Crude Product in Erlenmeyer Flask add_solvent Add Minimum Amount of Hot Solvent start->add_solvent dissolve Heat to Dissolve (Saturated Solution) add_solvent->dissolve cool_slowly Cool Slowly to Room Temperature dissolve->cool_slowly ice_bath Cool in Ice Bath to Maximize Yield cool_slowly->ice_bath crystals Crystal Formation ice_bath->crystals filter Vacuum Filter Crystals crystals->filter wash Wash with Cold Solvent filter->wash mother_liquor Mother Liquor (Contains Impurities) filter->mother_liquor Discard dry Dry Crystals wash->dry product Pure Crystalline Product dry->product

Caption: Workflow for Purification by Recrystallization.

Protocol: Recrystallization from an Ethanol/Water System
  • Solvent Selection: Based on the compound's structure (polar and non-polar regions), a mixed solvent system is often effective. Ethanol (in which it is soluble) and water (in which it is less soluble) is a good starting point. Other potential systems include ethyl acetate/hexane.[6]

  • Dissolution: Place the crude compound (~1.0 g) in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture gently (e.g., on a hot plate) until the solid completely dissolves.

  • Induce Saturation: While keeping the solution hot, add hot water dropwise until the solution just begins to turn cloudy (the cloud point). This indicates the solution is saturated.

  • Re-dissolve: Add a few drops of hot ethanol to make the solution clear again.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.

    • Troubleshooting: If no crystals form, scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites.[6]

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold ethanol/water solvent mixture.

  • Drying: Dry the purified crystals in a vacuum oven.

Method 3: Flash Column Chromatography

Principle of Causality: This method separates compounds based on their differential partitioning between a solid stationary phase (typically silica gel) and a liquid mobile phase. 1-Butyl-4-chloro-1H-pyrazole-3-carboxylic acid, being a polar molecule, will adsorb to the polar silica gel. By eluting with a mobile phase of appropriate polarity, compounds are moved down the column at different rates. Less polar impurities will travel faster, while more polar impurities will travel slower than the target compound, enabling separation.[7]

G pack Pack Column with Silica Gel Slurry load Dry Load Crude Sample onto Column Top pack->load elute Elute with Mobile Phase (e.g., Hexane/EtOAc/AcOH) load->elute collect Collect Fractions Sequentially elute->collect tlc Analyze Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent (Rotary Evaporator) combine->evaporate product Highly Purified Product evaporate->product

Caption: Workflow for Flash Column Chromatography.

Protocol: Silica Gel Column Chromatography
  • Stationary Phase and Mobile Phase Selection:

    • Stationary Phase: Standard silica gel (230-400 mesh).

    • Mobile Phase: A mixture of a non-polar solvent (e.g., Hexane) and a polar solvent (e.g., Ethyl Acetate). A typical starting point is 70:30 Hexane:Ethyl Acetate.

    • Expert Insight: Add 0.5-1% acetic acid to the mobile phase. This is crucial as it keeps the carboxylic acid fully protonated, preventing it from interacting ionically with the silica gel. This results in sharper peaks and less "tailing".[7]

  • Column Packing: Prepare a slurry of silica gel in the initial mobile phase and carefully pack a glass column.

  • Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent to create a dry, free-flowing powder. Carefully add this powder to the top of the packed column. This "dry loading" technique generally provides superior separation compared to loading the sample in a liquid solution.[7]

  • Elution: Begin eluting the column with the mobile phase, applying gentle positive pressure.

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks.

  • Purity Analysis: Monitor the separation by spotting fractions onto a Thin-Layer Chromatography (TLC) plate and visualizing under UV light.

  • Isolation: Combine the fractions that contain only the pure product (as determined by TLC).

  • Solvent Removal: Remove the mobile phase solvent from the combined pure fractions using a rotary evaporator to yield the purified product.

Summary and Recommendations

The choice of purification method depends on the scale of the reaction, the nature of the impurities, and the required final purity.

Table 2: Comparison of Purification Techniques

MethodPrimary Impurities RemovedTypical PurityScaleProsCons
Acid-Base Extraction Neutral & Basic compounds>95%HighFast, inexpensive, high capacityWill not remove other acidic impurities
Recrystallization Structurally similar compounds>99%Medium-HighYields high-purity crystalline solidRequires finding a suitable solvent system; potential for product loss in mother liquor
Column Chromatography Most non-isomeric impurities>98%Low-MediumHigh resolving power for complex mixturesSlower, requires more solvent, lower capacity

Recommended Strategy:

  • For a crude mixture from synthesis, begin with an Acid-Base Extraction to rapidly remove the bulk of non-acidic impurities.

  • Follow this with a Recrystallization step to achieve the highest possible purity, ideal for analytical standards or sensitive biological assays.

  • Use Column Chromatography when acid-base extraction is insufficient, particularly for removing polar, non-acidic impurities with similar properties to the target compound.

References

  • Ilhan, I. Ö., & Çadir, M. (2012). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. [Source not explicitly stated, general chemical synthesis principles apply].
  • Hacıalioğlu, T., et al. (2019). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark.
  • Li, M., et al. (2016). The crystal structure of 4-chloro-1H-pyrazole-3-carboxylic acid, C4H3ClN2O2. De Gruyter.
  • National Center for Biotechnology Information. (2024). 4-Chloro-1H-pyrazole-3-carboxylic acid. PubChem. Available at: [Link]

  • Google Patents. (2016). CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
  • BenchChem. (2025). Recrystallization techniques for purifying pyrazole compounds. BenchChem Tech Support.
  • BenchChem. (2025). Column chromatography conditions for separating pyrazole isomers. BenchChem Tech Support.
  • Royal Society of Chemistry. (2020). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. Organic & Biomolecular Chemistry.
  • Royal Society of Chemistry. (2012). Asymmetric synthesis of pyrazole derivative using tert-butansulfoneamide as a chiral auxiliary. Organic & Biomolecular Chemistry.
  • University of Colorado Boulder. (n.d.). Acid-Base Extraction. Department of Chemistry & Biochemistry.
  • MDPI. (2018). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules.
  • TCI Chemicals. (2025).
  • Wikipedia. (n.d.). Acid–base extraction. Wikipedia. Available at: [Link]

  • ResearchGate. (n.d.).
  • University of California, Los Angeles. (n.d.). Liquid/liquid Extraction. Chemistry Department.
  • PubMed. (2011). Synthesis and evaluation of novel 2-butyl-4-chloro-1-methylimidazole embedded chalcones and pyrazoles as angiotensin converting enzyme (ACE) inhibitors. PubMed.
  • Semantic Scholar. (n.d.). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Semantic Scholar.
  • MDPI. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules.
  • LibreTexts Chemistry. (n.d.). ACID-BASE EXTRACTION. LibreTexts.
  • MDPI. (2023). An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. Molecules.
  • Study.com. (n.d.).
  • PubChemLite. (n.d.). 1-butyl-5-chloro-3-methyl-1h-pyrazole-4-carboxylic acid. PubChemLite.

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Method

Application Note: High-Resolution NMR Structural Elucidation of 1-Butyl-4-chloro-1H-pyrazole-3-carboxylic acid

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: Standard Operating Procedure & Technical Guide Chemical Context & Rationale 1-Butyl-4-chloro-1H-pyrazole-3-ca...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: Standard Operating Procedure & Technical Guide

Chemical Context & Rationale

1-Butyl-4-chloro-1H-pyrazole-3-carboxylic acid (CAS: 1006451-25-7) [1] is a highly functionalized heterocyclic scaffold frequently utilized in the development of agrochemicals and pharmaceutical agents (e.g., cannabinoid receptor ligands). The presence of the N1-butyl chain, C3-carboxylic acid, and C4-chlorine atom creates a unique, highly polarized electronic environment within the pyrazole ring [2].

Accurate NMR characterization of this molecule is critical. During synthesis, the regiochemistry of pyrazole substitution (e.g., N1 vs. N2 alkylation) can often be ambiguous. This guide provides a self-validating framework for the unambiguous structural elucidation of this specific compound.

Experimental Methodology

Rationale for Experimental Design

Solvent Causality: Why use DMSO-d6 instead of CDCl3? Pyrazole-3-carboxylic acids exhibit strong intermolecular hydrogen bonding, often forming stable dimers in non-polar solvents [3]. This dimerization leads to significant line broadening of the carboxylic proton and poor overall solubility. DMSO-d6 acts as a strong hydrogen-bond acceptor, disrupting these dimers, ensuring complete dissolution, and locking the exchangeable -COOH proton to a distinct, observable frequency.

Step-by-Step Acquisition Protocol
  • Sample Weighing: Accurately weigh 15–20 mg of the analyte to ensure a sufficient signal-to-noise (S/N) ratio for quaternary carbons.

  • Dissolution: Dissolve the compound in 0.6 mL of anhydrous DMSO-d6 (100.0 atom % D). Crucial Step: Use a freshly opened ampoule to minimize the HDO water peak (~3.33 ppm), which can obscure the aliphatic signals of the butyl group.

  • Transfer: Transfer the homogeneous solution to a high-quality 5 mm NMR tube using a glass Pasteur pipette.

  • 1H NMR Acquisition: Acquire the spectrum at 298 K using a standard 1D sequence (e.g., zg30). Set the relaxation delay (d1) to 2.0 seconds and acquire 16 scans.

  • 13C NMR Acquisition: Acquire the carbon spectrum using composite pulse decoupling (CPD). Due to the lack of Nuclear Overhauser Effect (NOE) enhancement and the long T1​ relaxation times of the quaternary carbons (C3, C4, C=O), set d1 to 3.0 seconds and acquire a minimum of 512 scans.

Self-Validating Quality Control Workflows

A robust analytical protocol must be inherently self-validating to prevent misinterpretation of heteroaromatic impurities.

  • D2O Shake Test (Proton Validation): To confirm the identity of the -COOH proton, acquire the standard 1H NMR. Add 10 μL of D2O to the NMR tube, shake vigorously, and re-acquire. The broad singlet at ~13.00 ppm will disappear due to rapid deuterium exchange, positively identifying the carboxylic acid proton and ruling out downfield aromatic impurities.

  • 2D HSQC/HMBC (Regiochemical Validation): The C4-Cl carbon is quaternary and will not show an HSQC cross-peak. The C5 proton (~8.15 ppm) will show a direct HSQC correlation to the C5 carbon (~132.0 ppm) and long-range HMBC correlations to the C3 (~140.2 ppm) and C4 (~110.5 ppm) carbons. This specific coupling network definitively validates the regiochemistry of the pyrazole core [4].

Spectral Data & Mechanistic Interpretation

The chemical shifts of the pyrazole core are heavily influenced by the C4-chlorine atom. While chlorine is highly electronegative (exerting an inductive electron-withdrawing effect, -I), its lone pairs actively donate electron density into the pyrazole π -system via resonance (+M effect). In the context of the pyrazole ring, this mesomeric effect dominates at the directly attached carbon, shielding the C4 nucleus and pushing its resonance upfield to approximately 110.5 ppm [4]. Conversely, the C5 proton is highly deshielded by the adjacent N1 nitrogen and the anisotropic ring current.

Table 1: 1H NMR Data Summary (DMSO-d6, 400 MHz)
Chemical Shift (ppm)MultiplicityCoupling Constant (J)IntegrationAssignment
13.00 Broad Singlet (br s)-1HC3-COOH
8.15 Singlet (s)-1HPyrazole C5-H
4.15 Triplet (t)7.1 Hz2HN1-CH2 (Butyl)
1.78 Pentet (p)7.4 Hz2H-CH2- (Butyl)
1.28 Sextet (h)7.4 Hz2H-CH2- (Butyl)
0.90 Triplet (t)7.4 Hz3H-CH3 (Butyl)
Table 2: 13C NMR Data Summary (DMSO-d6, 100 MHz)
Chemical Shift (ppm)TypeAssignmentMechanistic Rationale
162.5 QuaternaryC=O (Carboxylic)Highly deshielded carbonyl carbon.
140.2 QuaternaryPyrazole C3Deshielded by adjacent N2 and electron-withdrawing COOH.
132.0 CHPyrazole C5Deshielded by adjacent N1 atom.
110.5 QuaternaryPyrazole C4 (C-Cl)Shielded by the mesomeric π -donation of the chlorine lone pairs.
51.8 CH2N1-CH2 (Butyl)Deshielded aliphatic carbon due to direct attachment to N1.
31.5 CH2-CH2- (Butyl)Standard aliphatic chain shift.
19.2 CH2-CH2- (Butyl)Standard aliphatic chain shift.
13.5 CH3-CH3 (Butyl)Terminal methyl group.

Workflow Visualization

NMR_Workflow Prep Sample Preparation (15-20 mg in 0.6 mL DMSO-d6) Acq1H 1D 1H NMR Acquisition (ns=16, d1=2s) Prep->Acq1H Acq13C 1D 13C NMR Acquisition (ns=512, d1=3s, CPD) Prep->Acq13C Acq2D 2D NMR (HSQC/HMBC) For C3/C4/C5 Regiochemical Validation Acq1H->Acq2D Process Fourier Transform & Phase/Baseline Correction Acq1H->Process Acq13C->Acq2D Acq13C->Process Acq2D->Process Analyze Multiplet Analysis & Structural Elucidation Process->Analyze

Figure 1: Standardized NMR acquisition and processing workflow for pyrazole-3-carboxylic acids.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 589702, 4-Chloro-1H-pyrazole-3-carboxylic acid. PubChem. Available at: [Link]

  • Akçamur, Y., et al. Synthesis and Some Reactions of 4-Benzoyl-5-Phenyl-1-(2,4,6-Trichloro Phenyl)-1H-Pyrazole-3-Carboxylic Acid. Turkish Journal of Chemistry, Vol. 28, No. 2. Available at:[Link]

  • Zhang, Y., et al. Direct C–H Alkenylation of Functionalized Pyrazoles. The Journal of Organic Chemistry, 2015. Available at:[Link]

Sources

Application

Application Note: High-Resolution Mass Spectrometry of 1-Butyl-4-chloro-1H-pyrazole-3-carboxylic acid

Target Audience: Analytical Chemists, DMPK Scientists, and Drug Discovery Researchers. Executive Summary & Structural Context 1-Butyl-4-chloro-1H-pyrazole-3-carboxylic acid (CAS: 1006451-25-7) is a highly versatile, halo...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, DMPK Scientists, and Drug Discovery Researchers.

Executive Summary & Structural Context

1-Butyl-4-chloro-1H-pyrazole-3-carboxylic acid (CAS: 1006451-25-7) is a highly versatile, halogenated small-molecule scaffold frequently utilized in agrochemical and pharmaceutical drug discovery[1]. Accurate mass spectrometric characterization of this building block is critical for downstream pharmacokinetic tracking and metabolite identification.

This application note provides a rationale-driven, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol. Rather than simply listing parameters, this guide details the causality behind ionization choices and fragmentation pathways, ensuring robust data interpretation.

Physicochemical Profiling & Isotopic Signature

Understanding the molecule's intrinsic properties is the first step in method development. The presence of a carboxylic acid group (pKa ~3.5) and a chlorine atom dictates both the ionization strategy and the quality control metrics[1],[2].

Table 1: Physicochemical Properties

PropertyValue
Compound Name 1-Butyl-4-chloro-1H-pyrazole-3-carboxylic acid
CAS Number 1006451-25-7
Molecular Formula C8H11ClN2O2
Molecular Weight 202.64 g/mol
Monoisotopic Mass 202.0509 Da

Because chlorine exists naturally as two stable isotopes ( 35 Cl and 37 Cl) in a roughly 3:1 ratio, the mass spectrum will exhibit a highly diagnostic isotopic signature. This acts as a built-in validation tool during MS1 full-scan acquisition.

Table 2: High-Resolution Exact Mass & Isotopic Signature (ESI-)

Ion SpeciesFormulaExact Mass (m/z)Relative Abundance
[M-H]- ( 35 Cl) C8H10( 35 Cl)N2O2-201.0431100% (Base Peak)
[M-H]- ( 37 Cl) C8H10( 37 Cl)N2O2-203.0401~32%

Rationale-Driven LC-MS/MS Methodology

The "Why" Behind the Method
  • Mobile Phase Selection: While 0.1% Formic Acid (pH ~2.7) is the industry standard for LC-MS, it suppresses the ionization of carboxylic acids by forcing them into their neutral, protonated state. By substituting this with 10 mM Ammonium Acetate (pH ~6.8) , the pyrazole-3-carboxylic acid is pre-ionized into its carboxylate anion form ([M-H]-) in the bulk solution prior to aerosolization. This drastically increases Electrospray Ionization (ESI) sensitivity and reduces signal variability.

  • Ionization Mode: Negative ion mode (ESI-) is strictly preferred. While the pyrazole nitrogens can theoretically accept a proton in positive mode, the deprotonation of the carboxyl moiety is thermodynamically far more favorable and yields a much cleaner background.

Table 3: LC-MS/MS Method Parameters

ParameterSetting / ValueRationale
Column C18 (2.1 x 50 mm, 1.7 µm)Optimal retention for polar/hydrophobic mixed scaffolds.
Mobile Phase A 10 mM Ammonium AcetatePromotes solution-phase deprotonation of the carboxylic acid.
Mobile Phase B AcetonitrileSuperior desolvation efficiency compared to Methanol.
Ionization Mode ESI Negative (-Ve)Targets the acidic carboxylate moiety.
Capillary Voltage 2.5 kVKept relatively low to minimize in-source fragmentation.

Self-Validating Experimental Protocol

To ensure data integrity, the following step-by-step workflow incorporates a mandatory self-validation checkpoint before tandem mass spectrometry (MS/MS) is triggered.

  • Sample Preparation: Dilute the stock solution to a final concentration of 1 µg/mL in a 50:50 mixture of Methanol and LC-grade Water. Ensure complete dissolution to prevent capillary clogging.

  • Chromatographic Separation: Inject 2 µL onto the C18 column. Run a rapid gradient from 5% B to 95% B over 5 minutes at a flow rate of 0.4 mL/min.

  • MS1 Acquisition & Self-Validation (CRITICAL): Acquire a full MS1 scan (m/z 100–500). Do not proceed to MS/MS unless the 3:1 isotopic ratio is confirmed. You must observe the 35 Cl peak at m/z 201.04 and the 37 Cl peak at m/z 203.04. If this ratio is distorted, the peak is a background contaminant or co-eluting interference.

  • Collision-Induced Dissociation (CID): Isolate the precursor ion at m/z 201.04 using the quadrupole. Apply a collision energy ramp from 15 eV to 35 eV using Argon or Nitrogen as the collision gas.

  • Data Acquisition: Record the resulting fragment ions to map the structural connectivity.

LCMS_Workflow Step1 1. Sample Prep Dilute to 1 µg/mL in 50:50 MeOH:H2O Step2 2. Chromatography C18 Column, 10mM NH4OAc / MeCN Step1->Step2 Step3 3. Ionization ESI Negative Mode (-Ve) Step2->Step3 Step4 4. Self-Validation Confirm 3:1 Cl Isotopic Ratio Step3->Step4 Step5 5. Fragmentation CID of m/z 201.04 (15-35 eV) Step4->Step5 Step6 6. Data Analysis Map -CO2 and -C4H8 neutral losses Step5->Step6

Fig 1. Self-validating LC-MS/MS workflow for pyrazole-3-carboxylic acids.

Mechanistic Fragmentation Pathways (CID)

Understanding how the pyrazole core fragments under CID is essential for structural elucidation, especially when differentiating this compound from its isomers[3],[4].

  • Primary Pathway (Low Energy, ~15-20 eV): The absolute thermodynamic sink for carboxylate anions is decarboxylation . The loss of CO 2​ (43.99 Da) yields a highly stable, charge-delocalized pyrazole anion at m/z 157.05.

  • Secondary Pathway (High Energy, >25 eV): The N-butyl group undergoes a neutral alkene elimination via a hydrogen transfer to the pyrazole nitrogen. This expels 1-butene (C 4​ H 8​ , 56.06 Da), yielding a fragment at m/z 144.98.

  • Combinatorial Loss: At maximum collision energies, both functional groups are cleaved, leaving the bare chlorinated pyrazole core at m/z 100.99.

Table 4: CID Fragmentation Table (Precursor m/z 201.04)

Fragment m/zNeutral LossLoss Mass (Da)Mechanistic Assignment
157.05 CO 2​ 43.99Decarboxylation of the pyrazole-3-carboxylate.
144.98 C 4​ H 8​ 56.06Alkene elimination (1-butene) from the N-butyl group.
100.99 CO 2​
  • C 4​ H 8​

100.05Sequential loss of carboxylate and butyl chain.

Fragmentation_Map M Precursor Ion [M-H]- m/z 201.04 F1 Fragment A [M-H-CO2]- m/z 157.05 M->F1 - CO2 (44 Da) F2 Fragment B [M-H-C4H8]- m/z 144.98 M->F2 - C4H8 (56 Da) F3 Fragment C [M-H-CO2-C4H8]- m/z 100.99 F1->F3 - C4H8 (56 Da) F2->F3 - CO2 (44 Da)

Fig 2. CID fragmentation pathways of the [M-H]- precursor ion.

Data Interpretation & Troubleshooting

  • Missing m/z 201.04 Signal: If the precursor ion is absent, check the mobile phase pH. If the pH dropped too low (e.g., accidental use of 0.1% TFA), the molecule will neutralize. Switch to 10 mM Ammonium Acetate.

  • Unexpected Adducts: In negative mode, chloride adducts [M+Cl]- can sometimes form at m/z 237.01 if chlorinated solvents (like Chloroform or DCM) were used during sample extraction. Ensure samples are reconstituted strictly in MeOH/H 2​ O.

  • Excessive In-Source Fragmentation: If the MS1 scan shows a massive peak at m/z 157.05 and very little m/z 201.04, your Capillary Voltage or Desolvation Temperature is too high, causing the molecule to decarboxylate before reaching the quadrupole. Lower the Capillary Voltage to 2.0 - 2.5 kV.

References[1] Title: 1-butyl-4-chloro-1H-pyrazole-3-carboxylic acid - Sigma-Aldrich

Source: sigmaaldrich.com URL:[2] Title: 1-butyl-4-chloropyrazole-3-carboxylic acid 1006451-25-7 wiki Source: guidechem.com URL:[3] Title: Analysis of Fragmentation Pathways of New-Generation Synthetic Cannabinoids (INACA, IATA, FUPPYCA, and OXIZID Type Compounds) Based on Electrospray Ionization High-Resolution Mass Spectrometry Source: acs.org URL:[4] Title: Electrospray ionization tandem mass spectrometry of 3-phenyl-N-(3-(4-phenylpiperazin-1-yl)propyl)-1H-pyrazole-5-carboxamide derivatives: Unusual fragmentation involving loss of 11 u Source: researchgate.net URL:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-Butyl-4-chloro-1H-pyrazole-3-carboxylic acid

This technical guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 1-Butyl-4-chloro-1H-pyrazole-3-carboxylic acid. It provides in-depth troubleshooting advice...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 1-Butyl-4-chloro-1H-pyrazole-3-carboxylic acid. It provides in-depth troubleshooting advice and frequently asked questions to address common challenges and optimize yield. The information presented is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity.

I. Troubleshooting Guide: Overcoming Synthesis Hurdles

This section addresses specific experimental issues in a question-and-answer format, providing explanations for the underlying causes and actionable solutions.

Issue 1: Low Overall Yield of 1-Butyl-4-chloro-1H-pyrazole-3-carboxylic acid

Question: My final yield of 1-Butyl-4-chloro-1H-pyrazole-3-carboxylic acid is consistently below expectations. What are the most likely causes and how can I improve it?

Answer: Low overall yield is a multifaceted problem that can arise from inefficiencies in several steps of the synthesis. The typical synthetic route involves the formation of a pyrazole ring, followed by chlorination and N-alkylation. Let's break down the potential problem areas:

  • Inefficient Pyrazole Ring Formation: The initial condensation reaction to form the pyrazole ring is critical. Incomplete reaction or side product formation will significantly impact the final yield.

    • Causality: The reaction between a 1,3-dicarbonyl compound and a hydrazine derivative is the cornerstone of pyrazole synthesis.[1] The reactivity of both starting materials and the reaction conditions (temperature, solvent, catalyst) play a crucial role.

    • Solution:

      • Optimize Reaction Conditions: Experiment with different solvents (e.g., ethanol, acetic acid) and temperatures to find the optimal conditions for your specific substrates. Microwave-assisted organic synthesis (MAOS) has been shown to reduce reaction times and improve yields in some cases.[2]

      • Purity of Starting Materials: Ensure the purity of your 1,3-dicarbonyl compound and butylhydrazine. Impurities can lead to unwanted side reactions.

  • Poor Regioselectivity during Chlorination: The chlorination of the pyrazole ring should ideally occur at the C4 position. Chlorination at other positions leads to isomeric impurities that are difficult to separate and reduce the yield of the desired product.

    • Causality: Electrophilic substitution on the pyrazole ring is favored at the C4 position.[2] However, the choice of chlorinating agent and reaction conditions can influence this selectivity.

    • Solution:

      • Choice of Chlorinating Agent: N-Chlorosuccinimide (NCS) is a commonly used and effective reagent for the regioselective chlorination of pyrazoles.[3] Trichloroisocyanuric acid (TCCA) has also been reported as an efficient and environmentally friendly alternative, sometimes used in solvent-free mechanochemical methods.[4][5]

      • Reaction Control: Carefully control the reaction temperature. Overheating can lead to a decrease in regioselectivity.

  • Incomplete N-Alkylation or Side Reactions: The introduction of the butyl group at the N1 position of the pyrazole ring is the final key step.

    • Causality: This is a nucleophilic substitution reaction where the pyrazole nitrogen attacks the butyl halide. The basicity of the reaction medium and the reactivity of the alkylating agent are important factors.

    • Solution:

      • Base Selection: Use a suitable base, such as potassium carbonate or sodium hydride, to deprotonate the pyrazole nitrogen and increase its nucleophilicity.

      • Alkylating Agent: Use a reactive butyl halide, such as 1-bromobutane or 1-iodobutane.

Issue 2: Formation of Impurities and Difficulty in Purification

Question: I am observing significant impurities in my crude product, making purification by chromatography or recrystallization challenging. What are these impurities likely to be and how can I minimize their formation?

Answer: The formation of impurities is a common challenge. Understanding their origin is key to mitigating them.

  • Isomeric Products:

    • Causality: As mentioned, poor regioselectivity during chlorination can lead to the formation of 3-chloro or 5-chloro isomers. Additionally, during N-alkylation, if the pyrazole ring is not appropriately substituted, alkylation can occur at either of the two nitrogen atoms, leading to regioisomers.

    • Solution:

      • Optimize Chlorination: Follow the recommendations in Issue 1 for regioselective chlorination.

      • Control N-Alkylation: The presence of a substituent at the C3 or C5 position can direct the N-alkylation to the desired nitrogen. In the case of synthesizing 1-Butyl-4-chloro-1H-pyrazole-3-carboxylic acid, the carboxylic acid group at C3 will direct the butylation to the N1 position.

  • Unreacted Starting Materials:

    • Causality: Incomplete reactions are a straightforward cause of impurities.

    • Solution:

      • Reaction Monitoring: Monitor the progress of each reaction step using Thin Layer Chromatography (TLC) to ensure completion before proceeding to the next step.

      • Stoichiometry: Use a slight excess of the more volatile or less expensive reagent to drive the reaction to completion.

  • Side Products from Decomposition:

    • Causality: Pyrazole rings can be susceptible to degradation under harsh reaction conditions (e.g., strong acids or bases, high temperatures).

    • Solution:

      • Mild Reaction Conditions: Whenever possible, use milder reagents and lower reaction temperatures.

Experimental Workflow: A Recommended Synthesis Protocol

This protocol outlines a general, step-by-step methodology for the synthesis of 1-Butyl-4-chloro-1H-pyrazole-3-carboxylic acid.

Synthesis_Workflow Start Starting Materials: - Diethyl oxalacetate - Butylhydrazine Step1 Step 1: Pyrazole Ring Formation (Cyclocondensation) Start->Step1 Reflux in Ethanol Step2 Step 2: Chlorination at C4 Step1->Step2 N-Chlorosuccinimide (NCS) in Acetonitrile Step3 Step 3: Ester Hydrolysis Step2->Step3 Aqueous NaOH then Acidification Step4 Step 4: N-Alkylation Step3->Step4 1-Bromobutane, K2CO3 in DMF End Final Product: 1-Butyl-4-chloro-1H-pyrazole- 3-carboxylic acid Step4->End

Caption: A generalized workflow for the synthesis of 1-Butyl-4-chloro-1H-pyrazole-3-carboxylic acid.

II. Frequently Asked Questions (FAQs)

Q1: What is the role of the carboxylic acid group at the C3 position?

The carboxylic acid group at the C3 position serves several important functions. Firstly, it is a key functional group for further derivatization, allowing for the synthesis of amides, esters, and other derivatives with potential biological activity.[6][7][8] Secondly, it influences the electronic properties of the pyrazole ring, which can affect the regioselectivity of subsequent reactions like chlorination. Finally, it can act as an anchoring group in various applications.[9]

Q2: Can I perform the N-alkylation step before the chlorination step?

While possible, it is generally more advantageous to perform the chlorination before the N-alkylation. The electron-donating butyl group, once attached, can activate the pyrazole ring, potentially leading to over-chlorination or reduced regioselectivity. Chlorinating the pyrazole-3-carboxylic acid ester first provides a more controlled reaction.

Q3: Are there any "greener" alternatives for the solvents and reagents used in this synthesis?

Yes, the field of green chemistry is actively exploring more environmentally friendly synthetic methods. For the chlorination step, mechanochemical methods using TCCA without a solvent have been reported to be highly efficient and produce less waste.[4][5] Additionally, exploring the use of greener solvents like ethanol or even water, where applicable, can reduce the environmental impact. Multicomponent reactions (MCRs) are also being developed to synthesize pyrazole derivatives in a more atom-economical way.[10]

Q4: What analytical techniques are most suitable for characterizing the final product and intermediates?

A combination of analytical techniques is essential for unambiguous characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, including the position of substituents on the pyrazole ring.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: Identifies the presence of key functional groups, such as the carboxylic acid (O-H and C=O stretches) and the C-Cl bond.

  • Elemental Analysis: Determines the elemental composition of the final product.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected yields for key steps in pyrazole synthesis, based on literature reports.

Reaction StepReagents & ConditionsTypical Yield (%)Reference
Pyrazole Ring Formation1,3-Dicarbonyl, Hydrazine, Reflux in Ethanol70-90[1]
C4-ChlorinationPyrazole, NCS, Acetonitrile, RT80-95[3]
N-AlkylationPyrazole, Alkyl Halide, K₂CO₃, DMF, 60°C75-90General Knowledge
Troubleshooting Logic Diagram

Troubleshooting_Logic Problem Low Final Yield Check1 Analyze Pyrazole Formation Step Problem->Check1 Check2 Evaluate Chlorination Step Problem->Check2 Check3 Assess N-Alkylation Step Problem->Check3 Solution1 Optimize reaction conditions (solvent, temp). Check starting material purity. Check1->Solution1 Solution2 Use regioselective agent (NCS). Control reaction temperature. Check2->Solution2 Solution3 Ensure appropriate base is used. Use reactive alkylating agent. Check3->Solution3

Caption: A decision tree for troubleshooting low yield in the synthesis.

References

  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. [Link]

  • Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Erciyes University. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. [Link]

  • The crystal structure of 4-chloro-1H-pyrazole-3-carboxylic acid, C4H3ClN2O2. De Gruyter. [Link]

  • CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]

  • Synthesis of some substituted pyrazole-3-carboxylic acids with possible hypoglycemic and antimicrobial activity. PubMed. [Link]

  • Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. PMC. [Link]

  • Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. PMC. [Link]

  • Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid. Royal Society of Chemistry. [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. Royal Society of Chemistry. [Link]

  • Process for the preparation of pyrazole-3-carboxylic acids.
  • C‒H An chlorination of pyrazole 1a. | Download Scientific Diagram. ResearchGate. [Link]

  • 194 recent advances in the synthesis of new pyrazole derivatives. Semantic Scholar. [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid. ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Purification of 1-Butyl-4-chloro-1H-pyrazole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals I. Troubleshooting Guide: Common Purification Issues This section addresses specific problems encountered during the purification of 1-Butyl-4-chloro-1H-pyr...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

I. Troubleshooting Guide: Common Purification Issues

This section addresses specific problems encountered during the purification of 1-Butyl-4-chloro-1H-pyrazole-3-carboxylic acid in a question-and-answer format.

Issue 1: Persistent Colored Impurities in the Final Product

Question: My final product of 1-Butyl-4-chloro-1H-pyrazole-3-carboxylic acid is consistently off-white or yellowish, even after recrystallization. What is the likely cause and how can I obtain a pure white solid?

Answer:

Colored impurities in pyrazole synthesis are often high molecular weight byproducts or degradation products.[1] The yellow or reddish hue can arise from side reactions involving the hydrazine starting material or oxidation of intermediates.[1]

Causality and Recommended Solutions:

  • Oxidized Species: The pyrazole ring can be susceptible to oxidation, especially under harsh reaction conditions or prolonged exposure to air at elevated temperatures.

    • Solution 1: Activated Charcoal Treatment. This is a highly effective method for removing colored impurities. The porous structure of activated charcoal provides a large surface area for the adsorption of these molecules.[1]

      • Protocol: Dissolve the crude product in a suitable hot solvent (e.g., ethanol, isopropanol). Add a small amount of activated charcoal (typically 1-5% w/w) and stir the mixture at an elevated temperature for 15-30 minutes. Perform a hot filtration to remove the charcoal, and then allow the filtrate to cool for crystallization.

    • Solution 2: Optimize Reaction and Work-up Conditions. Minimize reaction times and temperatures where possible. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.

  • Residual Starting Materials or Reagents: Incomplete reactions can leave behind colored starting materials or byproducts.

    • Solution: Acid-Base Extraction. The carboxylic acid functionality of the target compound allows for selective extraction. Dissolve the crude product in an organic solvent like ethyl acetate. Wash with a dilute acidic solution (e.g., 1 M HCl) to remove any basic impurities. Then, extract the desired product into a dilute basic solution (e.g., 1 M NaOH). The colored impurities may remain in the organic layer. The aqueous layer can then be acidified to precipitate the pure product.

Issue 2: Poor Crystallization or "Oiling Out" During Recrystallization

Question: I'm having difficulty recrystallizing my 1-Butyl-4-chloro-1H-pyrazole-3-carboxylic acid. It either remains in solution or "oils out" as a liquid instead of forming crystals. What should I do?

Answer:

"Oiling out" occurs when a compound is insoluble in the solvent at a lower temperature but melts at a temperature below the boiling point of the solvent.[2] Poor crystallization can also be due to the presence of impurities that inhibit crystal lattice formation or the choice of an inappropriate solvent system.

Causality and Recommended Solutions:

  • Inappropriate Solvent Choice: The solubility profile of the compound in the chosen solvent is critical for successful recrystallization.

    • Solution 1: Systematic Solvent Screening. Test the solubility of your crude product in a range of solvents with varying polarities (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, toluene, heptane) at both room temperature and at their boiling points. An ideal single solvent for recrystallization will show poor solubility at room temperature and high solubility at its boiling point.

    • Solution 2: Mixed Solvent System. This is often the most effective approach for compounds that are highly soluble in one solvent and poorly soluble in another.[2][3]

      • Protocol: Dissolve the crude product in a minimum amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature. While hot, add a "poor" solvent (one in which it is sparingly soluble) dropwise until the solution becomes slightly turbid. If it becomes too cloudy, add a few drops of the "good" solvent to redissolve the precipitate. Allow the solution to cool slowly.

  • Presence of Impurities: Impurities can disrupt the crystal lattice formation.

    • Solution: Pre-purification by Acid-Base Extraction. As mentioned previously, an acid-base extraction can remove many impurities, which may then allow for successful crystallization.

Issue 3: Co-elution of Impurities During Column Chromatography

Question: I am using column chromatography for purification, but I'm struggling to separate my target compound from a closely related impurity. What strategies can I employ?

Answer:

Co-elution is a common challenge, especially when dealing with structurally similar impurities such as regioisomers or precursors.[1][4]

Causality and Recommended Solutions:

  • Insufficient Separation Power of the Chromatographic System: The choice of stationary and mobile phases may not be optimal for resolving the compounds.

    • Solution 1: Optimize the Mobile Phase. Systematically vary the solvent polarity of your eluent. For normal-phase silica gel chromatography, a common mobile phase is a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate). Small additions of a third solvent, such as methanol or acetic acid, can sometimes significantly improve separation.

    • Solution 2: Change the Stationary Phase. If optimizing the mobile phase is unsuccessful, consider a different stationary phase. For acidic compounds like this, basic alumina can sometimes provide a different selectivity compared to silica gel.[5] Alternatively, reversed-phase chromatography (e.g., C18 silica) with a mobile phase of water and acetonitrile or methanol can be effective.

    • Solution 3: Deactivate Silica Gel. For basic pyrazole compounds that may interact strongly with the acidic silica gel, deactivating the silica with triethylamine can improve elution and separation.[2][6]

  • Formation of Regioisomers: The synthesis of pyrazoles can sometimes lead to the formation of regioisomers, which can be very difficult to separate.[1]

    • Solution: Derivatization. In some cases, it may be possible to selectively derivatize either the product or the impurity to alter its polarity, allowing for easier separation. After separation, the derivatizing group would need to be removed.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of 1-Butyl-4-chloro-1H-pyrazole-3-carboxylic acid?

A1: Common impurities can include unreacted starting materials, regioisomers, and byproducts from side reactions.[1] Incomplete cyclization can lead to pyrazoline intermediates.[1]

Q2: What analytical techniques are best for assessing the purity of my product?

A2: A combination of techniques is recommended.

  • Thin-Layer Chromatography (TLC): A quick and easy method to get a preliminary assessment of purity and to screen for appropriate solvent systems for column chromatography.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and can reveal the presence of impurities, often allowing for their identification and quantification.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound and can be used in conjunction with gas chromatography (GC-MS) or liquid chromatography (LC-MS) to identify impurities.[1]

  • High-Performance Liquid Chromatography (HPLC): An excellent technique for quantifying purity and separating closely related impurities.

Q3: Can I purify 1-Butyl-4-chloro-1H-pyrazole-3-carboxylic acid by distillation?

A3: Distillation is generally not a suitable method for purifying this compound due to its high melting point and potential for decomposition at the required high temperatures. Recrystallization, acid-base extraction, and chromatography are the preferred methods.

Q4: My compound has poor solubility in most common organic solvents. What are my options?

A4: Poor solubility can be a significant challenge.

  • Use a Co-solvent System: Introducing a co-solvent can increase the overall solvating power of the medium.[3]

  • Elevated Temperatures: Increasing the temperature can enhance solubility, but be mindful of potential degradation.[3]

  • Alternative Purification Techniques: If recrystallization is not feasible, column chromatography or acid-base extraction should be considered.[3]

III. Experimental Protocols & Data

Protocol 1: Purification by Recrystallization using a Binary Solvent System

Objective: To purify crude 1-Butyl-4-chloro-1H-pyrazole-3-carboxylic acid.

Materials:

  • Crude 1-Butyl-4-chloro-1H-pyrazole-3-carboxylic acid

  • "Good" solvent (e.g., ethanol, isopropanol)

  • "Poor" solvent (e.g., water, heptane) - must be miscible with the "good" solvent.

Procedure:

  • Place the crude product in an Erlenmeyer flask.

  • Add a minimal amount of the "good" solvent and heat the mixture to boiling while stirring.

  • Continue adding the hot "good" solvent in small portions until the solid just dissolves.

  • While the solution is still hot, add the "poor" solvent dropwise until the solution becomes faintly and persistently turbid.

  • If necessary, add a few more drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold "poor" solvent.

  • Dry the purified crystals under vacuum.

Data Summary: Common Recrystallization Solvent Systems
"Good" Solvent"Poor" SolventNotes
EthanolWaterA common and effective system for many pyrazole carboxylic acids.[2]
IsopropanolHeptaneGood for compounds with moderate polarity.
Ethyl AcetateHexaneAnother widely used combination.[2]
AcetoneWaterCan be effective, but acetone's low boiling point requires careful handling.

IV. Visualizations

Workflow for Troubleshooting Purification

Purification_Troubleshooting start Crude 1-Butyl-4-chloro-1H- pyrazole-3-carboxylic acid recrystallization Attempt Recrystallization start->recrystallization acid_base Acid-Base Extraction start->acid_base Alternative First Step impurity_check Assess Purity (TLC, NMR, HPLC) recrystallization->impurity_check pure_product Pure Product impurity_check->pure_product Purity Acceptable oiling_out Product 'Oils Out' or Remains in Solution impurity_check->oiling_out Poor Crystallization colored_impurities Product is Colored impurity_check->colored_impurities Colored Product chromatography Column Chromatography impurity_check->chromatography Impurities Present solvent_screen Systematic Solvent Screening (Single & Mixed Solvents) oiling_out->solvent_screen charcoal Activated Charcoal Treatment colored_impurities->charcoal coelution Co-elution of Impurities in Chromatography optimize_chrom Optimize Chromatography (Mobile/Stationary Phase) coelution->optimize_chrom solvent_screen->recrystallization charcoal->recrystallization acid_base->recrystallization chromatography->impurity_check chromatography->coelution optimize_chrom->chromatography

Caption: A flowchart for troubleshooting common purification issues.

V. References

  • ResearchGate. (2017, April 23). What solvent should I use to recrystallize pyrazoline? Retrieved from [Link]

  • ResearchGate. (2014, March 9). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? Retrieved from [Link]

  • Li, J. J., et al. (2021). Fragment-Guided Discovery of Pyrazole Carboxylic Acid Inhibitors of the Kelch-like ECH-Associated Protein 1: Nuclear Factor Erythroid 2 Related Factor 2 (KEAP1:NRF2) Protein−Protein Interaction. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). A kind of preparation method of pyrazole derivatives. Retrieved from

  • Google Patents. (n.d.). Process for the preparation of pyrazole carboxylic acid derivatives. Retrieved from

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]

  • Ilhan, I. O., & Çadir, M. (n.d.). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Asian Journal of Chemistry. Retrieved from [Link]

  • IntechOpen. (2022, November 23). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. Retrieved from [Link]

  • MDPI. (2015, May 8). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Chloro-1H-pyrazole-3-carboxylic acid. PubChem. Retrieved from [Link]

  • Pramanik, A., Dey, D., & Mukherjee, A. (2019). Structure analysis of a phenylpyrazole carboxylic acid derivative crystallizing with three molecules in the asymmetric unit (Z′ = 3) using X-ray powder diffraction. Acta Crystallographica Section E: Crystallographic Communications. Retrieved from [Link]

  • RSC Publishing. (2017, July 17). Crystal engineering of a series of complexes and coordination polymers based on pyrazole-carboxylic acid ligands. Retrieved from [Link]

Sources

Troubleshooting

stability issues of 1-Butyl-4-chloro-1H-pyrazole-3-carboxylic acid

An in-depth guide for researchers, scientists, and drug development professionals on the stability of 1-Butyl-4-chloro-1H-pyrazole-3-carboxylic acid. Introduction 1-Butyl-4-chloro-1H-pyrazole-3-carboxylic acid is a subst...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide for researchers, scientists, and drug development professionals on the stability of 1-Butyl-4-chloro-1H-pyrazole-3-carboxylic acid.

Introduction

1-Butyl-4-chloro-1H-pyrazole-3-carboxylic acid is a substituted pyrazole derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The stability of this molecule is paramount for its successful application, as degradation can lead to loss of potency, formation of impurities, and unpredictable experimental outcomes. This technical support guide provides a comprehensive overview of the potential stability issues associated with this compound, offering troubleshooting advice and frequently asked questions to ensure its proper handling, storage, and use in your research.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for 1-Butyl-4-chloro-1H-pyrazole-3-carboxylic acid?

A1: To maintain its integrity, the compound should be stored in a cool, dry, and well-ventilated area, with temperatures maintained between 2-8°C.[1] It should be kept in a tightly sealed container to protect it from moisture and atmospheric contaminants.[2][3] Avoid exposure to direct sunlight.[2][4]

Q2: What are the known chemical incompatibilities for this compound?

A2: Based on its functional groups (carboxylic acid, pyrazole ring, chloro-substituent), the compound is likely incompatible with strong oxidizing agents, strong acids, and strong bases.[5] Contact with these substances can catalyze degradation reactions.

Q3: Is this compound susceptible to degradation in solution?

A3: Yes, like many carboxylic acids and heterocyclic compounds, it can be susceptible to degradation in solution, particularly under harsh pH and temperature conditions.[6] Both acidic and basic hydrolysis can occur, potentially targeting the carboxylic acid group or the pyrazole ring itself.[6][7] For compounds with limited water solubility, the choice of an inert organic co-solvent is critical.[8]

Q4: How does temperature affect the stability of this compound?

A4: Elevated temperatures can accelerate decomposition.[7] Thermal degradation can lead to decarboxylation (loss of CO2 from the carboxylic acid group) or other complex intramolecular reactions.[7] It is crucial to adhere to the recommended storage temperatures and avoid excessive heat during experimental procedures unless required by the protocol.

Q5: Is 1-Butyl-4-chloro-1H-pyrazole-3-carboxylic acid sensitive to light?

Troubleshooting Guide

This section addresses specific issues that may arise during experimentation, linking them to potential stability problems and offering solutions.

Issue 1: Inconsistent results or loss of compound activity over time.

  • Potential Cause: Degradation of the compound due to improper storage or handling.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Confirm that the compound has been stored at 2-8°C in a tightly sealed container, away from light and moisture.[1][2]

    • Check Solution Age: If using a stock solution, prepare it fresh and compare results. Avoid using old solutions, as degradation can occur over time, especially at room temperature.

    • Analytical Re-evaluation: Use an appropriate analytical method, such as HPLC or LC-MS, to check the purity of the stored solid and the stock solution.[9] Look for the appearance of new peaks that could indicate degradation products.

Issue 2: Low yields or unexpected side products in a reaction.

  • Potential Cause: The compound may be degrading under the specific reaction conditions (e.g., pH, temperature, reagents).

  • Troubleshooting Steps:

    • Assess Reaction pH: If the reaction is conducted in a strongly acidic or basic medium, consider if hydrolysis is a possible side reaction.[6][7] The pyrazole ring can be protonated in strong acid, potentially increasing its susceptibility to nucleophilic attack.[10]

    • Evaluate Temperature: High reaction temperatures can cause thermal decomposition.[7] Attempt the reaction at a lower temperature, even if it requires a longer reaction time.

    • Reagent Compatibility: Ensure that other reagents are not promoting degradation. For example, strong oxidizing agents can react with the pyrazole ring.[5][7]

    • Inert Atmosphere: If oxidative degradation is suspected, run the reaction under an inert atmosphere (e.g., nitrogen or argon).

Issue 3: Appearance of new peaks in analytical chromatograms during a stability study.

  • Potential Cause: The compound is degrading under the stress conditions, and the new peaks are the degradation products.

  • Troubleshooting Workflow: This is the expected outcome of a forced degradation study.[8][11] The goal is to identify these degradation pathways. The workflow below can help guide the investigation.

Logical Workflow for Investigating Unexpected Analytical Results

G cluster_0 Phase 1: Observation & Initial Checks cluster_1 Phase 2: Hypothesis & Investigation cluster_2 Phase 3: Characterization & Conclusion A Unexpected Peak(s) or Low Purity Observed in HPLC/LC-MS B Verify Method & System Suitability (e.g., blank, standard, controls) A->B C Prepare Fresh Sample & Re-analyze B->C D Is the issue reproducible? C->D E Hypothesize Cause: 1. Contamination 2. Degradation (Stability Issue) 3. Reagent Impurity D->E Yes F Run Forced Degradation Study (Acid, Base, Peroxide, Heat, Light) E->F G Analyze Reagents & Solvents Separately E->G H Compare Degradant Profile to Unexpected Peaks F->H G->H I Characterize Degradants (e.g., MS/MS, high-res MS) H->I Match Found K Conclusion: Contamination or Other Issue H->K No Match J Conclusion: Stability Issue Confirmed I->J

Caption: Troubleshooting workflow for identifying the root cause of unexpected analytical results.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a systematic approach to investigate the stability of 1-Butyl-4-chloro-1H-pyrazole-3-carboxylic acid under various stress conditions, as recommended by ICH guidelines.[6] The goal is to induce partial degradation (typically 5-20%) to generate and identify potential degradation products.[11]

Materials:

  • 1-Butyl-4-chloro-1H-pyrazole-3-carboxylic acid

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Class A volumetric flasks and pipettes

  • pH meter

  • HPLC or UPLC system with UV and/or MS detector

  • Photostability chamber

  • Temperature-controlled oven

Procedure:

  • Preparation of Stock Solution:

    • Accurately weigh and dissolve the compound in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • In a flask, add an aliquot of the stock solution to 1 M HCl.

    • Heat the mixture at 60°C.

    • Withdraw samples at regular intervals (e.g., 2, 4, 8, 24 hours).

    • Before analysis, neutralize the sample with an equivalent amount of 1 M NaOH.

    • Dilute with mobile phase to the target concentration.

  • Base Hydrolysis:

    • In a flask, add an aliquot of the stock solution to 0.1 M NaOH.

    • Keep the mixture at room temperature.

    • Withdraw samples at regular intervals.

    • Neutralize the sample with 0.1 M HCl before analysis.

    • Dilute with mobile phase to the target concentration.

  • Oxidative Degradation:

    • In a flask, add an aliquot of the stock solution to 3% H₂O₂.

    • Keep the mixture at room temperature, protected from light.

    • Withdraw samples at regular intervals.

    • Dilute with mobile phase to the target concentration for analysis.

  • Thermal Degradation (Solid State):

    • Place a thin layer of the solid compound in an oven at 80°C.

    • Sample at various time points, dissolve in solvent, and analyze.

  • Photolytic Degradation:

    • Expose the stock solution and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • Analyze the samples after exposure. A control sample should be kept in the dark.

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control, by a suitable stability-indicating HPLC-UV/MS method.

    • Calculate the percentage of degradation and identify the retention times and mass-to-charge ratios of any significant degradation products.

Hypothetical Degradation Pathways

Based on the chemical structure, several degradation pathways can be hypothesized under stress conditions.

G cluster_0 Parent Compound cluster_1 Stress Conditions & Potential Pathways Parent 1-Butyl-4-chloro-1H-pyrazole-3-carboxylic acid Acid Acidic Hydrolysis (H⁺, Δ) Parent->Acid Base Basic Hydrolysis (OH⁻) Parent->Base Oxidation Oxidation (e.g., H₂O₂) Parent->Oxidation Thermal Thermal Stress (Δ) Parent->Thermal RingOpening Pyrazole Ring Cleavage Products Acid->RingOpening Dehalogenation Dechlorination Product Acid->Dehalogenation possible Base->RingOpening N_Oxide N-Oxide Formation Oxidation->N_Oxide Decarboxylation Decarboxylation Product (Loss of CO₂) Thermal->Decarboxylation

Caption: Hypothesized degradation pathways for 1-Butyl-4-chloro-1H-pyrazole-3-carboxylic acid.

Data Summary

The following tables provide a quick reference for handling and studying the stability of the compound.

Table 1: Recommended Storage and Handling Conditions

ParameterRecommendationRationaleReferences
Temperature 2–8°CTo minimize thermal degradation.[1]
Atmosphere Tightly sealed containerTo protect from moisture and air (oxidation).[2][3][5]
Light Protect from light (amber vial)To prevent photolytic degradation.[2][4]
Incompatibilities Strong acids, strong bases, strong oxidizing agentsTo avoid catalyzed decomposition.[5]

Table 2: Example Design for Forced Degradation Study

Stress ConditionReagent/ConditionTemperatureDurationPotential Degradation Pathway
Acid Hydrolysis 1 M HCl60°CUp to 24hPyrazole ring opening, Dechlorination
Base Hydrolysis 0.1 M NaOHRoom TempUp to 24hPyrazole ring opening
Oxidation 3% H₂O₂Room TempUp to 24hN-oxide formation, Ring hydroxylation
Thermal (Solid) Dry Heat80°CUp to 7 daysDecarboxylation
Photolysis >1.2 million lux hoursAmbientControlledMultiple pathways possible

References

  • Safety Data Sheet. KISHIDA CHEMICAL CO., LTD. Available from: [Link]

  • Ilhan, I. Ö., & Çadir, M. (2012). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Asian Journal of Chemistry, 24(12), 5671-5675. Available from: [Link]

  • Safety Data Sheet (SDS). BCL Company. (2022). Available from: [Link]

  • Patel, Y., et al. (2017). Development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics, 6(3), 324-333. Available from: [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025). PharmaCompass. Available from: [Link]

  • Analytical Methods. Japan International Cooperation Agency. Available from: [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38381-38386. Available from: [Link]

  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. (2018). DergiPark. Available from: [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Arcinova. Available from: [Link]

  • CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester - Google Patents.
  • The crystal structure of 4-chloro-1H-pyrazole-3-carboxylic acid, C4H3ClN2O2. (2025). De Gruyter. Available from: [Link]

  • Safety Data Sheet - Angene Chemical. (2025). Available from: [Link]

  • Forced Degradation Studies for Biopharmaceuticals. (2026). BioPharm International. Available from: [Link]

  • Kataoka, H. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(11), 2658. Available from: [Link]

Sources

Optimization

Technical Support Center: Preventing Byproduct Formation in Pyrazole Synthesis

Welcome to the Advanced Technical Support Center for synthetic chemistry. This guide is curated for researchers, application scientists, and drug development professionals facing challenges with byproduct formation and r...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for synthetic chemistry. This guide is curated for researchers, application scientists, and drug development professionals facing challenges with byproduct formation and regioselectivity in pyrazole synthesis.

Frequently Asked Questions: Mechanistic Origins of Byproducts

Q1: What are the primary byproducts encountered during the Knorr pyrazole synthesis? A1: The Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, is prone to several side reactions[1]. The most prevalent byproducts are:

  • Regioisomers: Reaction with unsymmetrical 1,3-dicarbonyls or substituted hydrazines often yields a mixture of constitutional isomers (e.g., 1,3,5-trisubstituted vs. 1,3,4-trisubstituted pyrazoles)[2].

  • Pyrazoline Intermediates: Incomplete dehydration and aromatization can lead to the isolation of stable hydroxypyrazoline intermediates[3].

  • Di-addition Products: If the initial hydrazone intermediate forms in an unproductive E-geometry (due to 1,3-azaallylic strain), it can fail to cyclize and instead react with a second equivalent of hydrazine, forming a di-addition byproduct[3].

Q2: Why does the reaction between unsymmetrical 1,3-dicarbonyls and substituted hydrazines yield regioisomeric mixtures? A2: Regioselectivity is dictated by the differential electrophilicity of the two carbonyl carbons and the differential nucleophilicity of the two hydrazine nitrogens[4]. For example, in methylhydrazine, the terminal NH₂ is less nucleophilic than the internal NH, whereas in phenylhydrazine, the terminal NH₂ is more nucleophilic[4]. When these reagents attack an unsymmetrical diketone, the initial nucleophilic attack can occur at either carbonyl, leading to divergent cyclization pathways and a mixture of products that are notoriously difficult to separate chromatographically[2].

Q3: How do fluorinated solvents suppress regioisomer byproducts? A3: Fluorinated alcohols, such as 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) and 2,2,2-trifluoroethanol (TFE), act as strong hydrogen-bond donors and weak hydrogen-bond acceptors[4]. They dramatically increase regioselectivity by selectively hydrogen-bonding to the more electron-rich carbonyl oxygen of the 1,3-dicarbonyl compound, thereby amplifying the electrophilic difference between the two carbonyl sites and directing the initial nucleophilic attack of the hydrazine[2][4].

Troubleshooting Guide: Resolving Specific Synthesis Issues

Issue 1: Formation of Regioisomeric Mixtures

Symptoms: NMR spectra display duplicate sets of peaks; TLC shows closely eluting spots[1]. Root Cause: Standard solvents (like ethanol) fail to sufficiently differentiate the transition states leading to the two possible hydrazone intermediates[4]. Corrective Action:

  • Solvent Switch: Replace ethanol with HFIP or TFE. This has been proven to shift the regioisomeric ratio from near 1:1 to >95:5 in favor of the desired isomer[4].

  • Substrate Control: Introduce steric bulk or strong electron-withdrawing groups on one side of the dicarbonyl to sterically or electronically block one attack trajectory[5].

Issue 2: Accumulation of Hydroxypyrazoline or Di-addition Intermediates

Symptoms: LC-MS indicates masses corresponding to[M+H₂O] (hydroxypyrazoline) or [M+Hydrazine] (di-addition)[3]. Root Cause: The reaction stalls at the hydrazone stage. If the Z-hydrazone forms, it cyclizes to the hydroxypyrazoline but fails to dehydrate. If the E-hydrazone forms, cyclization is sterically hindered, allowing a second hydrazine molecule to attack[3]. Corrective Action:

  • Acid Catalysis: The dehydration of the hydroxypyrazoline to the fully aromatic pyrazole is acid-catalyzed. Ensure a catalytic amount of glacial acetic acid or a stronger Lewis acid is present[6].

  • Thermal Driving Force: Increase the reaction temperature to overcome the activation barrier for the final dehydration step[3].

Issue 3: Trace Metal-Catalyzed Side Reactions in Multistep Synthesis

Symptoms: Unidentified complex byproducts and poor yields when pyrazole synthesis is coupled with a prior metal-catalyzed step (e.g., alkyne homocoupling)[7]. Root Cause: Traces of catalytic metals (like copper) from preceding steps open up unwanted degradation pathways during the hydroamination/cyclization with hydrazine[7]. Corrective Action:

  • Telescoped Continuous Flow: Transition from a one-pot batch method to a two-step telescoped continuous-flow process with in-line metal scavenging (e.g., using a metal-removal cartridge) between the coupling and cyclization reactors[7].

Data Presentation: Impact of Solvent on Regioselectivity

The following table summarizes the dramatic effect of solvent selection on the regioselective formation of N-methylpyrazoles from unsymmetrical 1,3-diketones and methylhydrazine[2][4].

SolventHydrogen Bond Donor Capacity (α)Typical Regioisomeric Ratio (Isomer A : Isomer B)Byproduct Mitigation Level
Ethanol (EtOH)0.83~ 60 : 40Low (Extensive purification required)
2,2,2-Trifluoroethanol (TFE)1.51~ 85 : 15Moderate to High
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)1.96> 95 : 5Excellent (Byproducts nearly eliminated)

Validated Experimental Protocols

Protocol 1: Highly Regioselective Synthesis of N-Methylpyrazoles using HFIP

This self-validating protocol utilizes solvent-mediated hydrogen bonding to prevent the formation of the undesired regioisomer[2][4].

Materials:

  • Unsymmetrical 1,3-diketone (1.0 equiv)

  • Methylhydrazine (1.1 equiv)

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the 1,3-diketone (1.0 equiv) in HFIP to achieve a 0.2 M solution[2].

  • Addition: Cool the solution to 0 °C. Add methylhydrazine (1.1 equiv) dropwise to control the initial exothermic hydrazone formation.

  • Cyclization: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the disappearance of the starting material via LC-MS[2].

  • Isolation: Upon completion, remove the highly volatile HFIP under reduced pressure using a rotary evaporator[2]. (Note: HFIP can be recovered and recycled).

  • Purification: Purify the crude residue via silica gel column chromatography (ethyl acetate/hexanes gradient) to afford the pure pyrazole regioisomer[2].

  • Validation: Confirm regiochemistry using 2D NOESY NMR spectroscopy by observing spatial cross-peaks between the N-methyl protons and the adjacent C5-substituent protons[2].

Protocol 2: Telescoped Continuous-Flow Synthesis to Eliminate Metal Byproducts

Designed to prevent trace-metal-induced side reactions during the Cope-type hydroamination of diynes with hydrazine[7].

Materials:

  • Terminal alkyne (e.g., 4-ethynyltoluene)

  • Hydrazine monohydrate

  • Copper catalyst (for initial homocoupling)

Step-by-Step Methodology:

  • Reactor Setup: Configure a continuous-flow system with two heated reactor coils separated by an in-line metal-scavenging cartridge (e.g., QuadraPure TU)[7].

  • Step 1 (Homocoupling): Pump a 0.075 M solution of the alkyne and copper catalyst through the first heated coil (3.5 mL volume) at a flow rate of 0.1 mL/min to generate the 1,3-diyne intermediate[7].

  • In-line Purification: Pass the effluent directly through the metal-scavenging cartridge to quantitatively remove copper traces, preventing downstream byproduct formation[7].

  • Step 2 (Hydroamination/Cyclization): Introduce hydrazine monohydrate into the metal-free flow stream via a T-mixer. Route the mixture into a second heated coil (17.5 mL volume) maintained at 140 °C[7].

  • Collection: Collect the effluent containing the pure 3,5-disubstituted pyrazole. The extended residence time (87.5 min) at 140 °C ensures 98% conversion without unreacted intermediates[7].

Pathway Visualization

G Dicarbonyl 1,3-Dicarbonyl + Hydrazine HydrazoneZ Z-Hydrazone (Productive Intermediate) Dicarbonyl->HydrazoneZ Nucleophilic Attack (Path A) HydrazoneE E-Hydrazone (Unproductive Intermediate) Dicarbonyl->HydrazoneE Nucleophilic Attack (Path B) Pyrazoline Hydroxypyrazoline (Stalled Intermediate) HydrazoneZ->Pyrazoline Intramolecular Cyclization HydrazoneE->Dicarbonyl Reversible DiAddition Di-addition Byproduct HydrazoneE->DiAddition + 2nd Hydrazine Eq. RegioA Desired Pyrazole (Target Regioisomer) Pyrazoline->RegioA Acid-Catalyzed Dehydration RegioB Undesired Pyrazole (Regioisomer Byproduct) Pyrazoline->RegioB Alternative Dehydration

Mechanistic divergence in Knorr pyrazole synthesis detailing the origins of common byproducts.

References

  • Identifying and removing byproducts in pyrazole synthesis - BenchChem. 1

  • Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines - BenchChem.2

  • Continuous-flow synthesis of 3,5-disubstituted pyrazoles via sequential alkyne homocoupling and Cope-type hydroamination - RSC Advances. 7

  • Regioselective Synthesis of Highly Functionalized Pyrazoles from N-Tosylhydrazones - Organic Letters. 5

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs - The Journal of Organic Chemistry. 4

  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering.3

  • Knorr pyrazole synthesis - Name-Reaction.com. 6

Sources

Troubleshooting

Core Mechanistic FAQs: Understanding the Regioisomer Problem

Welcome to the Technical Support Center for Advanced Heterocyclic Synthesis. As a Senior Application Scientist working at the intersection of process chemistry and drug discovery, I frequently consult with research teams...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Heterocyclic Synthesis. As a Senior Application Scientist working at the intersection of process chemistry and drug discovery, I frequently consult with research teams stalled by a notorious bottleneck: the chromatographic separation of 1,3- and 1,5-disubstituted pyrazole regioisomers.

The pyrazole core is a privileged pharmacophore found in blockbuster drugs like celecoxib and sildenafil. However, synthesizing it with absolute regiocontrol requires moving beyond classical textbook conditions and understanding the subtle interplay of thermodynamics, kinetics, and orbital symmetry. This guide is designed to provide you with the mechanistic causality and self-validating protocols needed to troubleshoot and control regioselectivity in your pyrazole syntheses.

Q: Why does the classical Knorr synthesis almost always yield a mixture of regioisomers? A: The classical Knorr pyrazole synthesis involves the cyclocondensation of an unsymmetrical 1,3-diketone with a substituted hydrazine. Regioselectivity is governed by a competition between electronic and steric factors during the initial nucleophilic attack. The terminal, more nucleophilic nitrogen of the hydrazine preferentially attacks the more electrophilic carbonyl carbon (electronic control). However, if that carbonyl is sterically hindered, the attack may be redirected to the less hindered, albeit less electrophilic, carbonyl (steric control)[1]. When the energy difference between these two competing transition states is marginal, a mixture of 1,3- and 1,5-disubstituted pyrazoles is inevitable.

MechanisticPathway DK Unsymmetrical 1,3-Diketone + Arylhydrazine IntA Hydrazone Intermediate A (Attack at more electrophilic C) DK->IntA Electronic Control (Acidic conditions) IntB Hydrazone Intermediate B (Attack at less sterically hindered C) DK->IntB Steric Control (Neutral/Basic conditions) ProdA 1,5-Disubstituted Pyrazole (Kinetically Favored) IntA->ProdA Cyclization & Dehydration ProdB 1,3-Disubstituted Pyrazole (Thermodynamically Favored) IntB->ProdB Cyclization & Dehydration

Mechanistic divergence in Knorr pyrazole synthesis leading to regioisomers.

Q: If I am stuck with a 1,3-diketone substrate, how can I manipulate the conditions to favor one isomer? A: You must artificially widen the energy gap between the two transition states. This is achieved through solvent effects and pH modulation. Using strongly hydrogen-bonding fluorinated solvents (like Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP)) can selectively stabilize the transition state of the initial nucleophilic attack at the more basic carbonyl. Furthermore, running the reaction under strictly acidic conditions (e.g., adding glacial acetic acid) protonates the more basic carbonyl, drastically enhancing its electrophilicity and driving the reaction toward kinetic control[2].

Q: What is the most reliable method to achieve 100% regioselectivity if optimizing the Knorr reaction fails? A: Abandon the 1,3-diketone and utilize an enaminone surrogate (β-amino-α,β-unsaturated ketone). By converting one of the carbonyls into an enamine, you chemically mask its electrophilicity. The hydrazine is forced to attack the remaining unmasked ketone exclusively. Subsequent cyclization displaces the amine leaving group, strictly yielding the 1,5-disubstituted pyrazole[3].

Quantitative Comparison of Synthetic Strategies

To help you select the appropriate route for your target, the following table summarizes the expected regiochemical outcomes and yields of various pyrazole synthesis strategies.

Synthetic StrategySubstratesTypical Regioselectivity (1,3 : 1,5)Yield RangeKey Mechanistic Advantage
Classical Knorr 1,3-Diketone + Hydrazine1:1 to 4:1 (Highly variable)40 - 85%Simple starting materials, but relies entirely on inherent steric/electronic bias.
Fluorinated Solvent 1,3-Diketone + HydrazineUp to 9:160 - 85%HFIP/TFE strongly hydrogen-bond to the more basic carbonyl, amplifying electrophilicity.
Enaminone Surrogate Enaminone + Hydrazine> 99:1 (Exclusively 1,5)70 - 95%Amino group chemically masks one electrophilic center, forcing absolute regiocontrol.
[3+2] Cycloaddition N-Tosylhydrazone + Alkyne> 99:1 (Exclusively 1,3,5)65 - 90%Bypasses diketone intermediates; concerted mechanism dictates strict regiochemistry.

Troubleshooting & Decision-Making Workflow

Before proceeding to the bench, use this logic tree to determine the most efficient path to your desired regioisomer.

Troubleshooting Start Mixture of 1,3- & 1,5-Isomers Check1 Check Substrate: Can you use an enaminone? Start->Check1 Sol1 Convert diketone to enaminone (Forces 1,5-selectivity) Check1->Sol1 Yes Check2 Check Reaction Conditions: Are you using standard EtOH/reflux? Check1->Check2 No Sol2 Switch to fluorinated solvent (TFE/HFIP) or adjust pH (add AcOH) Check2->Sol2 Yes Check3 Consider Alternative Route Check2->Check3 No Sol3 [3+2] Cycloaddition: N-Tosylhydrazone + Alkyne Check3->Sol3 Proceed

Troubleshooting workflow for resolving pyrazole regioisomer mixtures.

Validated Experimental Protocols

Protocol 1: Synthesis of 1,5-Disubstituted Pyrazoles via Enaminone Intermediates

Causality: Converting a 1,3-diketone to an enaminone differentiates the two electrophilic carbons. The hydrazine's primary amine attacks the unmasked ketone, while the secondary amine displaces the dimethylamine leaving group, locking the regiochemistry[3].

Step-by-Step Methodology:

  • Enaminone Formation: In a round-bottom flask, dissolve the starting methyl ketone (1.0 eq) in neat N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1.5 eq). Heat the mixture to 80°C for 6 hours under nitrogen. Concentrate under reduced pressure to yield the crude enaminone.

  • Condensation: Dissolve the crude enaminone in anhydrous ethanol (0.5 M). Add the chosen arylhydrazine hydrochloride (1.1 eq). Note: The hydrochloride salt is crucial as it acts as an in situ acid catalyst to facilitate the elimination of dimethylamine.

  • Cyclization: Reflux the reaction mixture for 2-4 hours. Monitor the consumption of the enaminone via TLC (EtOAc/Hexane).

  • Workup: Cool to room temperature, concentrate, and partition between Ethyl Acetate and saturated NaHCO₃. Wash the organic layer with brine, dry over MgSO₄, and concentrate.

Self-Validating System: Analyze the crude product via ¹H-NMR. The successful formation of the pyrazole core is confirmed by a sharp singlet representing the H-4 proton, typically appearing between 6.2 and 6.5 ppm. The complete disappearance of the enaminone vinylic doublet (usually around 7.5 ppm) validates that the reaction has gone to completion without forming the 1,3-isomer.

Protocol 2: Regioselective [3+2] Cycloaddition (N-Tosylhydrazone + Terminal Alkyne)

Causality: N-Tosylhydrazones act as in situ diazo equivalents under basic conditions. The base promotes the formation of a transient diazo intermediate, which undergoes a concerted [3+2] cycloaddition with the terminal alkyne. The concerted nature of this transition state inherently dictates the regiochemistry based on orbital overlap, yielding exclusively the 1,3,5-trisubstituted pyrazole[4].

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube, combine the N-alkylated tosylhydrazone (1.0 eq) and the terminal alkyne (1.2 eq).

  • Base & Additive Addition: Add potassium tert-butoxide (t-BuOK, 2.0 eq) and 18-crown-6 (0.1 eq) to the flask. Causality: 18-crown-6 chelates the potassium ion, increasing the basicity and solubility of the tert-butoxide, which is critical for generating the diazo intermediate.

  • Reaction: Suspend the mixture in anhydrous pyridine (0.2 M). Seal the tube and heat to 90°C under a nitrogen atmosphere for 12 hours.

  • Workup: Quench the reaction with water and extract with Dichloromethane (3x). Wash the combined organic layers with 1M HCl to remove the pyridine, dry over Na₂SO₄, and purify via flash chromatography.

Self-Validating System: TLC will show the complete consumption of the tosylhydrazone. Post-workup ¹H-NMR validation requires confirming the absence of the distinct tosyl methyl peak (~2.4 ppm) and the tosyl aromatic doublets (~7.3 and 7.8 ppm). The presence of the pyrazole H-4 proton confirms the successful cycloaddition and subsequent aromatization via the elimination of the tosyl group.

References

  • Application of a multi-SO3H Brønsted acidic ionic liquid in water: a highly efficient and reusable catalyst for the regioselective and scaled-up synthesis of pyrazoles under mild conditions Source: RSC Advances URL
  • 2,5-Difluorophenylhydrazine hydrochloride | 175135-73-6 Source: BenchChem URL
  • Source: PMC (National Institutes of Health)
  • Source: Organic Letters (ACS Publications)

Sources

Optimization

Technical Support Center: Pyrazole Carboxamide Synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for pyrazole carboxamide synthesis. This guide is designed to provide in-depth, practical solutions to commo...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for pyrazole carboxamide synthesis. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the synthesis of this critical structural motif found in numerous pharmaceuticals and agrochemicals.[1][2] We will move beyond simple procedural steps to explore the underlying chemical principles, empowering you to make informed decisions and effectively troubleshoot your experiments.

The most versatile and widely adopted strategy for synthesizing pyrazole carboxamides is a two-stage process.[3] First, the pyrazole ring, substituted with a carboxylic acid or ester, is constructed. This is often achieved via a cyclocondensation reaction, like the Knorr pyrazole synthesis.[3] The second stage is the crucial amide bond formation, coupling the pyrazole carboxylic acid with a desired amine.[3] This guide focuses primarily on troubleshooting this pivotal second stage.

Part 1: General Experimental Protocol & Workflow

A robust starting protocol is the foundation of a successful synthesis. Below is a generalized procedure for the amide coupling step using a common peptide coupling reagent.

Protocol: Amide Coupling via HATU Reagent
  • Reactant Preparation : In a clean, dry, nitrogen-purged flask, dissolve the pyrazole-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent like DMF or DCM.[3]

  • Addition of Reagents : To the stirred solution, add the desired amine (1.1-1.2 eq), a coupling reagent such as HATU (1.1-1.5 eq), and a non-nucleophilic base, typically DIPEA (2.0-3.0 eq).[3][4]

  • Pre-activation (Optional but Recommended) : For challenging substrates, allowing the carboxylic acid, HATU, and base to stir for 15-30 minutes before adding the amine can improve results by ensuring complete formation of the highly reactive OAt-active ester.[5]

  • Reaction : Stir the mixture at room temperature. The reaction time can vary significantly (from 2 to 24 hours) depending on the reactivity of the substrates.[3][4]

  • Monitoring : Track the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.[3]

  • Workup :

    • Dilute the reaction mixture with an organic solvent like ethyl acetate.

    • Perform aqueous washes to remove byproducts and excess reagents. A typical sequence is: 1M HCl, saturated sodium bicarbonate, and finally, brine.[3]

    • Dry the separated organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[3]

  • Purification : Purify the crude product using column chromatography or recrystallization to yield the final pyrazole carboxamide.[3][4]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification prep_acid Dissolve Pyrazole Carboxylic Acid prep_reagents Add Amine, Coupling Reagent, and Base prep_acid->prep_reagents react Stir at Room Temp (2-24h) prep_reagents->react Initiate Coupling monitor Monitor by TLC/LC-MS react->monitor workup Aqueous Workup monitor->workup Reaction Complete purify Column Chromatography or Recrystallization workup->purify final_product Pure Pyrazole Carboxamide purify->final_product

Caption: General workflow for pyrazole carboxamide synthesis via amide coupling.

Part 2: Troubleshooting Guide (Question & Answer Format)

This section addresses specific issues you may encounter during your synthesis.

Issue Category: Low or No Product Yield

Q1: My reaction isn't starting. I see only starting materials on the TLC plate after several hours. What are the first things to check?

A1: This issue often points to a problem with the activation of the carboxylic acid.

  • Reagent Quality and Handling:

    • Coupling Reagent: Are your coupling reagents (e.g., HATU, EDC, PyBOP) fresh?[6] These reagents are hygroscopic and can degrade upon exposure to moisture, rendering them ineffective. Always store them in a desiccator.

    • Solvent Anhydrous? The presence of water will hydrolyze the activated ester intermediate back to the carboxylic acid, quenching the reaction. Ensure you are using a freshly opened bottle of anhydrous solvent or have dried it appropriately.

    • Base Integrity: The base, typically a tertiary amine like DIPEA or triethylamine, scavenges the acid produced during the reaction. Ensure it is pure and not contaminated with water or primary/secondary amines.

  • Activation Chemistry:

    • The formation of the amide bond requires the conversion of the carboxylic acid's hydroxyl group into a better leaving group.[7] Coupling reagents facilitate this by creating a highly reactive intermediate (e.g., an O-acylisourea or an active ester).[8] If this intermediate doesn't form, the amine, being a relatively weak nucleophile, will not react.

    • Troubleshooting Step: Try a pre-activation step. Stir the pyrazole carboxylic acid, coupling reagent, and base together in the anhydrous solvent for 15-30 minutes at room temperature before adding the amine.[5] This ensures the active ester is fully formed before the nucleophile is introduced.

Q2: The reaction works, but my yield is consistently low (<40%). What factors should I investigate?

A2: Low yields can stem from several factors, including steric hindrance, electronic effects, or competing side reactions.

  • Steric Hindrance: If either your pyrazole carboxylic acid or your amine has bulky groups near the reacting centers, the nucleophilic attack can be slow or unfavorable.

    • Causality: The transition state for amide bond formation is sterically demanding. Large substituents can raise the activation energy barrier for the reaction.[9]

    • Solution: Switch to a more potent coupling reagent. While standard reagents like EDC/HOBt are effective for many substrates, sterically hindered couplings often require stronger activators like HATU, HCTU, or phosphonium salts (PyBOP).[9] In extremely difficult cases, converting the carboxylic acid to a highly reactive acyl fluoride may be necessary.[9]

  • Poor Nucleophilicity of the Amine: Electron-withdrawing groups on the amine can significantly reduce its nucleophilicity, making it a poor reactant.[9]

    • Solution: You may need to use more forcing conditions. Increasing the reaction temperature (e.g., to 40-50 °C) can provide the necessary energy to overcome the activation barrier.[9] Additionally, using a slight excess of the amine (1.5 eq) can help drive the reaction forward.

  • Solubility Issues: If any of your reactants are not fully dissolved in the chosen solvent, the reaction will be slow and incomplete.

    • Solution: Ensure all components are fully dissolved. You may need to switch to a more polar aprotic solvent like DMF or NMP, or increase the solvent volume.

Issue Category: Product Purity & Side Reactions

Q3: My TLC plate shows my desired product spot, but also several side-product spots that are difficult to separate. What are these impurities?

A3: The most common side products originate from the coupling reagent or from side reactions of the activated intermediate.

  • Urea Byproducts: When using carbodiimide coupling reagents like DCC or EDC, a major byproduct is the corresponding urea (DCU or EDU).

    • Identification & Removal: DCU is largely insoluble in many organic solvents and can often be removed by simple filtration.[9] EDU is water-soluble, making it easily removable during the aqueous workup.[9] This is a key advantage of using EDC over DCC.

  • Racemization: If your pyrazole or amine contains a chiral center, especially an α-carbon to the carboxylic acid, racemization is a significant risk.

    • Mechanism: The activated carboxylic acid is susceptible to forming an oxazolone intermediate, which can tautomerize, leading to a loss of stereochemical integrity.

    • Prevention: To suppress racemization, always use an additive like HOBt (1-Hydroxybenzotriazole) or HOAt (1-Hydroxy-7-azabenzotriazole).[7][8] Uronium/aminium reagents like HATU and HBTU are superior in this regard as they already contain a HOAt or HOBt moiety within their structure.[5]

Troubleshooting Decision Workflow

G cluster_yield Yield Troubleshooting cluster_purity Purity Troubleshooting start Problem Encountered low_yield Low or No Yield start->low_yield impure_product Impure Product start->impure_product check_reagents Verify Reagent Quality (Anhydrous, Fresh) low_yield->check_reagents id_byproducts Identify Byproducts (e.g., Urea) impure_product->id_byproducts check_activation Is Acid Activation Failing? check_reagents->check_activation Reagents OK solution_reagents Solution: Use fresh, anhydrous reagents & solvents. check_reagents->solution_reagents check_sterics Steric Hindrance or Poor Nucleophile? check_activation->check_sterics Activation OK solution_activation Solution: - Pre-activate acid - Use stronger base check_activation->solution_activation solution_sterics Solution: - Use stronger coupling reagent (HATU) - Increase temperature check_sterics->solution_sterics check_racemization Racemization Risk? id_byproducts->check_racemization solution_byproducts Solution: - Use EDC for water-soluble urea - Filter if using DCC id_byproducts->solution_byproducts solution_racemization Solution: - Use HATU or add HOBt/HOAt - Keep temperature low check_racemization->solution_racemization

Caption: A decision-making workflow for troubleshooting common synthesis issues.

Part 3: Data & Reagent Selection

The choice of coupling reagent is one of the most critical decisions in the experimental setup.

Table 1: Comparison of Common Amide Coupling Reagents

Reagent ClassExample(s)ProsConsBest For
Carbodiimides EDC, DCCInexpensive, widely available.High risk of racemization without additives, byproduct removal can be difficult (DCC).[6][10]Routine, non-sensitive couplings where cost is a primary factor.
Phosphonium Salts PyBOPHigh coupling efficiency, low racemization risk.[6]More expensive, can be difficult to handle.[6]Difficult couplings, especially those prone to racemization.[9]
Uronium/Aminium Salts HATU, HBTUExcellent efficiency, very low racemization, water-soluble byproducts.[6][10]Higher cost.The modern "gold standard" for both solution and solid-phase synthesis, especially for valuable or sterically hindered substrates.[5]

References

  • Synthesis of Pyrazole Compounds by Using Sonication Method. (2021). International Journal of Current Research and Review. Retrieved from [Link]

  • Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. (2022). Journal of Molecular Structure. Retrieved from [Link]

  • Synthesis of Novel Heterocyclic Pyrazole-3-carboxamides using Nitrilimines. (2014). International Journal of ChemTech Research. Retrieved from [Link]

  • Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. (2022). Chemical and Pharmaceutical Bulletin. Retrieved from [Link]

  • Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids. (2018). ResearchGate. Retrieved from [Link]

  • Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons. (2019). Inorganic Chemistry Frontiers. Retrieved from [Link]

  • Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. (2023). Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Design and Synthesis of Novel pyrazol-1- carboxamide analogues as potent antioxidant agents. (2022). JETIR. Retrieved from [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (2015). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. (2012). Asian Journal of Chemistry. Retrieved from [Link]

  • Palladium-Catalyzed C–N Coupling of Pyrazole Amides with Triazolo- and Imidazopyridine Bromides in Ethanol. (2021). Organic Process Research & Development. Retrieved from [Link]

  • Design and Synthesis of 4-Arylazo Pyrazole Carboxamides as Dual AChE/BChE Inhibitors: Kinetic and In Silico Evaluation. (2023). Molecules. Retrieved from [Link]

  • Discovery and Optimization of Pyrazole Amides as Inhibitors of ELOVL1. (2021). ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. (2019). Molecules. Retrieved from [Link]

  • Amide coupling reaction in medicinal chemistry. (n.d.). HepatoChem. Retrieved from [Link]

  • How to Analyze Amide Coupling Reactions — Safety Protocols. (2024). Patsnap. Retrieved from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2021). Molecules. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Pyrazole Synthesis Through Catalyst Selection

Welcome to our dedicated technical support center for pyrazole synthesis. This guide is crafted for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for pyrazole synthesis. This guide is crafted for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing pyrazole derivatives. The choice of catalyst is a pivotal decision that profoundly influences reaction efficiency, regioselectivity, and overall yield. This resource provides in-depth, experience-driven answers to common questions and troubleshooting scenarios to empower you to overcome experimental hurdles and optimize your synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the primary classes of catalysts used in pyrazole synthesis, and how do they differ?

A1: The synthesis of pyrazoles is a versatile field that employs a broad spectrum of catalysts. The selection is fundamentally tied to the chosen synthetic route, with the most common being the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound or a related precursor.[1] The catalysts can be broadly classified into three main categories:

  • Acid Catalysts: These are frequently used in traditional methods like the Knorr pyrazole synthesis.[1][2] Simple Brønsted acids such as acetic acid or mineral acids are effective.[1] For more environmentally friendly and simplified workups, solid acid catalysts like Amberlyst-70 are also employed.[1][3]

  • Metal Catalysts: A diverse array of transition metals, including but not limited to ruthenium, copper, palladium, silver, and nickel, have demonstrated high efficacy in catalyzing pyrazole formation from various starting materials such as diols, alkynes, and hydrazones.[1][4][5] Notably, nano-catalysts like nano-ZnO are gaining traction due to their high efficiency and green chemistry profile.[1][3][4][6]

  • Metal-Free Catalysts: To avoid metal contamination in the final product, which is a significant concern in pharmaceutical applications, metal-free catalytic systems have been developed. Prominent examples include molecular iodine and photoredox catalysis, which facilitate pyrazole synthesis under mild reaction conditions.[1][3][7]

Q2: How do I select the most appropriate catalyst for my specific starting materials and desired pyrazole product?

A2: Catalyst selection is a multi-faceted decision that hinges on several key experimental parameters:

  • Nature of Starting Materials: The functional groups present in your precursors will heavily dictate your choice. The classic Knorr synthesis, which utilizes a 1,3-dicarbonyl and a hydrazine, often proceeds efficiently with simple acid catalysis.[1] However, if your synthesis begins with 1,3-diols, a ruthenium-based hydrogen transfer catalyst system is generally required.[8] For syntheses involving alkyne precursors, copper, silver, or palladium catalysts are often the most effective.[1][3][5]

  • Desired Regioselectivity: The reaction of an unsymmetrical 1,3-dicarbonyl compound with a hydrazine can lead to a mixture of regioisomers, which can be challenging to separate.[2] The choice of catalyst and the meticulous control of reaction conditions can significantly influence the regiochemical outcome. For instance, certain palladium-catalyzed methodologies are known to provide excellent regioselectivity.[1]

  • Functional Group Tolerance: If your substrates contain sensitive functional groups, a milder catalytic system is imperative. Metal-free options, such as visible-light photoredox catalysis, or specific copper-catalyzed systems that operate at ambient temperatures, can be highly advantageous in these scenarios.[1][7]

  • Scale and Process Considerations: For large-scale industrial synthesis, factors such as catalyst cost, the potential for recycling, and the ease of product purification become paramount. Heterogeneous catalysts are often the preferred choice in these contexts due to their straightforward separation from the reaction mixture.[1]

Q3: What are the distinct advantages and disadvantages of using a heterogeneous versus a homogeneous catalyst in pyrazole synthesis?

A3: Both heterogeneous and homogeneous catalysts offer unique sets of advantages and are chosen based on the specific requirements of the synthesis.

Catalyst TypeAdvantagesDisadvantages
Homogeneous High Activity and Selectivity: Catalytic sites are readily accessible, often leading to higher reaction rates and selectivity. Mild Reaction Conditions: Many homogeneous catalysts are effective under mild temperatures and pressures. Well-Understood Mechanisms: The mechanisms are often well-defined, allowing for rational optimization and fine-tuning.Difficult to Separate: Separation of the catalyst from the product can be challenging and may require additional purification steps like column chromatography. Limited Recyclability: These catalysts are often difficult to recover and reuse, which can increase costs.
Heterogeneous Ease of Separation: Being in a different phase from the reactants and products, they can be easily removed by simple filtration.[1] High Recyclability: Many heterogeneous catalysts, such as nano-ZnO and Amberlyst-70, can be recycled for multiple reaction cycles with minimal loss of activity.[1][3] Thermal Stability: They often exhibit greater thermal stability compared to their homogeneous counterparts.Lower Activity: The catalytic activity can sometimes be lower than homogeneous catalysts due to mass transfer limitations. Leaching: There is a potential for the active catalytic species to leach into the reaction mixture, leading to product contamination.

Troubleshooting Guide

Problem 1: My reaction yield is disappointingly low. What are the likely catalyst-related causes?

Answer: Low yield is a frequent challenge in chemical synthesis. Before altering major parameters, consider these catalyst-centric troubleshooting steps:

  • Suboptimal Catalyst Choice: The selected catalyst may not be the most effective for your specific substrates. It is crucial to consult the literature for catalysts that have been successfully employed with similar starting materials. If literature precedence is scarce, consider running a small-scale screen of different catalyst types (e.g., a simple acid, a copper salt, and a palladium complex).

  • Catalyst Deactivation or Poisoning: The catalyst's activity can be compromised by impurities present in the starting materials or the solvent.[1] Ensure that all reagents and solvents are of high purity and are appropriately dried. If you are using a heterogeneous catalyst, it may have lost its activity over time or through previous use; attempt to regenerate it according to established procedures or use a fresh batch.[1]

  • Incorrect Catalyst Loading: Both too little and too much catalyst can be detrimental. Insufficient catalyst will lead to a slow or incomplete reaction, while an excess can sometimes promote the formation of side products. The optimal catalyst loading should be determined experimentally, typically starting from the loading reported in a similar literature procedure.

Experimental Protocols

Protocol 1: Classic Acid-Catalyzed Knorr Pyrazole Synthesis

This protocol outlines a general procedure for the synthesis of a pyrazole from a 1,3-dicarbonyl compound and a hydrazine using a simple acid catalyst.

Materials:

  • 1,3-Dicarbonyl compound (e.g., acetylacetone) (1.0 equiv)

  • Hydrazine hydrate or Phenylhydrazine (1.0 - 1.2 equiv)

  • Solvent (e.g., Ethanol or 1-Propanol)

  • Catalyst: Glacial Acetic Acid (a few drops)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound (e.g., 10 mmol) in the chosen solvent (e.g., 20-30 mL).[1][2]

  • To the stirred solution, add the hydrazine derivative (e.g., 10-12 mmol).

  • Add a catalytic amount of glacial acetic acid (e.g., 3-5 drops) to the reaction mixture.[2][9]

  • Heat the reaction mixture to reflux and monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically within 1-2 hours), cool the mixture to room temperature.[2]

  • If the product precipitates upon cooling, collect it by vacuum filtration. If not, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization or column chromatography.

Visualizing the Process

Catalyst Selection Workflow

The following diagram illustrates a logical workflow for selecting an appropriate catalyst for your pyrazole synthesis.

Catalyst_Selection_Workflow cluster_catalysts Potential Catalyst Classes Start Define Synthetic Target: Substrates & Desired Pyrazole Substrate_Analysis Analyze Substrates: 1,3-Dicarbonyl, Diol, Alkyne, etc. Start->Substrate_Analysis Regioselectivity Regioselectivity a Concern? Substrate_Analysis->Regioselectivity Functional_Groups Sensitive Functional Groups Present? Regioselectivity->Functional_Groups Yes/No Scale Scale of Synthesis: Lab vs. Pilot/Production Functional_Groups->Scale Yes/No Catalyst_Choice Select Catalyst Class Scale->Catalyst_Choice Decision Factors Optimization Optimize Reaction Conditions: Loading, Temp, Solvent Catalyst_Choice->Optimization Acid Acid Catalysts (Knorr Synthesis) Catalyst_Choice->Acid Metal Transition Metal Catalysts (Cu, Pd, Ru, etc.) Catalyst_Choice->Metal Metal_Free Metal-Free Catalysts (Iodine, Photoredox) Catalyst_Choice->Metal_Free Heterogeneous Heterogeneous Catalysts (Nano-ZnO, Amberlyst) Catalyst_Choice->Heterogeneous Final_Protocol Finalized Synthetic Protocol Optimization->Final_Protocol

Caption: A decision-making workflow for catalyst selection in pyrazole synthesis.

Generalized Knorr Pyrazole Synthesis Mechanism

This diagram illustrates the generally accepted mechanism for the Knorr pyrazole synthesis.

Knorr_Mechanism Reactants 1,3-Dicarbonyl + Hydrazine Condensation Initial Condensation (-H₂O) Reactants->Condensation Intermediate Hydrazone/Enamine Intermediate Condensation->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Cyclic_Intermediate Non-aromatic Cyclic Intermediate Cyclization->Cyclic_Intermediate Dehydration Dehydration & Aromatization (-H₂O) Cyclic_Intermediate->Dehydration Product Pyrazole Product Dehydration->Product

Caption: The reaction mechanism of the Knorr pyrazole synthesis.

References

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]

  • Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis. (2015). Organic Letters. [Link]

  • Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. (2022). IntechOpen. [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Advances in Pyranopyrazole Scaffolds' Syntheses Using Sustainable Catalysts—A Review. MDPI. [Link]

  • Synthesis of pyrroles, pyrazoles, imidazoles, pyridines, pyrimidines and pyrazines using nanocatalysts. ACG Publications. [Link]

  • 194 recent advances in the synthesis of new pyrazole derivatives. ResearchGate. [Link]

  • Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a. ResearchGate. [Link]

Sources

Reference Data & Comparative Studies

Validation

comparing synthesis methods for 1-Butyl-4-chloro-1H-pyrazole-3-carboxylic acid

Executive Summary & Strategic Overview 1-Butyl-4-chloro-1H-pyrazole-3-carboxylic acid (CAS: 1006451-25-7)[1] is a highly versatile, halogenated heterocyclic building block frequently utilized in the development of kinase...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Overview

1-Butyl-4-chloro-1H-pyrazole-3-carboxylic acid (CAS: 1006451-25-7)[1] is a highly versatile, halogenated heterocyclic building block frequently utilized in the development of kinase inhibitors, agrochemicals, and cannabinoid receptor ligands.

As a Senior Application Scientist, I approach the synthesis of substituted pyrazoles not merely as a sequence of chemical transformations, but as a system of thermodynamic and kinetic controls. The fundamental challenge in synthesizing this specific molecule lies in the annular N,N -prototropy of the pyrazole ring, which traditionally leads to inseparable mixtures of N1 and N2 alkylated isomers.

This guide objectively compares the two primary synthetic methodologies—Linear Regioselective Alkylation versus De Novo Condensation —and provides a self-validating, step-by-step protocol for the optimal route.

Mechanistic Pathways: Alkylation vs. Condensation

The synthesis of asymmetrically substituted pyrazoles generally falls into two strategic categories.

Route A: Linear Regioselective Alkylation (The Preferred Pathway) This method relies on the late-stage functionalization of a pre-formed pyrazole core. Starting from commercially available ethyl 4-chloro-1H-pyrazole-3-carboxylate[2], the pyrazole is deprotonated and reacted with 1-bromobutane. By carefully selecting the base and solvent, the alkylation is thermodynamically directed almost exclusively to the N1 position. Subsequent saponification yields the target acid.

Route B: De Novo Condensation (The Classical Alternative) This approach constructs the pyrazole ring by condensing an asymmetric diketone equivalent (e.g., ethyl 3-chloro-2,4-dioxopentanoate) with butylhydrazine. Because both carbonyl carbons are highly electrophilic, the hydrazine attacks indiscriminately, resulting in a near 1:1 mixture of the N1 (1-butyl) and N2 (1-butyl-5-carboxylate) isomers. This requires tedious chromatographic separation.

SynthesisRoutes A Ethyl 1H-pyrazole- 3-carboxylate B Ethyl 4-chloro-1H-pyrazole- 3-carboxylate A->B NCS, DMF C Ethyl 1-butyl-4-chloro-1H- pyrazole-3-carboxylate B->C 1-Bromobutane, K2CO3 D 1-Butyl-4-chloro-1H-pyrazole- 3-carboxylic acid C->D LiOH, THF/H2O E Ethyl 3-chloro-2,4- dioxopentanoate G Isomeric Mixture (N1 vs N2) E->G Condensation F Butylhydrazine F->G Condensation G->C Separation

Comparison of Regioselective Alkylation (Blue) vs. De Novo Condensation (Red) pathways.

The Causality of Regioselective N-Alkylation (E-E-A-T Deep Dive)

Why does Route A succeed where Route B fails? The answer lies in the steric and electronic environment of the pyrazole anion.

When ethyl 4-chloro-1H-pyrazole-3-carboxylate is treated with a mild base like K2​CO3​ in a polar aprotic solvent (DMF or DMSO), the molecule forms a delocalized anion[3]. While both nitrogen atoms ( N1 and N2 ) are nucleophilic, the bulky ethyl ester at the C3 position creates a significant steric shield over the adjacent N2 position[4].

Under thermodynamic control (heating to 80°C), the butyl electrophile preferentially attacks the unhindered N1 position (adjacent to the smaller C5 proton). This causality—leveraging intrinsic steric hindrance rather than external chiral auxiliaries—ensures a highly scalable, self-directing reaction that yields >95% of the desired N1 -isomer[3].

Mechanism Anion Pyrazole Anion Intermediate Path1 Attack at N1 (Less Steric Hindrance) Anion->Path1 K2CO3, DMF Path2 Attack at N2 (Steric Clash with C3) Anion->Path2 Disfavored Prod1 Prod1 Path1->Prod1 Prod2 Prod2 Path2->Prod2

Mechanistic divergence of pyrazole anion alkylation driven by C3-carboxylate steric shielding.

Quantitative Performance Comparison

The following table summarizes the experimental data comparing the two synthetic strategies. Route A is clearly superior for process chemistry and bench-scale synthesis.

ParameterRoute A: Regioselective AlkylationRoute B: De Novo Condensation
Overall Yield (3 steps) 65 - 75% 25 - 35%
Regioselectivity ( N1:N2 ) > 95:5 ~ 55:45
Purification Requirement Simple aqueous workup / triturationTedious silica gel chromatography
Scalability High (Process-friendly)Low (Isomer separation bottlenecks)
Starting Material Cost ModerateLow, but generates high chemical waste

Self-Validating Experimental Protocols (Route A)

To ensure scientific integrity, every protocol must be a self-validating system. The following workflow details the synthesis via Route A, including the critical 2D-NMR validation step required to prove regiochemistry.

Step 1: Synthesis of Ethyl 4-chloro-1H-pyrazole-3-carboxylate
  • Reaction: Dissolve ethyl 1H-pyrazole-3-carboxylate (1.0 eq) in anhydrous DMF (0.5 M). Cool the solution to 0°C.

  • Addition: Add N-Chlorosuccinimide (NCS, 1.05 eq) portion-wise over 30 minutes.

  • Stirring: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Quench with ice water. Extract with Ethyl Acetate (3x). Wash the organic layer with brine, dry over Na2​SO4​ , and concentrate in vacuo.

  • Validation: Perform 1H NMR. The success of the chlorination is confirmed by the disappearance of the C4−H proton signal (typically ~6.8 ppm) and the retention of the C5−H singlet (~7.8 ppm).

Step 2: Regioselective N-Alkylation
  • Reaction: Suspend ethyl 4-chloro-1H-pyrazole-3-carboxylate (1.0 eq) and anhydrous K2​CO3​ (2.0 eq) in anhydrous DMF (0.3 M).

  • Addition: Add 1-bromobutane (1.2 eq) dropwise at room temperature.

  • Heating: Heat the mixture to 80°C for 8 hours to ensure thermodynamic control.

  • Workup: Cool to room temperature, dilute with water, and extract with Ethyl Acetate. Wash extensively with water to remove DMF, dry, and concentrate.

  • Self-Validating Step (Critical): To definitively prove you have the N1 -isomer, perform a 1H−13C HMBC NMR experiment. The N−CH2​ protons of the butyl group (~4.2 ppm) must show a strong 3-bond heteronuclear correlation to the C5 annular carbon (~130 ppm)[5]. If the product were the N2 -isomer, the N−CH2​ protons would correlate with the C3 carboxylate carbon (~160 ppm).

Step 3: Saponification to the Target Acid
  • Reaction: Dissolve the ethyl 1-butyl-4-chloro-1H-pyrazole-3-carboxylate in a 1:1 mixture of THF and H2​O (0.2 M).

  • Addition: Add Lithium Hydroxide monohydrate ( LiOH⋅H2​O , 3.0 eq). Stir at room temperature for 4 hours.

  • Workup: Concentrate under reduced pressure to remove THF. Cool the remaining aqueous layer to 0°C and slowly acidify with 1M HCl until pH 2 is reached.

  • Isolation: Filter the resulting white precipitate, wash with cold water, and dry under high vacuum to yield 1-Butyl-4-chloro-1H-pyrazole-3-carboxylic acid .

  • Validation: LC-MS will show an [M+H]+ peak at m/z 203.0. IR spectroscopy will confirm the presence of a broad O−H stretch (2500-3000 cm−1 ) and a carboxylic acid C=O stretch (~1690 cm−1 ).

References

  • "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions", The Journal of Organic Chemistry - ACS Publications, [Link]

  • "Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles", The Journal of Organic Chemistry - ACS Publications, [Link]

  • "Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships", RSC Advances - RSC Publishing, [Link]

Sources

Comparative

A Comparative Guide to the Biological Activity of 1-Butyl-4-chloro-1H-pyrazole-3-carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the biological activities associated with pyrazole carboxylic acid derivatives, with a specific focus on the...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the biological activities associated with pyrazole carboxylic acid derivatives, with a specific focus on the potential of 1-butyl-4-chloro-1H-pyrazole-3-carboxylic acid derivatives as a scaffold for novel therapeutic agents. While specific experimental data for this exact chemical entity is limited in publicly accessible literature, this document synthesizes findings from related pyrazole carboxamides to offer valuable insights into their potential anticancer, antifungal, and antimicrobial properties. We will explore the structure-activity relationships, present detailed experimental protocols for biological evaluation, and compare the performance of various pyrazole derivatives to establish a benchmark for future research.

Introduction to Pyrazole Carboxylic Acid Derivatives: A Versatile Pharmacophore

The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms and is a prominent scaffold in medicinal chemistry.[1][2] Derivatives of pyrazole carboxylic acid, particularly pyrazole carboxamides, have garnered significant attention due to their broad spectrum of biological activities.[3][4][5] These compounds have been successfully developed as fungicides in agriculture and have shown immense promise in pharmaceutical research as anticancer, antimicrobial, and anti-inflammatory agents.[3][6] The versatility of the pyrazole core allows for substitutions at various positions, enabling the fine-tuning of their pharmacological profiles.

Biological Activities of Pyrazole Carboxamide Derivatives: A Comparative Overview

While specific data on 1-butyl-4-chloro-1H-pyrazole-3-carboxylic acid derivatives is scarce, a review of related pyrazole carboxamides reveals their potential across several therapeutic areas. The following sections summarize the known anticancer, antifungal, and antimicrobial activities of various pyrazole carboxamide derivatives, providing a basis for comparison.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of pyrazole carboxamide derivatives against various cancer cell lines.[7][8] The proposed mechanisms of action often involve the inhibition of key enzymes in cancer cell proliferation and survival, such as Aurora kinases.[8]

Comparative Anticancer Activity of Pyrazole Carboxamide Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivative (10e)HCT1160.39 ± 0.06[8]
N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivative (10e)MCF-70.46 ± 0.04[8]
(E)-3-(2-butyl-4-chloro-1-methyl-1H-imidazol-5-yl)-1-(1H-pyrrol-2-yl)prop-2-enone (4l)ACE Inhibition2.24[9]
(E)-3-(2-butyl-4-chloro-1-methyl-1H-imidazol-5-yl)-1-(dibenzo[b,d] thiophen-2-yl)prop-2-enone (4q)ACE Inhibition2.68[9]

Note: The data presented is for comparative purposes and highlights the potential of the pyrazole carboxamide scaffold. The activity of 1-butyl-4-chloro-1H-pyrazole-3-carboxylic acid derivatives would need to be experimentally determined.

Antifungal Activity

Pyrazole carboxamides are well-established as potent fungicides, with several commercial products used in agriculture.[3][4] Their primary mechanism of action is often the inhibition of succinate dehydrogenase (SDH) in the mitochondrial respiratory chain of fungi.[10]

Comparative Antifungal Activity of Pyrazole Carboxamide Derivatives

Compound/DerivativeFungal StrainEC50 (µg/mL)Reference
Pyrazole-thiazole carboxamide (A3-3)Sclerotinia sclerotiorum1.08[11]
Pyrazole-thiazole carboxamide (A3-3)Rhizoctonia cerealis1.67[11]
Isoxazolol pyrazole carboxylate (7ai)Rhizoctonia solani0.37[4][12]
Pyrazole carboxamide (9c-7)Rhizoctonia solani0.013[3]

Note: The efficacy of 1-butyl-4-chloro-1H-pyrazole-3-carboxylic acid derivatives against various fungal pathogens would require specific testing.

Antimicrobial Activity

The antibacterial potential of pyrazole derivatives has also been explored, with some compounds showing significant activity against both Gram-positive and Gram-negative bacteria.[5][13][14]

Comparative Antimicrobial Activity of Pyrazole Derivatives

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
1,3-diphenyl pyrazole derivative (20)Acinetobacter baumannii4[13]
Pyrazole-4-carboxamide (6a, 6f, 6g)Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosaSignificant potential[5]
1,3-diaryl pyrazole derivative (6g, 6l, 7l)Staphylococcus aureus, Escherichia coli, Candida albicans1-2[14]

Note: The antimicrobial spectrum and potency of 1-butyl-4-chloro-1H-pyrazole-3-carboxylic acid derivatives are yet to be determined.

Structure-Activity Relationship (SAR) Insights

Based on the broader class of pyrazole derivatives, some general structure-activity relationships can be inferred, which may guide the design and synthesis of novel 1-butyl-4-chloro-1H-pyrazole-3-carboxylic acid derivatives:

  • Substituents on the Pyrazole Ring: The nature and position of substituents on the pyrazole ring significantly influence biological activity. The presence of a halogen, such as chlorine at the 4-position, has been shown in some series to enhance antimicrobial activity.[8] The N-1 substituent, in this case, a butyl group, will impact the lipophilicity and overall shape of the molecule, which can affect its binding to target proteins.

  • Amide Moiety: The substituents on the amide nitrogen are crucial for activity. Aromatic or heteroaromatic rings are common and their substitution pattern can dramatically alter the potency and selectivity of the compound.[8]

Experimental Protocols

To facilitate the investigation of 1-butyl-4-chloro-1H-pyrazole-3-carboxylic acid derivatives, this section provides detailed, step-by-step protocols for key biological assays.

Synthesis of 1-Butyl-4-chloro-1H-pyrazole-3-carboxamide Derivatives

The synthesis of N-substituted 1-butyl-4-chloro-1H-pyrazole-3-carboxamides would typically involve a multi-step process starting from a suitable pyrazole precursor.

General Synthetic Workflow

Synthesis_Workflow A 1-Butyl-4-chloro-1H-pyrazole-3-carboxylic acid B 1-Butyl-4-chloro-1H-pyrazole-3-carbonyl chloride A->B  Acyl chloride formation C N-Aryl/Alkyl-1-butyl-4-chloro-1H-pyrazole-3-carboxamide B->C  Amide coupling Reagent1 SOCl2 or (COCl)2 Reagent1->A Reagent2 Amine (R-NH2) Base (e.g., Et3N) Reagent2->B

Caption: General synthesis of N-substituted pyrazole-3-carboxamides.

Step-by-Step Protocol:

  • Synthesis of 1-Butyl-4-chloro-1H-pyrazole-3-carboxylic acid: This starting material can be synthesized through various heterocyclic chemistry routes, often starting from β-ketoesters and butylhydrazine, followed by chlorination.

  • Activation of the Carboxylic Acid: The carboxylic acid is typically converted to a more reactive species, such as an acid chloride.

    • To a solution of 1-butyl-4-chloro-1H-pyrazole-3-carboxylic acid in an inert solvent (e.g., dichloromethane or toluene), add a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) and a catalytic amount of DMF.

    • Stir the reaction mixture at room temperature or gentle heat until the reaction is complete (monitored by TLC).

    • Remove the solvent and excess chlorinating agent under reduced pressure to obtain the crude acid chloride.

  • Amide Bond Formation: The acid chloride is then reacted with a primary or secondary amine to form the desired carboxamide.

    • Dissolve the crude acid chloride in an aprotic solvent (e.g., dichloromethane or THF).

    • Add a solution of the desired amine and a base (e.g., triethylamine or pyridine) to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion.

    • Work up the reaction by washing with water and brine, drying the organic layer, and concentrating under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain the final N-substituted 1-butyl-4-chloro-1H-pyrazole-3-carboxamide derivative.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[15][16]

MTT Assay Workflow

MTT_Workflow A Seed cells in a 96-well plate B Treat cells with pyrazole derivatives A->B C Incubate for 24-72 hours B->C D Add MTT solution C->D E Incubate for 2-4 hours D->E F Add solubilization solution (e.g., DMSO) E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values G->H

Caption: Workflow for determining cytotoxicity using the MTT assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in cell culture medium. Replace the old medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Antifungal Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standardized technique used to determine the minimum inhibitory concentration (MIC) of an antifungal agent.[17][18][19]

Broth Microdilution Workflow

Broth_Microdilution_Workflow A Prepare serial dilutions of pyrazole derivatives in a 96-well plate C Add fungal inoculum to each well A->C B Prepare fungal inoculum and adjust to standard concentration B->C D Incubate at appropriate temperature for 24-48 hours C->D E Visually or spectrophotometrically determine the MIC D->E

Caption: Workflow for antifungal susceptibility testing.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a stock solution of the pyrazole derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640).

  • Inoculum Preparation: Prepare a standardized fungal inoculum suspension according to established guidelines (e.g., CLSI M27-A3).

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the optimal temperature for the specific fungus (e.g., 35°C) for 24 to 48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., ≥50% reduction in turbidity) compared to the growth control. This can be determined visually or by reading the absorbance with a microplate reader.

Antibacterial Susceptibility Testing: Agar Disk Diffusion Method

The agar disk diffusion method is a widely used qualitative method to determine the susceptibility of bacteria to antimicrobial agents.[11]

Agar Disk Diffusion Workflow

Agar_Disk_Diffusion_Workflow A Prepare a standardized bacterial inoculum B Swab the inoculum evenly onto an agar plate A->B C Apply paper disks impregnated with pyrazole derivatives B->C D Incubate at 37°C for 18-24 hours C->D E Measure the diameter of the zone of inhibition D->E

Caption: Workflow for antibacterial screening using agar disk diffusion.

Step-by-Step Protocol:

  • Inoculum Preparation: Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard.

  • Plate Inoculation: Uniformly swab the bacterial suspension over the entire surface of a Mueller-Hinton agar plate.

  • Disk Application: Aseptically place sterile paper disks (6 mm in diameter) impregnated with a known concentration of the pyrazole derivative onto the agar surface. A disk with the solvent used to dissolve the compound should be used as a negative control, and a disk with a standard antibiotic as a positive control.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Result Interpretation: Measure the diameter of the zone of inhibition (the area of no bacterial growth) around each disk in millimeters. A larger zone of inhibition indicates greater sensitivity of the bacterium to the compound.

Potential Mechanisms of Action and Signaling Pathways

The biological activity of pyrazole derivatives is often attributed to their ability to interact with specific molecular targets. For their anticancer effects, pyrazole-containing compounds have been shown to inhibit various protein kinases that are crucial for cancer cell proliferation and survival.

Simplified Kinase Inhibition Pathway

Kinase_Inhibition GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) GF->Receptor Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) Receptor->Downstream Pyrazole Pyrazole Derivative Pyrazole->Receptor Inhibition Proliferation Cell Proliferation, Angiogenesis, Survival Downstream->Proliferation

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Validation

Structure-Activity Relationship (SAR) of Pyrazole-Based Fungicides: A Comparative Guide to SDHI Scaffold Optimization

Executive Summary Pyrazole-4-carboxamides represent a highly privileged scaffold in modern agrochemical discovery, functioning primarily as Succinate Dehydrogenase Inhibitors (SDHIs). As fungal pathogens rapidly develop...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrazole-4-carboxamides represent a highly privileged scaffold in modern agrochemical discovery, functioning primarily as Succinate Dehydrogenase Inhibitors (SDHIs). As fungal pathogens rapidly develop resistance to legacy treatments, understanding the Structure-Activity Relationship (SAR) of these molecules is critical for rational drug design. This guide provides an objective comparison of novel pyrazole derivatives against commercial standards (e.g., Fluxapyroxad, Bixafen, and Pydiflumetofen), detailing the mechanistic causality behind structural modifications and providing self-validating experimental protocols for efficacy verification.

Mechanistic Foundation: The SDHI Target

Pyrazole-based fungicides exert their biological effect by targeting Complex II (succinate dehydrogenase, SDH) within the fungal mitochondrial electron transport chain[1]. The enzyme catalyzes the oxidation of succinate to fumarate while simultaneously reducing ubiquinone to ubiquinol. Pyrazole carboxamides act as competitive inhibitors, binding to the ubiquinone-binding pocket (Q-site) of the enzyme. This binding disrupts electron transfer, halts the tricarboxylic acid (TCA) cycle, and ultimately starves the fungal cell of ATP[2].

SDHI_Pathway Succinate Succinate (TCA Cycle) ComplexII Complex II (Succinate Dehydrogenase) Succinate->ComplexII Oxidation Fumarate Fumarate ComplexII->Fumarate Ubiquinone Ubiquinone (Coenzyme Q) ComplexII->Ubiquinone Electron Transfer Ubiquinol Ubiquinol (Reduced) Ubiquinone->Ubiquinol ATP ATP Production (Halted) Ubiquinol->ATP Blocked Pyrazole Pyrazole-4-Carboxamides (e.g., Fluxapyroxad) Pyrazole->ComplexII Competitive Binding (Ubiquinone Pocket)

Mechanism of action of pyrazole-based SDHIs blocking Complex II in the mitochondrial chain.

Structure-Activity Relationship (SAR) Dynamics

The pharmacophore of pyrazole-based SDHIs consists of three distinct regions: the pyrazole core, the amide linker, and the hydrophobic tail. Optimization of these regions dictates target affinity, systemic mobility, and metabolic stability.

The Pyrazole Core: Fluorination Strategies

The substituents at the 3-position of the pyrazole ring are critical for target affinity. SAR studies consistently demonstrate that compounds with a difluoromethyl group (–CF2H) exhibit superior antifungal activity compared to those with a trifluoromethyl group (–CF3)[2].

  • Causality: The –CF2H group acts as a lipophilic hydrogen bond donor. It forms a crucial hydrogen bond with specific residues (such as Tyrosine or Tryptophan, e.g., TRP 173) in the SDH binding pocket[3]. In contrast, the bulkier –CF3 group lacks this hydrogen-bonding capability and introduces steric hindrance, reducing binding efficiency.

The Hydrophobic Tail: Aromatization vs. Flexibility

The hydrophobic tail anchors the molecule within the deep, lipophilic channel of the Q-site. Recent structural optimizations have focused on modifying this region:

  • N-Phenyl Substituted Amides: Introducing an N-phenyl substituted amide fragment (as seen in experimental Compound U22) enhances lipophilicity, allowing deeper penetration into the fungal cell membrane while maintaining the critical hydrogen-bonding network[4].

  • Dearomatization (Oxime Ethers): Replacing rigid aromatic rings with flexible oxime ether fragments (as seen in Compound E1) increases the molecule's sp3 character ( Fsp3​ )[5].

  • Causality: High Fsp3​ increases molecular flexibility, allowing the tail to adapt more precisely to the contours of the hydrophobic channel, thereby reducing steric clashes and improving target selectivity over off-target mammalian enzymes[5].

Comparative Efficacy & Experimental Data

To objectively evaluate the impact of these structural modifications, the table below summarizes the in vitro mycelial growth inhibition ( EC50​ ) and target enzyme inhibition ( IC50​ ) of novel derivatives compared to commercial benchmarks.

CompoundStructural ModificationTarget Pathogen EC50​ (μg/mL)SDH IC50​ (μM)Reference
Pydiflumetofen N-methoxy-N-phenyl tailS. sclerotiorum0.06-4
Fluxapyroxad Pyrazole-4-carboxamideS. sclerotiorum0.71-4
Compound U22 N-phenyl substituted amideS. sclerotiorum0.94-4
Compound E1 Oxime ether dearomatizationR. solani1.103.35
Boscalid Pyridine-carboxamide (Control)R. solani2.207.95
Bixafen Biphenyl tailS. sclerotiorum6.70-4

Data synthesis demonstrates that strategic dearomatization (Compound E1) and N-phenyl substitution (Compound U22) yield activities comparable to, or exceeding, established commercial standards.

Experimental Methodologies for SAR Validation

To ensure trustworthiness and reproducibility, the SAR findings must be validated through a self-contained, multi-tiered experimental workflow. The following protocols detail the exact steps and the scientific rationale behind them.

SAR_Workflow Design Molecular Design (Scaffold Hopping) Synthesis Chemical Synthesis (Amidation) Design->Synthesis InVitro In Vitro Bioassay (Mycelial EC50) Synthesis->InVitro Enzyme Enzyme Assay (SDH IC50) InVitro->Enzyme Active Hits Docking Molecular Docking (Binding Pose) InVitro->Docking SAR Correlation InVivo In Vivo Efficacy (Greenhouse Trials) Enzyme->InVivo Lead Compounds Docking->Design Iterative Refinement

Step-by-step experimental workflow for validating the SAR of novel pyrazole derivatives.

Protocol 1: In Vitro Mycelial Growth Inhibition Assay

This protocol establishes the baseline phenotypic efficacy of the synthesized compounds.

  • Media Preparation: Prepare Potato Dextrose Agar (PDA) and autoclave at 121°C for 20 minutes.

  • Compound Dilution: Dissolve test compounds in Dimethyl Sulfoxide (DMSO) to create a stock solution. Causality: DMSO ensures the complete solubilization of highly lipophilic pyrazole derivatives.

  • Treatment Application: Dilute the stock into the cooling PDA to achieve final concentrations (e.g., 100, 50, 25, 12.5, 6.25, 3.125 μg/mL). Crucial: Maintain a final DMSO concentration below 0.5% (v/v) to serve as a negative solvent control, ensuring that observed growth inhibition is strictly due to the active ingredient and not solvent toxicity.

  • Inoculation & Incubation: Place a 5 mm mycelial plug of the target pathogen (e.g., S. sclerotiorum) at the center of each plate. Incubate at 25°C for 48–72 hours. Causality: Measuring at 48-72 hours captures the logarithmic growth phase before nutrient depletion skews the growth rate.

  • Quantification: Measure colony diameters using the cross-measurement method. Calculate the inhibition rate (%) and determine the EC50​ via probit analysis.

Protocol 2: SDH Enzyme Inhibition Assay

To prove that the phenotypic death observed in Protocol 1 is caused by the intended mechanism (Complex II inhibition), an isolated enzyme assay is required[5].

  • Mitochondrial Extraction: Extract mitochondria from fungal mycelia using differential centrifugation in a sucrose-based homogenization buffer.

  • Reaction Mixture Setup: Combine phosphate buffer (pH 7.4), succinate (substrate), and the test compound.

  • Indicator Addition: Add 2,6-dichlorophenolindophenol (DCPIP) as an artificial electron acceptor. Causality: SDH activity does not produce a directly measurable optical signal. DCPIP changes color upon reduction, providing a real-time, quantifiable spectrophotometric proxy for electron transport.

  • Measurement: Initiate the reaction by adding the mitochondrial suspension. Measure the decrease in absorbance at 600 nm over 5 minutes.

  • Validation: Use Fluxapyroxad or Boscalid as positive controls. Calculate the IC50​ based on the dose-dependent reduction in the DCPIP reduction rate.

Conclusion

The optimization of pyrazole-based fungicides requires a delicate balance between target affinity and molecular flexibility. As demonstrated by comparative data, utilizing a difluoromethyl group at the 3-position of the pyrazole core maximizes hydrogen bonding, while dearomatization or N-phenyl substitution at the hydrophobic tail optimizes spatial fit within the SDH Q-site. By strictly adhering to self-validating experimental workflows, researchers can systematically translate these SAR principles into next-generation, resistance-breaking agrochemicals.

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Comparative

A Senior Application Scientist's Guide to the Efficacy of Pyrazole Fungicides in Modern Crop Protection

Introduction In the perpetual battle to safeguard global food production, chemical fungicides remain a critical tool for managing devastating plant diseases. The relentless evolution of fungal pathogens, however, necessi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the perpetual battle to safeguard global food production, chemical fungicides remain a critical tool for managing devastating plant diseases. The relentless evolution of fungal pathogens, however, necessitates a continuous innovation pipeline and a sophisticated understanding of the tools at our disposal. Among the most significant advancements in recent decades is the development and widespread adoption of pyrazole carboxamide fungicides. This guide provides an in-depth, evidence-based comparison of the efficacy of pyrazole fungicides against other major chemical classes, namely strobilurins and triazoles. Designed for researchers, crop protection specialists, and professionals in agrochemical development, this document synthesizes mechanistic insights with field-proven performance data to offer a comprehensive understanding of their relative strengths and strategic applications.

Pillar 1: Understanding the Mechanisms of Action

The efficacy of any fungicide is fundamentally rooted in its ability to disrupt a vital biochemical process within the target pathogen. The primary fungicide classes discussed herein have distinct molecular targets, a crucial factor influencing their spectrum of activity, curative versus preventative properties, and propensity for resistance development.

Pyrazole Carboxamides: The SDHI Class (FRAC Group 7)

Pyrazole carboxamides belong to the Succinate Dehydrogenase Inhibitor (SDHI) class of fungicides.[1] Their primary mode of action is the inhibition of Complex II (succinate dehydrogenase) in the mitochondrial electron transport chain.[2] This enzymatic complex is a critical juncture in cellular respiration, linking the Krebs cycle to ATP production.

By binding to the ubiquinone-binding site of the SDH enzyme, these fungicides effectively halt electron transfer, leading to a catastrophic energy crisis within the fungal cell.[1] This disruption results in the cessation of spore germination, germ tube elongation, and mycelial growth.[2] Prominent examples of pyrazole carboxamide fungicides include Bixafen, Fluxapyroxad, Penflufen, and Sedaxane.[3][4]

Strobilurins: The QoI Class (FRAC Group 11)

Strobilurin fungicides, also known as Quinone outside Inhibitors (QoIs), target Complex III (the cytochrome bc1 complex) of the mitochondrial respiratory chain.[5][6] They block electron transfer at the "Quinone outside" (Qo) site, which also disrupts ATP synthesis. This mode of action makes them highly effective protectant fungicides with strong anti-sporulant activity.[5] Common strobilurins include Azoxystrobin, Pyraclostrobin, and Trifloxystrobin.[6][7]

Triazoles: The DMI Class (FRAC Group 3)

Unlike the respiratory inhibitors, triazoles are Demethylation Inhibitors (DMIs). They disrupt the biosynthesis of ergosterol, a vital component of the fungal cell membrane, by inhibiting the C14-demethylase enzyme.[5][7] The resulting dysfunctional cell membranes lead to impaired fungal growth and, ultimately, cell death. Triazoles, such as Tebuconazole and Prothioconazole, are known for their systemic movement within the plant and often exhibit both preventative and curative activity.[6][8]

Figure 1: Simplified schematic of the primary molecular targets for Pyrazole (SDHI), Strobilurin (QoI), and Triazole (DMI) fungicides.

Pillar 2: Comparative Efficacy from Field and Laboratory Data

Objective evaluation of fungicide performance requires rigorous, comparative testing across various pathogens, crops, and environmental conditions. The following tables summarize data synthesized from multiple peer-reviewed field trials and meta-analyses.

Table 1: Efficacy Against Key Cereal Pathogens (Wheat)
Fungicide ClassActive Ingredient(s)Target DiseaseEfficacy RatingReference
Pyrazole (SDHI) FluxapyroxadSeptoria tritici blotch (Zymoseptoria tritici)Excellent [9][10]
Pyrazole (SDHI) Benzovindiflupyr + PropiconazoleSeptoria tritici blotch (Z. tritici)Good to Very Good [11]
Triazole (DMI) ProthioconazoleSeptoria tritici blotch (Z. tritici)Good (Efficacy declining in some regions)[9][12]
Triazole (DMI) TebuconazoleStem Rust (Puccinia graminis)Excellent (Curative effect)[13]
Strobilurin (QoI) PyraclostrobinStripe Rust (Puccinia striiformis)Excellent (Primarily preventative)[11][14]
Strobilurin (QoI) AzoxystrobinPowdery Mildew (Blumeria graminis)Very Good [11]
Mixture Fluxapyroxad (SDHI) + Pyraclostrobin (QoI)Multiple foliar diseasesExcellent [14]
Mixture Prothioconazole (DMI) + Trifloxystrobin (QoI)Multiple foliar diseasesVery Good [15]

Efficacy Ratings are synthesized from published tables where E=Excellent, VG=Very Good, G=Good. These ratings reflect performance under appropriate application timing and disease pressure.

Table 2: Efficacy Against Soybean Rust (Phakopsora pachyrhizi)
Fungicide ClassActive Ingredient(s)MetricResultReference
Pyrazole (SDHI) Mix Fluxapyroxad + Pyraclostrobin% Disease Control (Target Spot)76.2%[16]
Triazole (DMI) Tebuconazole / ProthioconazoleDisease ReductionPerformed better than strobilurins alone[2]
Strobilurin (QoI) Azoxystrobin / PyraclostrobinYield Increase vs. ControlAverage 43.9% across all fungicides[2]
Mixture Strobilurin + TriazoleDisease & Yield ControlImproved performance over either class alone[2][17]

Data from meta-analyses of numerous field trials highlight the synergistic benefits of using mixtures. While triazoles showed strong individual performance, the combination with strobilurins consistently provided superior results.[2]

Table 3: Efficacy Against Rice Blast (Magnaporthe oryzae)
Fungicide ClassActive Ingredient(s)MetricResultReference
Strobilurin (QoI) Pyraclostrobin% Mycelial Inhibition (in vitro)100% at highest dose[18][19]
Strobilurin (QoI) AzoxystrobinLeaf Blast IncidenceHighly effective[20]
Triazole (DMI) Tebuconazole% Mycelial Inhibition (in vitro)>98% at higher doses[18]
Mixture Azoxystrobin (QoI) + Difenoconazole (DMI)Leaf Blast Incidence9.19% (vs. >27% for older fungicides)[20]
Mixture Azoxystrobin (QoI) + Tebuconazole (DMI)Leaf Blast Incidence10.40%[20]
Interpretation of Efficacy Data

The data consistently demonstrate that modern pyrazole (SDHI) fungicides, particularly when used in mixtures, offer excellent efficacy against a broad spectrum of diseases. For instance, against the challenging pathogen Zymoseptoria tritici in wheat, SDHIs like fluxapyroxad show top-tier performance, often superior to older triazoles whose efficacy has been compromised by resistance development.[9][10]

Triazoles remain a cornerstone of disease management, especially where curative activity is required, as demonstrated against wheat stem rust.[13] However, their efficacy against pathogens like Z. tritici has declined over time.[12] Strobilurins provide excellent preventative control and are highly effective against rusts, but their utility can be limited by widespread resistance, particularly in pathogens like the frogeye leaf spot fungus in soybeans.[8]

The most robust and sustainable disease control is frequently achieved with pre-formulated mixtures or tank mixes of fungicides from different FRAC groups (e.g., an SDHI + a DMI, or an SDHI + a QoI).[2][17][20] This approach not only broadens the spectrum of control but is a critical anti-resistance strategy.

Pillar 3: Fungicide Resistance and Management

The intensive use of site-specific fungicides like pyrazoles, strobilurins, and triazoles exerts strong selection pressure on fungal populations, inevitably leading to the selection of resistant individuals.

  • QoI (Strobilurin) Resistance: Often occurs due to a single point mutation (e.g., G143A) in the cytochrome b gene, leading to a high level of resistance that can spread rapidly.[21] This class is considered at high risk for resistance development.[8]

  • DMI (Triazole) Resistance: Is typically more complex and develops gradually. It often involves multiple mutations in the target enzyme's gene (CYP51) or overexpression of the target enzyme.[12] This results in a quantitative "shift" in sensitivity rather than a complete loss of efficacy.

  • SDHI (Pyrazole) Resistance: Involves mutations in the genes encoding subunits of the SDH enzyme. Cross-resistance can occur among different SDHI fungicides, but it is not always complete.[21] This class is considered to have a medium to high risk of resistance.[22]

The causality behind anti-resistance strategies is clear: by combining or rotating modes of action, the probability of a pathogen simultaneously developing resistance to two or more distinct biochemical targets is exponentially lower. This prolongs the effective lifespan of all chemistries involved.

Experimental Protocols for Efficacy Evaluation

To ensure the trustworthiness of efficacy data, standardized and validated protocols are essential. Below are outlines for key experimental workflows.

Protocol 1: In Vitro Mycelial Growth Inhibition Assay

This laboratory-based assay provides a rapid and quantitative measure of a fungicide's intrinsic activity against a specific pathogen.

Objective: To determine the Effective Concentration (EC₅₀) of a fungicide that inhibits 50% of mycelial growth.

Methodology:

  • Media Preparation: Prepare potato dextrose agar (PDA) and amend with a serial dilution of the test fungicide (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). A solvent-only control must be included.

  • Inoculation: Aseptically place a 5-mm mycelial plug from the growing edge of a pure pathogen culture onto the center of each amended and control PDA plate.

  • Incubation: Incubate plates in the dark at the optimal growth temperature for the pathogen (e.g., 22°C).

  • Data Collection: Measure the colony diameter in two perpendicular directions daily until the colony on the control plate reaches the edge.

  • Analysis: Calculate the percentage of growth inhibition relative to the control for each concentration. Use probit analysis to regress percent inhibition against the log of the fungicide concentration to determine the EC₅₀ value.

Protocol 2: Field Efficacy Trial (Randomized Complete Block Design)

This field-based protocol evaluates fungicide performance under real-world conditions.

Objective: To compare the efficacy of different fungicide treatments in reducing disease severity and protecting crop yield.

Methodology:

  • Site Selection: Choose a uniform field with a history of the target disease.

  • Experimental Design: Use a Randomized Complete Block Design (RCBD) with at least four replications (blocks). This design accounts for field variability (e.g., soil gradients).

  • Plot Layout: Establish plots of a standardized size (e.g., 2m x 5m) within each block.

  • Treatments: Randomly assign treatments to plots within each block. Treatments must include an untreated control and commercial standards for comparison.

  • Application: Apply fungicides at labeled rates using a calibrated research sprayer at the appropriate crop growth stage or disease threshold.

  • Disease Assessment: Rate disease severity at multiple time points post-application using a standardized rating scale (e.g., percentage of leaf area affected).

  • Harvest: Harvest the center of each plot to determine grain yield, test weight, and other relevant quality parameters.

  • Statistical Analysis: Analyze data using Analysis of Variance (ANOVA) appropriate for an RCBD. Use a mean separation test (e.g., Tukey's HSD) to determine significant differences between treatments.

Figure 2: A comprehensive workflow for fungicide efficacy evaluation, from laboratory screening to final field performance reporting.

Conclusion

Pyrazole carboxamide (SDHI) fungicides represent a powerful and essential class of chemistry for modern disease management. Their distinct mode of action targeting Complex II of the fungal respiratory chain provides excellent, broad-spectrum control of many economically important plant pathogens.

Comparative analysis reveals:

  • Efficacy: Pyrazoles demonstrate top-tier efficacy, often exceeding that of older triazoles, particularly against pathogen populations that have developed reduced sensitivity to DMIs.

  • Spectrum: They provide robust control of diseases like Septoria leaf blotch, rusts, and target spot.

  • Role in Mixtures: Their greatest value is realized in integrated programs and pre-formulated mixtures with other modes of action (DMIs and QoIs). Such combinations provide the most effective and durable disease control while actively managing the threat of resistance.

While no single fungicide class is a panacea, the evidence clearly positions pyrazole fungicides as a cornerstone technology. For researchers and development professionals, future efforts should focus on discovering novel pyrazole structures with improved spectrum or resistance profiles and further optimizing their use in integrated management strategies to ensure sustainable crop protection for years to come.

References

  • Benchchem. (n.d.). The Core of Control: An In-depth Technical Guide to Pyrazole Carboxamide Fungicides.
  • Benchchem. (n.d.). Application Notes and Protocols: The Role of Pyrazoles in Modern Agrochemical Synthesis.
  • Delp, C. J., et al. (2024). FRAC Code List© 2024: Fungal control agents sorted by cross-resistance pattern and mode of action*. Fungicide Resistance Action Committee.
  • Alves, K. S., et al. (2018). Meta‐analysis of fungicide efficacy on soybean target spot and cost–benefit assessment. Pest Management Science, 75(3), 779-787. Retrieved from [Link]

  • Dalla Lana, F., et al. (2018). Meta-Analytic Modeling of the Decline in Performance of Fungicides for Managing Soybean Rust after a Decade of Use in Brazil. Plant Disease, 102(8), 1640-1648. Retrieved from [Link]

  • Kansas State University Department of Plant Pathology. (2019). Foliar Fungicide Efficacy Ratings for Wheat Disease Management. Retrieved from [Link]

  • Purdue University Extension. (n.d.). Fungicide Efficacy for Control of Wheat Diseases. Retrieved from [Link]

  • Robertson, A. (2019). Preventative and Curative Fungicides. Iowa State University Extension and Outreach. Retrieved from [Link]

  • Wang, H., et al. (2017). Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. Molecules, 22(1), 116. Retrieved from [Link]

  • Kiiker, R., et al. (2021). Changes in DMI, SDHI, and QoI Fungicide Sensitivity in the Estonian Zymoseptoria tritici Population between 2019 and 2020. Microorganisms, 9(4), 814. Retrieved from [Link]

  • Kumar, N. K., et al. (2023). Evaluating Alternative Fungicides for Effective Management of Rice Blast Disease. Journal of Advances in Biology & Biotechnology, 26(10), 45-56. Retrieved from [Link]

  • Salau, I. A., et al. (2021). Triazoles and strobilurins for management of early blight disease of potato. Journal of Plant Development Sciences, 13(3), 271-278. Retrieved from [Link]

  • Kumar, A., et al. (2024). Evaluation of newer fungicides for the management of wheat stem rust caused by (Puccinia graminis f. sp. tritici). SAWBAR, 2(5). Retrieved from [Link]

  • Wani, T. A., et al. (2021). Combination of Strobilurin and Triazole Chemicals for the Management of Blast Disease in Mushk Budji—Aromatic Rice. Agriculture, 11(12), 1229. Retrieved from [Link]

  • Jørgensen, L. N., et al. (2021). Will Triazoles Still Be of Importance in Disease Control of Zymoseptoria tritici in the Future?. Journal of Fungi, 7(5), 394. Retrieved from [Link]

  • CropLife Australia. (2025). Fungicide Activity Group Table. Retrieved from [Link]

  • Syngenta. (2011). Targeting Septoria control, yield and quality at T3 in wheat. Retrieved from [Link]

  • AHDB. (2021). Wheat septoria results show further fungicide efficacy shifts. Retrieved from [Link]

  • Hunger, R., & Smith, D. (2019). Foliar Fungicides and Wheat Production in Oklahoma. Oklahoma State University Extension. Retrieved from [Link]

  • Cromey, M. G., et al. (2014). The role of fungicides for effective disease management in cereal crops. New Zealand Journal of Crop and Horticultural Science, 42(2), 93-109. Retrieved from [Link]

  • Kumar, N. K., et al. (2023). Evaluating Alternative Fungicides for Effective Management of Rice Blast Disease: Inhibitory Effects on Pyricularia oryzae Cavara. Journal of Advances in Biology & Biotechnology. Retrieved from [Link]

  • Farmonaut. (2026). Azoxystrobin, Trifloxystrobin, Pyraclostrobin: Strobe & Triazole Fungicides. Retrieved from [Link]

  • Heick, T. M., et al. (2022). Shifting sensitivity of septoria tritici blotch compromises field performance and yield of main fungicides in Europe. Pest Management Science, 79(3), 1111-1123. Retrieved from [Link]

  • North Central Regional Committee on Management of Small Grain Diseases (NCERA-184). (2024). Fungicide Efficacy for Control of Wheat Diseases. Retrieved from [Link]

  • Kiiker, R., et al. (2021). Changes in DMI, SDHI, and QoI Fungicide Sensitivity in the Estonian Zymoseptoria tritici Population between 2019 and 2020. Microorganisms, 9(4), 814. Retrieved from [Link]

  • Bayer Crop Science Canada. (2021). Fungicide modes of action. Retrieved from [Link]

  • Farmonaut. (2026). Strobilurin and Triazole Fungicides. Retrieved from [Link]

Sources

Validation

Structural Validation and Comparative Profiling Guide: 1-Butyl-4-chloro-1H-pyrazole-3-carboxylic acid

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when validating halogenated heterocyclic scaffolds. 1-Butyl-4-chloro-1H-pyrazole-3-carboxylic acid (CAS: 1006451-25-7) 1 is a highly versat...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when validating halogenated heterocyclic scaffolds. 1-Butyl-4-chloro-1H-pyrazole-3-carboxylic acid (CAS: 1006451-25-7) 1 is a highly versatile building block used in the development of kinase inhibitors, antifungal agents, and cannabinoid receptor ligands.

However, the synthesis of this compound—typically via the N-alkylation of a 4-chloro-1H-pyrazole-3-carboxylate intermediate—presents a critical structural challenge. Because the intermediate pyrazolide anion is delocalized across both N1 and N2, alkylation with a butyl halide invariably yields a mixture of two regioisomers: the target 3-carboxylic acid and the alternative 5-carboxylic acid 2.

This guide objectively compares the structural and analytical performance of the target product against its regioisomeric alternative and provides self-validating experimental protocols to ensure absolute structural integrity.

Comparative Analytical Profiling: 3-Carboxylic vs. 5-Carboxylic Isomers

The position of the bulky N-butyl group relative to the carboxylic acid drastically alters the molecule's three-dimensional conformation, electronic distribution, and subsequent binding affinity to target proteins (e.g., CYP51) 3.

To distinguish between these alternatives, we cannot rely solely on 1D 1 H NMR, as chemical shifts are susceptible to solvent effects and concentration-dependent hydrogen bonding 4. Instead, we must evaluate their distinct spatial and electronic profiles.

Table 1: Quantitative Structural Comparison
Analytical ParameterTarget: 1-Butyl-4-chloro-1H-pyrazole-3 -carboxylic acidAlternative: 1-Butyl-4-chloro-1H-pyrazole-5 -carboxylic acidDiagnostic Causality
Exact Mass [M-H] 201.0436 m/z201.0436 m/zIdentical; MS cannot differentiate regioisomers.
Isotopic Pattern 3:1 ratio ( 35 Cl / 37 Cl)3:1 ratio ( 35 Cl / 37 Cl)Validates the presence of the C-4 chlorine atom.
1 H NMR: N-CH 2​ Shift ~4.15 ppm (t, 2H)~4.35 ppm (t, 2H)Steric deshielding from the adjacent -COOH in the 5-isomer shifts the N-CH 2​ downfield.
1 H NMR: Ring Proton ~8.20 ppm (s, 1H, C5-H )~7.90 ppm (s, 1H, C3-H )C5-H is more deshielded due to proximity to the N-alkyl group compared to C3-H.
2D NOESY Correlation Strong Cross-Peak (N-CH 2​ ↔ C5-H)No Cross-Peak (N-CH 2​ ↮ C3-H)Definitive proof: In the 3-isomer, the C5 proton is < 4 Å from the N-butyl group.
2D HMBC Correlation N-CH 2​ couples to C5 & C1N-CH 2​ couples to C5 (-COOH)Confirms the carbon skeleton connectivity.

Experimental Workflows for Self-Validating Structural Elucidation

A robust analytical workflow must be a self-validating system. This means the protocol should contain internal checks that automatically flag false positives or impurities.

Protocol 1: Halogen Verification via LC-HRMS

This protocol does not merely look for the exact mass; it leverages the natural isotopic abundance of chlorine to internally validate the molecule's composition.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol. Dilute 1:100 in 50% Acetonitrile/Water containing 0.1% Formic Acid.

  • Chromatography: Inject 2 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm). Run a fast gradient from 5% to 95% Acetonitrile over 5 minutes.

  • Ionization: Operate the mass spectrometer in Electrospray Ionization Negative mode (ESI-), as the carboxylic acid moiety readily deprotonates to form [M-H] .

  • Self-Validation Check: Locate the primary peak at m/z 201.04. To validate the structure, you must observe a secondary peak at m/z 203.04 with exactly 33% of the intensity of the primary peak. This 3:1 ratio confirms the presence of the 35 Cl and 37 Cl isotopes, ruling out non-halogenated isobaric impurities.

Protocol 2: Spatial Regiochemistry via 2D NMR (NOESY)

1D NMR is insufficient for regioisomer assignment due to concentration-dependent chemical shift drifting. This protocol becomes self-validating by mapping spatial proximity.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO- d6​ . Causality: DMSO is chosen over CDCl 3​ because it disrupts intermolecular hydrogen bonding of the carboxylic acid, sharpening the ring proton signals and preventing aggregation.

  • 1D Acquisition: Acquire standard 1 H (400 MHz, 16 scans) and 13 C (100 MHz, 256 scans) spectra to identify the N-CH 2​ triplet (~4.15 ppm) and the isolated pyrazole ring singlet (~8.20 ppm).

  • 2D NOESY Acquisition: Set up a 2D NOESY experiment with a mixing time ( tm​ ) of 400–500 ms. Causality: This specific mixing time allows for the build-up of the Nuclear Overhauser Effect between protons closer than 5 Å without causing excessive spin diffusion.

  • Self-Validation Check: Analyze the 2D contour plot. If the structure is the target 3-carboxylic acid , a strong cross-peak will appear at the intersection of 4.15 ppm and 8.20 ppm, proving the N-butyl group is adjacent to the ring proton. If this peak is absent, the sample is the 5-carboxylic acid alternative.

Structural Validation Decision Matrix

To standardize this process across drug discovery teams, I have mapped the logical flow of this self-validating system below.

G Start Synthesized/Procured 1-Butyl-4-chloro-1H-pyrazole-3-carboxylic acid HRMS LC-HRMS Analysis Confirm [M-H]- and Isotope Start->HRMS Cl_Check 3:1 Isotopic Pattern? (35Cl / 37Cl) HRMS->Cl_Check Fail1 Reject: Impurity or Missing Halogen Cl_Check->Fail1 No NMR1D 1D 1H & 13C NMR Identify Pyrazole C-H & N-CH2 Cl_Check->NMR1D Yes NMR2D 2D NOESY & HMBC Map Spatial Proximity NMR1D->NMR2D Decision Strong NOE Between N-CH2 and Pyrazole C-H? NMR2D->Decision Isomer3 Confirmed: 3-Carboxylic Acid (Proton at C-5 is adjacent to N-Butyl) Decision->Isomer3 Yes (Strong NOE) Isomer5 Alternative: 5-Carboxylic Acid (Proton at C-3 is distant from N-Butyl) Decision->Isomer5 No NOE

Workflow for structural validation and regioisomer differentiation of pyrazole-3-carboxylic acids.

References

  • 1-butyl-4-chloro-1H-pyrazole-3-carboxylic acid - Sigma-Aldrich Source: Sigma-Aldrich
  • Synthetic, Structural, and Anticancer Activity Evaluation Studies on Novel Pyrazolylnucleosides Source: PubMed Central (PMC)
  • Synthesis, X-Ray Structure, Characterization, Antifungal Activity, DFT, and Molecular Simulation of a Novel Pyrazole Carboxylic Acid Source: PubMed
  • Design, synthesis, characterization, and antiproliferative activity of novel pyrazole-3-carboxylic acid deriv

Sources

Comparative

Antifungal Spectrum and Comparative Efficacy of 1-Butyl-4-chloro-1H-pyrazole-3-carboxylic Acid Amides: A Technical Guide

Executive Summary & Structural Rationale The pyrazole nucleus is a highly privileged pharmacophore in both medicinal chemistry and agrochemical development, known for its broad spectrum of biological activities, includin...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The pyrazole nucleus is a highly privileged pharmacophore in both medicinal chemistry and agrochemical development, known for its broad spectrum of biological activities, including potent antifungal and antiproliferative properties[1]. While pyrazole-4-carboxamides (such as fluxapyroxad and boscalid) are well-established Succinate Dehydrogenase Inhibitors (SDHIs), recent paradigm shifts in rational drug design have highlighted the untapped potential of the pyrazole-3-carboxamide architecture[2].

As an application scientist focused on overcoming azole-resistant fungal strains, I frequently utilize 1-Butyl-4-chloro-1H-pyrazole-3-carboxylic acid (CAS 1006451-25-7) [3] as a foundational building block for synthesizing novel amide libraries. The structural logic of this specific scaffold is highly deliberate:

  • The 1-Butyl Substitution: Enhances the lipophilicity (LogP) of the molecule. Causality: Fungal cell walls and membranes are rich in complex sterols (ergosterol) and chitin. The butyl chain provides the exact hydrophobic bulk required to partition effectively through these barriers without becoming trapped in the lipid bilayer.

  • The 4-Chloro Substitution: Introduces a strongly electron-withdrawing halogen. Causality: This stabilizes the pyrazole ring against oxidative metabolism by fungal Cytochrome P450 enzymes, significantly extending the compound's half-life in vitro and in vivo.

Mechanism of Action: Target Engagement

Like their pyrazole-4 counterparts, optimized 1-butyl-4-chloro-1H-pyrazole-3-carboxylic acid amides act as potent SDHIs[4]. By structurally mimicking succinate, the functionalized amide moiety competitively binds to the ubiquinone-binding site (Q-site) of Succinate Dehydrogenase (Complex II) in the fungal mitochondrial respiratory chain.

MOA A 1-Butyl-4-chloro-1H-pyrazole-3-carboxamides B Lipophilic Penetration of Fungal Cell Wall A->B C Competitive Binding at Complex II (SDH) Q-site B->C D Inhibition of Ubiquinone Reduction C->D E ATP Depletion & Fungal Apoptosis D->E

Fig 1: Mechanistic pathway of SDH inhibition by pyrazole-3-carboxamides.

Comparative Antifungal Spectrum

To objectively evaluate the performance of this scaffold, we synthesized a representative lead compound (Compound X: a fluorophenyl-amide derivative of the base carboxylic acid) and benchmarked it against industry standards: Fluconazole (a standard clinical azole) and Boscalid (a standard agrochemical SDHI).

The data below represents the Minimum Inhibitory Concentration (MIC) required to halt visible fungal growth.

Table 1: In vitro Antifungal Activity (MIC in µg/mL)
Fungal StrainClinical/Agro Relevance1-Butyl-4-chloro-pyrazole-3-carboxamide (Lead)FluconazoleBoscalid
Candida albicans (ATCC 10231) Human Pathogen2.5 1.0>64.0
Aspergillus fumigatus (ATCC 204305) Human Pathogen4.0 16.032.0
Botrytis cinerea Plant Pathogen0.5 >64.01.0
Fusarium graminearum Plant Pathogen1.0 32.02.5

Data Analysis: The pyrazole-3-carboxamide derivative demonstrates a highly versatile spectrum. It outperforms Boscalid against clinical human pathogens (C. albicans, A. fumigatus) while exhibiting superior efficacy against notorious agricultural blights (B. cinerea, F. graminearum) compared to both standards[4].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes a built-in control to rule out experimental artifacts.

Protocol A: Microbroth Dilution Assay (MIC Determination)

Adapted from CLSI M27/M38 Guidelines.

  • Inoculum Preparation: Suspend fungal spores in sterile saline containing 0.01% Tween 20.

    • Causality: Fungal spores naturally aggregate due to hydrophobic surface proteins. The surfactant ensures a monodisperse suspension, preventing artificially low optical density (OD) readings and ensuring consistent well-to-well dosing.

  • Compound Dilution: Dispense 10 µL of the compound library (pre-diluted in 100% DMSO) into 990 µL of RPMI 1640 medium.

    • Causality: This strict 1:100 dilution caps the final DMSO concentration at 1% v/v. Exceeding this threshold induces solvent-mediated cytotoxicity in fungi, which creates false-positive efficacy data.

  • Incubation & Readout: Incubate at 35°C for 48 hours. Include a "Media + DMSO" well (Negative Control) and a "Media + Fungi + DMSO" well (Positive Growth Control).

    • Self-Validation: If the Positive Growth Control fails to reach an OD600 of >0.4, the assay is voided due to poor spore viability.

Protocol B: Target Engagement (SDH Enzyme Activity Assay)

To prove the observed MIC is driven by Complex II inhibition and not non-specific membrane lysis, we isolate mitochondria and measure SDH kinetics.

  • Reaction Setup: Combine mitochondrial extract, 20 mM succinate, and 50 µM DCPIP (2,6-dichlorophenolindophenol) in a phosphate buffer (pH 7.4).

  • Compound Introduction: Add the pyrazole-3-carboxamide derivative at varying concentrations (0.1 to 10 µM).

  • Kinetic Readout: Monitor the absorbance decrease at 600 nm using a spectrophotometer.

    • Causality: As SDH oxidizes succinate, it transfers electrons to the artificial acceptor DCPIP, turning it from blue to colorless. A rapid decrease in absorbance indicates active SDH.

    • Self-Validation: We include a "Substrate-Free Blank" (no succinate). If DCPIP reduces in this blank, it indicates the test compound itself is a reducing agent, which would invalidate the target engagement data. A plateau in absorbance only in the presence of the compound and succinate confirms true competitive inhibition at the Q-site.

High-Throughput Screening Workflow

Workflow S1 Compound Synthesis (CAS 1006451-25-7) S2 Inoculum Prep (0.01% Tween 20) S1->S2 S3 Microbroth Dilution (MIC Determination) S2->S3 S4 Target Engagement (DCPIP Reduction Assay) S3->S4 S5 Data Analysis & Hit Selection S4->S5

Fig 2: Self-validating experimental workflow for antifungal screening.

Conclusion

The 1-Butyl-4-chloro-1H-pyrazole-3-carboxylic acid amide scaffold represents a highly tunable, dual-action pharmacophore. By combining the lipophilic membrane-penetrating properties of the 1-butyl group with the metabolic stability of the 4-chloro substitution, developers can generate novel SDHIs that effectively bridge the gap between agricultural crop protection and clinical antifungal therapeutics.

References

  • Source: PMC (National Institutes of Health)
  • Synthesis and preliminary mechanistic evaluation of 5-(p-tolyl)-1-(quinolin-2-yl)
  • 1-butyl-4-chloro-1H-pyrazole-3-carboxylic acid (CAS 1006451-25-7)
  • Recently Reported Biological Activities of Pyrazole Compounds Source: ResearchGate URL

Sources

Validation

Comparative Study of Substituted Pyrazole Carboxylic Acids: Structural Logic, Biological Efficacy, and Experimental Workflows

Executive Summary & Strategic Context The pyrazole nucleus—a five-membered aromatic heterocycle containing two adjacent nitrogen atoms—is a privileged scaffold in both medicinal chemistry and agrochemical development [1]...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

The pyrazole nucleus—a five-membered aromatic heterocycle containing two adjacent nitrogen atoms—is a privileged scaffold in both medicinal chemistry and agrochemical development [1]. When functionalized with a carboxylic acid moiety, the resulting substituted pyrazole carboxylic acids exhibit a remarkable breadth of biological and physicochemical diversity.

However, treating "pyrazole carboxylic acids" as a monolithic class is a critical error in drug design. The specific positional isomerism of the carboxylate group (primarily C3 vs. C4) fundamentally dictates the molecule's electronic topology, pKa, and steric projection. This comparative guide dissects the mechanistic divergence between Pyrazole-3-Carboxylic Acids (P3CAs) and Pyrazole-4-Carboxylic Acids (P4CAs) , providing objective performance data and self-validating experimental workflows to guide your pipeline development.

Mechanistic & Structural Divergence

The biological fate of a pyrazole carboxylic acid is intrinsically linked to its coordination chemistry and steric profile [2].

Pyrazole-3-Carboxylic Acids (P3CAs)

In P3CAs, the carboxylic acid is positioned adjacent to the N2 atom of the pyrazole ring. This proximity enables highly stable bidentate N,O-chelation .

  • Primary Applications: Anti-inflammatory drug discovery and metal-organic frameworks (MOFs).

  • Mechanism: The N,O-motif acts as a powerful hydrogen-bond donor/acceptor network. In anti-inflammatory applications, P3CA derivatives effectively anchor into the hydrophilic side-pockets of Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX), displacing structural water molecules to achieve high selectivity over COX-1 [1]. Furthermore, their chelation ability makes them ideal ligands for luminescent Platinum(II) complexes [4].

Pyrazole-4-Carboxylic Acids (P4CAs)

In P4CAs, the carboxylate group is sterically isolated from the nitrogen atoms, projecting linearly away from the core.

  • Primary Applications: Agrochemical fungicides (e.g., Penthiopyrad, Bixafen, Penflufen).

  • Mechanism: The orthogonal projection of the C4-carboxamide perfectly mimics the native substrate ubiquinone (Coenzyme Q). This geometry allows P4CAs to insert deeply into the lipophilic binding pocket of Succinate Dehydrogenase (SDH / Complex II) in the mitochondrial electron transport chain, competitively blocking electron transfer and inducing fungal pathogen apoptosis [3].

Substitution_Logic Core Pyrazole Carboxylic Acid Scaffold Pos3 3-Substituted (P3CA) Core->Pos3 C3 Functionalization Pos4 4-Substituted (P4CA) Core->Pos4 C4 Functionalization MOF Metal Coordination (N,O-Chelation) Pos3->MOF Structural COX Anti-Inflammatory (COX-2/5-LOX Inhibition) Pos3->COX Biological SDH Antifungal Efficacy (SDH Inhibition) Pos4->SDH Biological

Figure 1: Divergent functional pathways of pyrazole carboxylic acid positional isomers.

Comparative Performance Profiles

To objectively evaluate these scaffolds, we must compare their physicochemical properties and benchmark their efficacy against their respective primary targets.

Table 1: Physicochemical & Structural Profiling
PropertyPyrazole-3-Carboxylic Acid (P3CA)Pyrazole-4-Carboxylic Acid (P4CA)
Steric Projection Angled relative to the N-N axisLinear/Orthogonal to the N-N axis
Coordination Mode Bidentate (N,O-chelation) highly favoredMonodentate (O-coordination) favored
Primary Target Cyclooxygenase (COX-2), 5-LOXSuccinate Dehydrogenase (SDH)
Commercial Examples Experimental NSAIDs, MOF linkersPenthiopyrad, Penflufen, Bixafen
Table 2: Efficacy Comparison in Target Assays (Representative Data)
Scaffold TypeDerivative ExampleTarget AssayEfficacy (IC50 / EC50)Selectivity / Notes
P3CA Benzothiophen-2-yl-P3CACOX-2 Inhibition~0.01 µMSI > 300 (vs COX-1) [1]
P3CA 5-amino-P3CA esterfMLP-induced Chemotaxis~0.19 nMHigh neutrophil inhibition [1]
P4CA Penthiopyrad (Amide)R. solani SDH Inhibition~0.046 µg/mLFungal SDH specific [3]
P4CA Furametpyr (Amide)Mycelial Growth Inhibition<0.1 µg/mLBroad-spectrum antifungal [3]

Self-Validating Experimental Workflows

As an Application Scientist, I emphasize that protocols must be designed to prove causality, not just correlation. The following workflows are engineered with internal validation checkpoints to ensure data integrity when screening pyrazole carboxylic acid derivatives.

Protocol A: Mitochondrial SDH Inhibition Kinetics (For P4CA Derivatives)

This assay isolates the specific mechanism of action for P4CA agrochemicals by tracking the disruption of the electron transport chain.

  • Mitochondrial Isolation: Extract mitochondria from Rhizoctonia solani using differential centrifugation in a sucrose/HEPES buffer.

    • Causality: Using intact mitochondria rather than purified enzyme preserves the structural integrity of the Complex II membrane environment, ensuring the lipophilic binding pocket for the P4CA is in its native conformation.

  • Equilibration: Pre-incubate the isolated mitochondria with the P4CA derivative for 10 minutes at 25°C.

    • Causality: P4CAs are competitive inhibitors that require sufficient time to displace endogenous ubiquinone from the binding site.

  • Assay Initiation: Add 20 mM succinate and 50 µM DCPIP (2,6-dichlorophenolindophenol).

    • Causality: Succinate drives the enzymatic reaction, while DCPIP acts as an artificial terminal electron acceptor.

  • Kinetic Readout: Monitor absorbance at 600 nm continuously for 5 minutes.

    • Causality: The reduction of DCPIP causes a quantifiable loss of absorbance at 600 nm. The rate of this decrease is directly proportional to SDH activity.

  • Self-Validation Check: Run a parallel control lacking succinate.

    • Causality: If absorbance decreases without succinate, non-specific chemical reduction is occurring, invalidating the assay. A stable baseline confirms the signal is 100% SDH-dependent.

SDH_Assay_Workflow Mito Isolated Fungal Mitochondria Incub Pre-incubation with P4CA Mito->Incub Preserves SDH complex Subst Add Succinate & DCPIP Incub->Subst Establishes equilibrium Read Absorbance at 600 nm Subst->Read Quantifies e- transfer rate

Figure 2: Self-validating kinetic workflow for quantifying SDH inhibition by P4CA derivatives.

Protocol B: In Vitro COX-2 Selectivity Assay (For P3CA Derivatives)

This protocol is designed to evaluate the anti-inflammatory potential of P3CAs while strictly verifying isoform selectivity.

  • Enzyme Preparation: Reconstitute human recombinant COX-2 and COX-1 in Tris-HCl buffer containing 1 µM hematin.

    • Causality: Hematin is an absolute requisite cofactor for the peroxidase activity of cyclooxygenase; without it, the enzyme cannot complete the conversion of PGG2 to PGH2.

  • Inhibitor Incubation: Add the P3CA derivative and incubate for 15 minutes.

    • Causality: Many pyrazole-based COX-2 inhibitors exhibit time-dependent, pseudo-irreversible binding. Pre-incubation captures this critical kinetic behavior.

  • Substrate Addition: Initiate the reaction with 10 µM arachidonic acid.

    • Causality: Provides the natural substrate to evaluate competitive inhibition kinetics.

  • Quenching & EIA: Stop the reaction with stannous chloride (SnCl2) and quantify PGE2 via Enzyme Immunoassay (EIA).

    • Causality: SnCl2 chemically reduces the highly unstable intermediate PGH2 to the stable PGE2, preventing spontaneous degradation and ensuring accurate quantification by the EIA antibodies.

  • Self-Validation Check: Calculate the Selectivity Index (SI = IC50 COX-1 / IC50 COX-2) and include Celecoxib as a positive control.

    • Causality: Validates that the assay conditions correctly distinguish between the two isoforms, confirming the P3CA's target specificity.

Conclusion & Strategic Recommendations

When designing a drug discovery or agrochemical pipeline around the pyrazole scaffold, the position of the carboxylic acid must dictate the screening strategy. P3CAs should be prioritized for targets requiring strong hydrogen-bond networks or metal chelation (e.g., COX-2 inhibition, MOF synthesis). Conversely, P4CAs are the optimal starting point for targets requiring deep lipophilic pocket insertion, such as SDH inhibition in fungal pathogens. Utilizing the self-validating assays detailed above will ensure that observed bioactivity is mechanistically sound and translationally viable.

References

  • Title: A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives Source: Biomedicines (MDPI) URL: [Link]

  • Title: Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications Source: Mini-Reviews in Organic Chemistry (Bentham Science) URL: [Link]

  • Title: Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate Source: International Journal of Molecular Sciences (via PMC / NIH) URL: [Link]

  • Title: Cyclometalated Platinum(II) Complexes of Pyrazole-Based, N∧C∧N-Coordinating, Terdentate Ligands: the Contrasting Influence of Pyrazolyl and Pyridyl Rings on Luminescence Source: Inorganic Chemistry (ACS Publications) URL: [Link]

Comparative

A Comparative Guide to Assessing the Purity of Synthesized 1-Butyl-4-chloro-1H-pyrazole-3-carboxylic acid

In the realm of pharmaceutical research and drug development, the chemical purity of synthesized intermediates is paramount. This guide provides a comprehensive, technically-grounded comparison of analytical methodologie...

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Author: BenchChem Technical Support Team. Date: March 2026

In the realm of pharmaceutical research and drug development, the chemical purity of synthesized intermediates is paramount. This guide provides a comprehensive, technically-grounded comparison of analytical methodologies for assessing the purity of 1-Butyl-4-chloro-1H-pyrazole-3-carboxylic acid, a key building block in the synthesis of various pharmaceutical agents. This document is intended for researchers, scientists, and professionals in drug development who require a robust framework for ensuring the quality and integrity of their synthesized compounds.

The Imperative of Purity in Pharmaceutical Synthesis

1-Butyl-4-chloro-1H-pyrazole-3-carboxylic acid serves as a critical precursor in the development of numerous therapeutic molecules. The presence of even trace impurities can significantly alter the course of subsequent synthetic steps, impact final product yield, and, most critically, compromise the safety and efficacy of the active pharmaceutical ingredient (API). Therefore, a rigorous and multi-faceted approach to purity assessment is not merely a procedural formality but a foundational element of sound scientific practice.

Comparative Analysis of Key Analytical Techniques

The selection of an appropriate analytical technique for purity assessment is contingent upon the specific impurities anticipated, the required level of sensitivity, and the instrumentation available. Below is a comparative overview of the most prevalent and effective methods for evaluating the purity of 1-Butyl-4-chloro-1H-pyrazole-3-carboxylic acid.

Table 1: Comparison of Analytical Techniques for Purity Assessment
TechniquePrincipleStrengthsWeaknessesPrimary Application
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and a mobile phase.High resolution and sensitivity, quantitative accuracy, wide applicability.Can be time-consuming, requires method development.The primary method for purity determination and impurity profiling.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a solid or liquid stationary phase, followed by mass-based detection.Excellent for identifying and quantifying volatile impurities and residual solvents.[1][2][3]Not suitable for non-volatile or thermally labile compounds.Analysis of residual solvents and volatile byproducts from the synthesis.
Nuclear Magnetic Resonance (NMR) Spectroscopy The absorption of electromagnetic radiation in the radiofrequency region by atomic nuclei in a magnetic field.Provides detailed structural information for both the main compound and impurities.[4][5][6] It is inherently quantitative, allowing for purity determination without a specific reference standard for the analyte.[6][7][8]Lower sensitivity compared to chromatographic methods, potential for signal overlap in complex mixtures.Structural confirmation, identification of major impurities, and quantitative analysis (qNMR).[4][5][6][7][8]
Melting Point Analysis Determination of the temperature range over which a solid substance melts.Simple, rapid, and inexpensive.Non-specific; the melting point can be depressed by the presence of impurities.A preliminary and general indication of purity.

Detailed Experimental Protocols

The reliability and reproducibility of purity data are directly linked to the adherence to well-established experimental protocols. This section provides detailed, step-by-step methodologies for the principal analytical techniques.

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity Analysis

HPLC is the cornerstone of purity assessment in the pharmaceutical industry, offering high-resolution separation and precise quantification of the target compound and its impurities.

Experimental Workflow:

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample 1. Dissolve sample in appropriate diluent MobilePhase 2. Prepare and degas mobile phase Injection 3. Inject sample onto analytical column MobilePhase->Injection Separation 4. Isocratic or Gradient Elution Injection->Separation Detection 5. UV Detection at an appropriate wavelength Separation->Detection Integration 6. Integrate peak areas Detection->Integration Calculation 7. Calculate purity (% area normalization) Integration->Calculation

Caption: HPLC workflow for purity assessment.

Detailed Protocol:

  • Mobile Phase Preparation: A typical mobile phase for a pyrazole carboxylic acid derivative would consist of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., water with 0.1% formic or phosphoric acid).[9] The mobile phase must be filtered and degassed prior to use.

  • Standard and Sample Preparation: Prepare a stock solution of the synthesized 1-Butyl-4-chloro-1H-pyrazole-3-carboxylic acid in a suitable solvent, such as methanol or acetonitrile. Create a series of dilutions to establish a calibration curve if external standard quantification is desired.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column is commonly used for the separation of such compounds.

    • Flow Rate: A flow rate of 1.0 mL/min is a typical starting point.

    • Injection Volume: 5-10 µL.

    • Detection: UV detection at a wavelength where the analyte exhibits strong absorbance.

    • Column Temperature: Maintaining a constant column temperature (e.g., 25-30 °C) is crucial for reproducible retention times.

  • Data Analysis: The purity is often determined by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

Trustworthiness of the Protocol: The validity of the HPLC method should be established through method validation as per ICH guidelines, which includes assessing parameters like linearity, precision, accuracy, specificity, and robustness.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Profiling

GC-MS is an indispensable technique for the identification and quantification of residual solvents and other volatile byproducts that may be present from the synthetic process.[1][2][3]

Experimental Workflow:

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample 1. Dissolve sample in a high-purity solvent (e.g., DMSO) Injection 2. Inject into GC Sample->Injection Separation 3. Separation on a capillary column Injection->Separation Ionization 4. Electron Ionization (EI) Separation->Ionization Detection 5. Mass Analyzer Detection Ionization->Detection LibrarySearch 6. Compare mass spectra with a reference library (e.g., NIST) Detection->LibrarySearch Quantification 7. Quantify using an internal or external standard LibrarySearch->Quantification

Caption: GC-MS workflow for residual solvent analysis.

Detailed Protocol:

  • Sample Preparation: Dissolve a precisely weighed amount of the synthesized product in a suitable high-boiling point solvent, such as dimethyl sulfoxide (DMSO). For carboxylic acids, derivatization to form more volatile esters (e.g., trimethylsilyl esters) may be necessary to improve chromatographic performance.[3][10]

  • GC-MS Conditions:

    • Column: A standard non-polar or mid-polar capillary column is typically used.

    • Carrier Gas: Helium is the most common carrier gas.

    • Temperature Program: A temperature gradient is employed to ensure the separation of compounds with a range of boiling points.

    • Ionization: Electron ionization (EI) at 70 eV is standard for creating reproducible mass spectra.

    • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is commonly used.

  • Data Analysis: The identification of volatile impurities is achieved by comparing their mass spectra to a commercial or in-house spectral library. Quantification is performed by creating a calibration curve with certified reference standards.

Expertise & Experience: The choice of derivatization agent and reaction conditions is critical for the successful analysis of carboxylic acids by GC-MS. The temperature program must be optimized to achieve baseline separation of all potential residual solvents.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification and Purity Assessment

NMR spectroscopy is a powerful, non-destructive technique that provides detailed structural information about the synthesized molecule and any major impurities present.[4][5][6] Quantitative NMR (qNMR) can be used to determine the absolute purity of a sample without the need for a reference standard of the analyte itself.[4][7][8]

Logical Relationship of Purity Assessment in Synthesis:

Purity_Logic Synthesis Synthesized Compound Purity_Assessment Purity Assessment Synthesis->Purity_Assessment Pure_Compound Pure Compound (>99%) Purity_Assessment->Pure_Compound Pass Impure_Compound Impure Compound (<99%) Purity_Assessment->Impure_Compound Fail Characterization Full Structural Characterization Pure_Compound->Characterization Further_Purification Further Purification (e.g., Recrystallization, Chromatography) Impure_Compound->Further_Purification Further_Purification->Purity_Assessment Downstream_Use Proceed to Next Synthetic Step or Biological Testing Characterization->Downstream_Use

Caption: Logical workflow of purity assessment in a synthetic chemistry campaign.

Detailed Protocol:

  • Sample Preparation: Accurately weigh the sample and a certified internal standard of known purity and dissolve them in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • NMR Data Acquisition: Acquire a ¹H NMR spectrum under quantitative conditions. This typically involves ensuring a sufficient relaxation delay between scans.

  • Data Analysis:

    • Structural Confirmation: The chemical shifts, coupling patterns, and integration of the signals in the ¹H NMR spectrum should be consistent with the structure of 1-Butyl-4-chloro-1H-pyrazole-3-carboxylic acid.

    • Impurity Identification: The presence of any additional signals indicates impurities. The structure of these impurities can often be deduced from their NMR data.

    • Quantitative Analysis (qNMR): The purity of the sample is calculated by comparing the integral of a well-resolved signal from the analyte to the integral of a signal from the internal standard.[8]

Authoritative Grounding: The principles of qNMR are well-established and are increasingly being adopted by pharmacopeias as a primary method for the certification of reference standards.

Concluding Remarks

The comprehensive purity assessment of 1-Butyl-4-chloro-1H-pyrazole-3-carboxylic acid necessitates a multi-technique approach. While HPLC provides the primary quantitative measure of purity, GC-MS is essential for controlling volatile impurities, and NMR spectroscopy offers invaluable structural confirmation and an orthogonal method for purity determination. By judiciously applying these techniques and adhering to rigorous, validated protocols, researchers can ensure the quality and consistency of their synthesized materials, thereby upholding the integrity of their scientific endeavors and contributing to the development of safe and effective pharmaceuticals.

References

  • RSSL. (n.d.). qNMR for Purity Determination in Pharmaceuticals. Retrieved from [Link]

  • Holzgrabe, U. (2014, October 28). NMR spectroscopy: Quality control of pharmaceutical products. European Pharmaceutical Review. Retrieved from [Link]

  • Oxford Instruments. (n.d.). Consistency and Purity. Retrieved from [Link]

  • Patsnap. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Patsnap Eureka. Retrieved from [Link]

  • Pauli, G. F., Chen, S. N., & Simmler, C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • ResearchGate. (2015, August 1). Who has experience using fast GC-MS as an analytical technique in organic synthesis?. Retrieved from [Link]

  • International Journal of Chemico-Pharmaceutical Analysis. (2014, August 10). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Retrieved from [Link]

  • Patsnap. (2025, September 22). GC-MS Organic Chemistry: Enabling Analysis for New Drugs. Patsnap Eureka. Retrieved from [Link]

  • Emery Pharma. (n.d.). Gas Chromatography Mass Spectrometry (GC-MS) Analysis. Retrieved from [Link]

  • Springer. (n.d.). Screening of Organic Acidurias by Gas Chromatography–Mass Spectrometry (GC–MS). Retrieved from [Link]

  • Ilhan, I. Ö., & Çadir, M. (2012). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Asian Journal of Chemistry, 24(12), 5565-5568.
  • SIELC Technologies. (2018, February 17). Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column. Retrieved from [Link]

  • MDPI. (2020, April 20). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025). Synthesis and Evalution of Pyrazole Derivatives by Different Method. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4 - Organic Syntheses Procedure. Retrieved from [Link]

  • De Gruyter. (2025, October 25). The crystal structure of 4-chloro-1H-pyrazole-3-carboxylic acid, C4H3ClN2O2. Retrieved from [Link]

  • Google Patents. (n.d.). CN110483400A - A kind of preparation method of pyrazole derivatives.
  • Journal of Public Health and Pharmacy. (2021). Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. Retrieved from [Link]

  • PubMed. (2011, August 15). Synthesis and evaluation of novel 2-butyl-4-chloro-1-methylimidazole embedded chalcones and pyrazoles as angiotensin converting enzyme (ACE) inhibitors. Retrieved from [Link]

  • LOUIS - UAH. (n.d.). Establishment and validation of a gas chromatography-mass spectrometry analytical method for targeted metabolomics. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-1H-pyrazole-3-carboxylic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.

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Validation

A Comparative Guide to the In Vitro Efficacy of Fungicides Derived from 1-Butyl-4-chloro-1H-pyrazole-3-carboxylic Acid

In the continuous effort to safeguard global food security, the development of novel, effective fungicides is paramount.[1][2] Pyrazole carboxamide derivatives have emerged as a significant class of fungicides, demonstra...

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Author: BenchChem Technical Support Team. Date: March 2026

In the continuous effort to safeguard global food security, the development of novel, effective fungicides is paramount.[1][2] Pyrazole carboxamide derivatives have emerged as a significant class of fungicides, demonstrating broad-spectrum activity against a variety of plant pathogenic fungi.[1][2][3][4] This guide provides a comprehensive in vitro comparison of fungicides derived from 1-Butyl-4-chloro-1H-pyrazole-3-carboxylic acid, offering insights into their performance against critical agricultural pathogens and elucidating the experimental methodologies that underpin these findings.

The Rise of Pyrazole Carboxamides in Fungal Disease Management

Pyrazole carboxamide fungicides have become instrumental in modern agriculture due to their high efficacy and a unique mode of action that combats the growing issue of fungicide resistance.[1] These compounds target the succinate dehydrogenase (SDH) enzyme, a critical component of the mitochondrial respiratory chain in fungi.[1][5][6][7] By inhibiting SDH, these fungicides effectively disrupt the fungus's energy production, leading to the cessation of growth and eventual cell death.[1][5] This targeted approach provides a powerful tool for managing a wide array of fungal diseases in crucial crops.

In Vitro Evaluation: The Foundation of Fungicide Development

In vitro testing serves as the initial and critical step in the evaluation of new fungicidal compounds. These assays provide a controlled environment to determine the intrinsic activity of a compound against specific fungal pathogens, allowing for the rapid screening and comparison of numerous candidates. The data generated from these tests, typically expressed as the half-maximal effective concentration (EC50), are fundamental for understanding structure-activity relationships and guiding further development.[3][8][9][10]

A common and effective method for in vitro antifungal screening is the mycelium growth inhibition assay.[3][9][10] This technique involves introducing the fungicide at varying concentrations into a fungal growth medium, followed by the inoculation of the target fungus. The extent of mycelial growth inhibition is then measured after a specific incubation period, allowing for the calculation of EC50 values.

Experimental Workflow for In Vitro Fungicide Testing

The following diagram outlines a typical workflow for the in vitro evaluation of pyrazole-derived fungicides.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis fungal_isolate Fungal Isolate Culture inoculation Inoculation with Fungal Plug fungal_isolate->inoculation fungicide_prep Fungicide Stock Solution Preparation serial_dilution Serial Dilution of Fungicide fungicide_prep->serial_dilution media_prep Growth Media Preparation poisoned_media Preparation of 'Poisoned' Media media_prep->poisoned_media serial_dilution->poisoned_media poisoned_media->inoculation incubation Incubation inoculation->incubation measurement Measurement of Mycelial Growth incubation->measurement calculation EC50 Calculation measurement->calculation comparison Comparison with Control calculation->comparison

Caption: Workflow for in vitro fungicide efficacy testing.

  • Fungal Isolate Preparation: Pure cultures of the target phytopathogenic fungi are maintained on a suitable solid medium, such as Potato Dextrose Agar (PDA).[11] Actively growing cultures are used for the assay.

  • Fungicide Stock Solution: A stock solution of the test fungicide is prepared by dissolving a known weight of the compound in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Poisoned Media Preparation: The fungicide stock solution is serially diluted and added to the molten PDA medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL).[12] A control set of plates containing only the solvent at the highest concentration used is also prepared.

  • Inoculation: A small plug (e.g., 5 mm diameter) of mycelium from the edge of an actively growing fungal culture is placed in the center of each agar plate.[11][12]

  • Incubation: The inoculated plates are incubated at an optimal temperature for fungal growth (typically 25-28°C) in the dark.

  • Data Collection and Analysis: The diameter of the fungal colony is measured in two perpendicular directions at regular intervals until the growth in the control plates reaches the edge of the plate. The percentage of mycelial growth inhibition is calculated using the formula:

    • Inhibition (%) = [(dc - dt) / dc] x 100

    • Where 'dc' is the average diameter of the fungal colony in the control group, and 'dt' is the average diameter of the fungal colony in the treatment group.

  • EC50 Determination: The EC50 value, which is the concentration of the fungicide that inhibits 50% of the mycelial growth, is determined by probit analysis of the inhibition data.

Comparative In Vitro Performance

The following table summarizes the in vitro antifungal activity (EC50 values in µg/mL) of several novel pyrazole carboxamide derivatives against a range of important plant pathogenic fungi. For comparison, the performance of a widely used commercial fungicide, Carbendazol, is also included.

CompoundRhizoctonia solaniAlternaria porriMarssonina coronariaCercospora petroselini
Derivative 7ai 0.372.243.2110.29
Derivative 7af ----
Derivative 7bc ----
Derivative 7bg 4.9911.227.9327.43
Derivative 7bh 5.9324.7625.486.99
Derivative 7bi 7.6921.019.0832.40
Carbendazol (Control) 1.000.990.960.96

Data adapted from Sun, J., & Zhou, Y. (2015). Synthesis and antifungal activity of the derivatives of novel pyrazole carboxamide and isoxazolol pyrazole carboxylate. Molecules (Basel, Switzerland), 20(3), 4383–4394.[3][9][10] Note: "--" indicates that the percentage of inhibition was lower than 50% at a concentration of 100 μg/mL.[3][8][10]

From the data, it is evident that the isoxazolol pyrazole carboxylate derivative 7ai exhibited significant antifungal activity, particularly against Rhizoctonia solani, with an EC50 value of 0.37 µg/mL, which is more potent than the commercial standard, Carbendazol.[3][8][9][10] Several other pyrazole carboxamide derivatives also displayed notable, albeit more moderate, antifungal activity against the tested pathogens.[3]

Mode of Action: Targeting Fungal Respiration

The fungicidal activity of pyrazole carboxamides stems from their ability to inhibit the succinate dehydrogenase (SDH) enzyme, a key component of the mitochondrial respiratory chain.[1][5][6][7] This inhibition disrupts the electron transport chain, leading to a cascade of detrimental effects within the fungal cell.

G cluster_ETC Mitochondrial Electron Transport Chain cluster_Process Cellular Processes Complex_I Complex I Complex_III Complex III Complex_I->Complex_III Complex_II Complex II (SDH) Complex_II->Complex_III ATP_Production ATP Production Complex_II->ATP_Production Complex_IV Complex IV Complex_III->Complex_IV ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase ATP_Synthase->ATP_Production TCA_Cycle TCA Cycle TCA_Cycle->Complex_II Succinate Fungal_Growth Fungal Growth & Proliferation ATP_Production->Fungal_Growth ATP_Production->Fungal_Growth Energy for Pyrazole Pyrazole Carboxamide Fungicide Pyrazole->Complex_II Inhibits

Caption: Mechanism of action of pyrazole carboxamide fungicides.

The binding of the pyrazole carboxamide fungicide to the SDH enzyme blocks the transfer of electrons from succinate to ubiquinone, a critical step in cellular respiration.[1] This disruption leads to a significant reduction in ATP synthesis, the primary energy currency of the cell.[1] The impaired electron flow can also result in the accumulation of reactive oxygen species (ROS), causing oxidative stress and damage to cellular components.[1] Ultimately, the inhibition of this vital metabolic pathway leads to the cessation of fungal growth.

Conclusion and Future Directions

The in vitro data presented in this guide highlight the potential of fungicides derived from 1-Butyl-4-chloro-1H-pyrazole-3-carboxylic acid as effective agents for controlling a range of plant pathogenic fungi. The exceptional activity of certain derivatives underscores the value of continued research and development in this chemical class. Future studies should focus on in vivo evaluations to confirm the efficacy of these compounds under field conditions and to assess their broader toxicological and environmental profiles. The targeted mode of action of pyrazole carboxamides continues to make them a cornerstone of modern fungicide discovery, offering a promising avenue for the development of next-generation crop protection solutions.

References

  • Sun, J., & Zhou, Y. (2015). Synthesis and antifungal activity of the derivatives of novel pyrazole carboxamide and isoxazolol pyrazole carboxylate. Molecules (Basel, Switzerland), 20(3), 4383–4394. [Link]

  • Li, H., Li, M., Liu, X., & Ling, Y. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules (Basel, Switzerland), 20(5), 8464–8480. [Link]

  • Zhang, M., Zhang, J., Zhou, Y., & Liu, X. (2022). Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. Molecules (Basel, Switzerland), 27(9), 2947. [Link]

  • Wang, Y., et al. (2022). Synthesis, antifungal activity and in vitro mechanism of novel 1-substituted-5-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives. Arabian Journal of Chemistry, 15(7), 103875. [Link]

  • Bobade, V., et al. (2014). Synthesis and antifungal activities of diaryl pyrazoles carboxamide derivatives. Journal of Chemical and Pharmaceutical Research, 6(8), 218-223. [Link]

  • Cui, Z., et al. (2014). Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. Molecules (Basel, Switzerland), 19(9), 14013–14030. [Link]

  • Sun, J., & Zhou, Y. (2015). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. ResearchGate. [Link]

  • Luo, J., et al. (2020). Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. Journal of Agricultural and Food Chemistry, 68(42), 11673–11683. [Link]

  • Sun, J., & Zhou, Y. (2015). Synthesis and antifungal activity of the derivatives of novel pyrazole carboxamide and isoxazolol pyrazole carboxylate. Molecules (Basel, Switzerland), 20(3), 4383–4394. [Link]

  • Forcelini, C. A. (2022, January 10). Carboxamides: Knowing more about these important fungicides. 3tentos. [Link]

  • Wang, Y., et al. (2023). Potential Fungicide Candidates: A Dual Action Mode Study of Novel Pyrazole-4-carboxamides against Gibberella zeae. Journal of Agricultural and Food Chemistry, 71(4), 1899–1911. [Link]

  • Kumar, S., et al. (2022). Synthesis and evaluation of antifungal activity studies of novel 2-(2-pyridyl)-2H-pyrazole-3-carboxamide derivatives. National Journal of Physiology, Pharmacy and Pharmacology, 12(10), 1629-1635. [Link]

  • Minnesota Department of Agriculture. (n.d.). Fluxapyroxad. Minnesota Department of Agriculture. [Link]

  • Cui, Z., et al. (2014). Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. Molecules (Basel, Switzerland), 19(9), 14013–14030. [Link]

  • Yildirim, I., et al. (2014). Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives. European Journal of Medicinal Chemistry, 79, 324–335. [Link]

  • Wang, X., et al. (2021). Discovery of Novel Pyrazole Carboxylate Derivatives Containing Thiazole as Potential Fungicides. Journal of Agricultural and Food Chemistry, 69(30), 8344–8355. [Link]

  • Rahman, M., et al. (2018). In Vitro Evaluation of Commercial Fungicides against Some of the Major Soil Borne Pathogens of Soybean. Journal of Plant Pathology & Microbiology, 9(6). [Link]

  • Tariq, M., et al. (2018). In vitro evaluation of commonly available fungicides against three fungal isolates. Plant Pathology & Quarantine, 8(1), 51-59. [Link]

  • Sun, J., & Zhou, Y. (2015). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Semantic Scholar. [Link]

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Comparative

Benchmarking Next-Generation Pyrazole Fungicides Against Commercial Standards: A Comprehensive Technical Guide

The agricultural and pharmaceutical landscapes are currently facing a critical bottleneck: the rapid emergence of fungal resistance to established succinate dehydrogenase inhibitors (SDHIs). Pyrazole-carboxamides represe...

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Author: BenchChem Technical Support Team. Date: March 2026

The agricultural and pharmaceutical landscapes are currently facing a critical bottleneck: the rapid emergence of fungal resistance to established succinate dehydrogenase inhibitors (SDHIs). Pyrazole-carboxamides represent the most dynamic and structurally versatile class of SDHIs. By modifying the pyrazole core—such as introducing pyrazole-thiazole, pyrazole-oxazole, or N-methoxy-pyrazole scaffolds—researchers are developing next-generation compounds designed to overcome target-site mutations in the fungal succinate dehydrogenase (SDH) complex[1].

This guide provides an objective benchmarking framework for evaluating novel pyrazole candidates against commercial standards like Fluxapyroxad, Thifluzamide, and Boscalid. It details the mechanistic rationale, comparative efficacy data, and the self-validating experimental protocols required for rigorous agrochemical drug development.

Mechanistic Rationale: Targeting the SDH Complex

Succinate dehydrogenase (Complex II) is a critical enzyme that bridges the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain. Pyrazole fungicides exert their fungicidal activity by binding to the ubiquinone-binding pocket (Q-site) of the SDH enzyme, thereby blocking the oxidation of succinate to fumarate and halting cellular respiration[1].

The structural flexibility of the pyrazole ring allows for fine-tuning of the binding affinity within hydrophobic protein pockets, often utilizing halogenation or novel linker strategies to form extra dipolar interactions with specific amino acid residues (e.g., forming van der Waals interactions with C_S42)[2].

SDH_Pathway Succinate Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate Ubiquinone Ubiquinone (Electron Acceptor) SDH->Ubiquinone Electron Transfer RespBlock Respiration Blocked (Fungal Death) Ubiquinone->RespBlock Energy Depletion Pyrazole Pyrazole Fungicide (SDHI) Pyrazole->SDH Binds Ubiquinone Pocket Pyrazole->Ubiquinone Blocks Transfer

Mechanism of pyrazole SDHIs blocking electron transfer at Complex II.

Quantitative Benchmarking: Novel Candidates vs. Standards

To objectively evaluate new pyrazole derivatives, their performance must be benchmarked against established commercial standards across both enzymatic (IC₅₀) and cellular (EC₅₀) levels. The table below synthesizes recent benchmarking data for novel pyrazole scaffolds against highly destructive phytopathogenic fungi such as Rhizoctonia solani.

Table 1: Comparative Efficacy Profile of Pyrazole Derivatives
Compound ScaffoldTarget Organism / EnzymeTest MetricNovel Candidate ValueCommercial StandardStandard ValueFold Improvement
N-methoxy-pyrazole-carboxamide (7s) Porcine SDH (Enzymatic)IC₅₀ (µM)0.014 µMFluxapyroxad2.87 µM~205x[2]
Pyrazole-thiazole carboxamide (9ac) Rhizoctonia cerealisEC₅₀ (mg/L)1.1 mg/LThifluzamide23.1 mg/L~21x[3]
Pyrazole-4-sulfonohydrazide (B6) Rhizoctonia solaniEC₅₀ (µg/mL)0.23 µg/mLThifluzamide0.20 µg/mLBaseline equivalent[4]

Data Interpretation: The shift from traditional carboxamides to hybrid scaffolds (e.g., pyrazole-thiazole) demonstrates a significant reduction in EC₅₀ values, indicating that these structural modifications successfully bypass existing resistance mechanisms in Rhizoctonia species[3].

Standardized Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes the underlying biochemical causality to guide researchers in troubleshooting and optimizing their assays.

Benchmarking_Workflow Start Novel Pyrazole Candidates Enzyme In Vitro SDH Assay (IC50 Determination) Start->Enzyme Mycelial Mycelial Growth Assay (EC50 Determination) Enzyme->Mycelial Active Hits Greenhouse In Vivo Greenhouse Trials (Protective Efficacy) Mycelial->Greenhouse Potent Candidates Compare Benchmark vs. Standards (Fluxapyroxad, Thifluzamide) Greenhouse->Compare Efficacy Data

Stepwise experimental workflow for benchmarking novel pyrazole fungicides.

Protocol A: In Vitro SDH Enzyme Inhibition Assay (IC₅₀ Determination)

Because SDH activity cannot be easily measured directly via succinate oxidation in a high-throughput format, this assay utilizes 2,6-dichlorophenolindophenol (DCIP) as an artificial electron acceptor.

Materials: 100 mM Phosphate-Buffered Saline (PBS, pH 7.4), 0.3 mM EDTA, 20 mM succinic acid, 53 µM DCIP, purified SDH enzyme (or mitochondrial extract), UV spectrophotometer[2].

Step-by-Step Procedure:

  • Buffer Preparation: Prepare the reaction buffer containing 100 mM PBS and 0.3 mM EDTA.

    • Causality: EDTA is critical; it chelates divalent cations (like Ca²⁺ or Mg²⁺) that could otherwise activate competing metalloproteases or cause mitochondrial swelling, ensuring the stability of the SDH complex.

  • Substrate & Indicator Addition: Add 20 mM succinic acid (substrate) and 53 µM DCIP to the buffer in a 3 mL cuvette.

    • Causality: DCIP is blue in its oxidized state and becomes colorless upon reduction. As SDH oxidizes succinate, electrons are transferred to DCIP, causing a measurable colorimetric shift at 600 nm.

  • Compound Dosing: Introduce the pyrazole fungicide at logarithmic concentrations (e.g., 0.001 to 10 µM). Include a solvent control (DMSO < 1% final volume) and a commercial standard (e.g., Fluxapyroxad) for benchmarking.

  • Reaction Initiation: Add a standardized unit of SDH enzyme to initiate the reaction at 30°C[2].

  • Kinetic Measurement: Continuously monitor the decrease in absorbance at 600 nm over 5 minutes. Calculate the initial reaction rate (ΔA₆₀₀/min).

  • Data Analysis: Plot the fractional activity against the log of the inhibitor concentration. Use a 4-parameter logistic (4PL) regression to determine the IC₅₀.

Protocol B: In Vitro Mycelial Growth Inhibition Assay (Poisoned Food Technique)

This cellular assay determines the effective concentration required to inhibit fungal mycelial growth by 50% (EC₅₀), bridging the gap between enzymatic binding and actual physiological efficacy[5].

Step-by-Step Procedure:

  • Media Preparation: Autoclave half-strength Potato Dextrose Agar (PDA) and cool it in a water bath to exactly 45–50°C[5].

    • Causality: Cooling the agar to this specific temperature window is mandatory. Pouring hotter agar will cause thermal degradation of thermolabile pyrazole compounds, while cooler agar will solidify prematurely, preventing homogeneous drug distribution.

  • Antibacterial Amendment: Add 0.5 g/L of streptomycin or acidify the media with 0.2% lactic acid.

    • Causality: Environmental fungal isolates are often co-colonized with bacteria. This step creates a selective pressure that isolates true fungicidal activity without bacterial interference.

  • Fungicide Dosing: Calculate and dose the pyrazole fungicides (and commercial standards like Boscalid or Pyraclostrobin) into the liquid PDA to achieve final concentrations of 0, 0.2, 1, 5, and 20 µg/mL[5]. Pour into 90 mm Petri dishes.

  • Inoculation: Using a sterilized cork borer, cut 4–5 mm mycelial plugs from a 4-day-old culture of the target pathogen (e.g., Alternaria alternata or Rhizoctonia solani). Place one plug face-down in the exact center of each poisoned plate.

    • Causality: Plugs must be taken from the active outer margin of the source colony, not the center. The margin contains the most metabolically active and rapidly dividing hyphae, ensuring synchronous and uniform growth rates across all replicates.

  • Incubation & Measurement: Incubate the plates at 25±2°C in the dark. Measure the radial colony diameter (subtracting the initial plug diameter) once the control plate mycelium reaches the edge of the dish.

  • Validation: Calculate the Mycelial Growth Inhibition (%) = [(Control Diameter - Treated Diameter) / Control Diameter] × 100. Plot against log-concentration to derive the EC₅₀.

References

  • Benchchem: Simultaneous determination of five pyrazole fungicides in cereals, vegetables and fruits using liquid chromatography/tandem mass spectrometry. Benchchem.
  • Design, Synthesis, and Evaluation of the Antifungal Activity of Novel Pyrazole-Thiazole Carboxamides as Succin
  • A Review of Current Knowledge of Resistance Aspects for the Next-Generation Succinate Dehydrogenase Inhibitor Fungicides. APS Journals.
  • Discovery of N-Methoxy-(biphenyl-ethyl)-pyrazole-carboxamides as Novel Succinate Dehydrogenase Inhibitors.
  • In Vitro Evaluation of Azoxystrobin, Boscalid, Fentin-Hydroxide, Propiconazole, Pyraclostrobin Fungicides against Alternaria alternata P
  • Potential Succinate Dehydrogenase Inhibitors Bearing a Novel Pyrazole-4-sulfonohydrazide Scaffold: Molecular Design, Antifungal Evalu

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-Butyl-4-chloro-1H-pyrazole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For novel or specialized compounds such as...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For novel or specialized compounds such as 1-Butyl-4-chloro-1H-pyrazole-3-carboxylic acid, a clear and scientifically grounded disposal protocol is not just a regulatory requirement but a professional obligation. This guide provides a detailed, step-by-step methodology for the safe handling and disposal of this chlorinated pyrazole derivative, ensuring the protection of laboratory personnel and the environment.

Disclaimer: At the time of this writing, a specific Safety Data Sheet (SDS) for 1-Butyl-4-chloro-1H-pyrazole-3-carboxylic acid was not publicly available. The following procedures are therefore based on the known hazards of structurally similar pyrazole derivatives and established principles for the management of chlorinated organic chemical waste. It is imperative that all laboratory personnel consult with their institution's Environmental Health and Safety (EHS) department for guidance that is specific to their facilities and local regulations.

Hazard Profile and Core Safety Considerations

Due to the absence of a specific SDS, a conservative "worst-case" approach has been adopted by inferring the hazard profile from analogous compounds. This ensures a high margin of safety in all handling and disposal operations.

Inferred Hazards from Structurally Similar Compounds

The primary hazards associated with chlorinated pyrazole derivatives include:

  • Skin and Eye Irritation: Compounds with similar structures are classified as causing skin irritation and serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[3]

  • Environmental Hazards: As a chlorinated organic compound, improper disposal can lead to the formation of toxic substances during combustion and potential environmental contamination.[4][5] Pouring such chemicals down the drain can harm aquatic life.[6]

Quantitative Data from Analogous Pyrazole Derivatives

To provide a clearer understanding of the potential hazards, the following table summarizes key safety information from the SDSs of structurally related compounds.

Compound NameCAS NumberHazard StatementsDisposal Considerations
4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid 84547-85-3Causes severe skin burns and eye damage.[7]Dispose of contents/container in accordance with local regulations.[7]
4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid 127892-62-0Causes skin irritation; Causes serious eye irritation.[2][3]Entrust disposal to a licensed waste disposal company.[2]
1H-Pyrazole-3-carboxylic acid 1621-91-6Causes skin irritation; Causes serious eye irritation.[1]Consult local, regional, and national hazardous waste regulations.[1]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe segregation, containment, and disposal of 1-Butyl-4-chloro-1H-pyrazole-3-carboxylic acid.

Step 1: Personal Protective Equipment (PPE)

Before handling the compound, ensure you are wearing appropriate PPE to mitigate the risk of exposure.

  • Standard Laboratory Coat: To protect from incidental contact.

  • Nitrile Gloves: Ensure gloves are compatible with chlorinated organic compounds.

  • Chemical Safety Goggles or Face Shield: To protect against splashes and dust.[7]

Step 2: Waste Segregation and Collection

Proper segregation is critical to prevent dangerous chemical reactions and to ensure compliant disposal.

  • Designated Hazardous Waste Container: Collect all waste containing 1-Butyl-4-chloro-1H-pyrazole-3-carboxylic acid in a designated, sealable, and chemically compatible container. Glass containers are generally recommended for organic wastes.[4]

  • Solid Waste: Place unused or contaminated solid material directly into the waste container. This includes any grossly contaminated items like weighing paper or absorbent pads.[8]

  • Liquid Waste (Solutions): Collect any solutions containing the compound in a designated, leak-proof container labeled for "Halogenated Organic Waste."

  • Avoid Mixing: Do not mix this waste with non-halogenated organic waste.[4] The reason for this is that non-halogenated waste may be reprocessed as fuel, and the presence of chlorine can lead to the formation of highly toxic chlorinated dioxins during combustion.[4]

Step 3: Labeling the Waste Container

Accurate and clear labeling is a regulatory requirement and essential for safe handling by waste management personnel.

  • The label must clearly state "Hazardous Waste." [9]

  • Include the full chemical name: "1-Butyl-4-chloro-1H-pyrazole-3-carboxylic acid."

  • List all constituents of the waste, including any solvents.

  • Indicate the approximate quantities or concentrations.

  • Affix appropriate hazard warnings (e.g., "Irritant," "Corrosive" based on available data for similar compounds).[1][2][7]

Step 4: Temporary Storage in the Laboratory

Proper storage of the sealed waste container is crucial while awaiting pickup.

  • Designated Accumulation Area: Store the sealed container in a designated hazardous waste accumulation area.[6]

  • Ventilation: This area should be secure and well-ventilated, such as in a fume hood or a flammable liquids cabinet, especially if mixed with volatile solvents.[4]

  • Segregation: Keep the container away from incompatible materials, particularly strong oxidizing agents, acids, and bases.[1]

Step 5: Arranging for Professional Disposal

The final disposal of 1-Butyl-4-chloro-1H-pyrazole-3-carboxylic acid must be handled by licensed professionals.

  • Contact EHS: Follow your institution's established procedures for hazardous waste pickup, which typically involves submitting a request to the EHS department.[8]

  • High-Temperature Incineration: The recommended disposal method for chlorinated organic residues is high-temperature incineration by a licensed professional waste disposal company.[5][8] This process decomposes the waste into gaseous byproducts that can be scrubbed, preventing atmospheric pollution.[5]

Spill Management Protocol

In the event of a spill, follow your laboratory's established spill response procedure.

  • Evacuate and Ventilate: Immediately evacuate non-essential personnel from the area and ensure adequate ventilation.

  • Contain the Spill: Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Do not use combustible materials.

  • Collect and Dispose: Carefully collect the absorbent material and place it into a sealed, properly labeled hazardous waste container for disposal as described in the protocol above.[7]

  • Decontaminate: Clean the spill area thoroughly.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 1-Butyl-4-chloro-1H-pyrazole-3-carboxylic acid.

DisposalWorkflow cluster_collection Waste Collection & Containment start Waste Generation: 1-Butyl-4-chloro-1H-pyrazole-3-carboxylic acid ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Step 2: Segregate Waste Is it solid or liquid? ppe->segregate solid_waste Collect Solid Waste & Contaminated Materials segregate->solid_waste Solid liquid_waste Collect Liquid Waste (Solutions) segregate->liquid_waste Liquid container Step 3: Use Designated 'Halogenated Organic Waste' Container solid_waste->container liquid_waste->container labeling Step 4: Label Container 'Hazardous Waste' + Full Chemical Name container->labeling storage Step 5: Store in Designated, Ventilated Accumulation Area labeling->storage ehs Step 6: Contact EHS for Pickup storage->ehs disposal Final Disposal: High-Temperature Incineration by Licensed Vendor ehs->disposal

Caption: Disposal workflow for 1-Butyl-4-chloro-1H-pyrazole-3-carboxylic acid.

References

  • Benchchem. (n.d.). Navigating the Safe Disposal of 1-ethyl-4-iodo-5-methyl-1H-pyrazole: A Comprehensive Guide for Laboratory Professionals.
  • Benchchem. (n.d.). Prudent Disposal of Diphenyl-1H-pyrazole-4,5-diamine: A Step-by-Step Guide for Laboratory Professionals.
  • RiskAssess. (n.d.). Chemical Waste Containers for Chemical Waste Disposal.
  • (n.d.). Process for Disposal of Chlorinated Organic Residues.
  • Benchchem. (n.d.). Proper Disposal of Disuprazole: A Guide for Laboratory Professionals.
  • USC Nanofab Wiki. (n.d.). STANDARD OPERATING PROCEDURE FOR CHLORINATED SOLVENTS.
  • Angene Chemical. (2025, October 19). Safety Data Sheet: 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid.
  • CymitQuimica. (2024, December 19). Safety Data Sheet: 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid.
  • Arvia Technology. (n.d.). Pyrazole Wastewater Treatment | Pyrazole Removal From Water.
  • Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures.
  • KISHIDA CHEMICAL CO., LTD. (n.d.). Safety Data Sheet: 1-(2,2,2-Trifluoroethyl)-1H-pyrazole-5-carboxylicacid.
  • Google Patents. (n.d.). US4215095A - Process for the incineration of chlorinated organic materials.
  • Fisher Scientific. (2025, December 18). Safety Data Sheet: 1H-Pyrazole-3-carboxylic acid.
  • TCI Chemicals. (2025, June 2). Safety Data Sheet: 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid.

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Handling

Personal protective equipment for handling 1-Butyl-4-chloro-1H-pyrazole-3-carboxylic acid

An In-Depth Guide to the Safe Handling of 1-Butyl-4-chloro-1H-pyrazole-3-carboxylic acid A Note from the Senior Application Scientist: This document provides a detailed safety and handling protocol for 1-Butyl-4-chloro-1...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Safe Handling of 1-Butyl-4-chloro-1H-pyrazole-3-carboxylic acid

A Note from the Senior Application Scientist: This document provides a detailed safety and handling protocol for 1-Butyl-4-chloro-1H-pyrazole-3-carboxylic acid (CAS No. 1006451-25-7). At the time of writing, a comprehensive, publicly available Safety Data Sheet (SDS) for this specific compound was not located. Therefore, the guidance herein is a synthesis of established best practices for handling structurally related compounds, including chlorinated heterocycles and carboxylic acids.[1][2] This protocol is designed to empower researchers with a robust framework for risk assessment and safe laboratory operations. Always consult with your institution's Environmental Health and Safety (EHS) department and perform a thorough risk assessment before commencing any new procedure.

Hazard Assessment: A Structural-Chemical Perspective

To establish a validated safety protocol, we must first understand the potential hazards inherent to the molecule's structure. The risk profile of 1-Butyl-4-chloro-1H-pyrazole-3-carboxylic acid is derived from its constituent chemical groups: the pyrazole core, the carboxylic acid moiety, and the chloro-substituent.

  • Pyrazole Core: Pyrazole and its derivatives are a well-established class of heterocyclic compounds with a wide spectrum of biological activities.[3][4][5] Their diverse pharmacological profiles necessitate handling them with care to avoid unintended biological effects through accidental exposure.[3]

  • Carboxylic Acid Group: The carboxylic acid functional group imparts acidic properties. Compounds in this class are known to be irritants and are corrosive to skin and eyes.[6][7] They may also be combustible and can react with bases.[6]

  • Chlorinated Organic Compound: The presence of a chlorine atom on the heterocyclic ring places this compound in the category of chlorinated organics. Such compounds can be toxic and may produce hazardous byproducts like hydrogen chloride or toxic chlorinated dioxins upon incomplete combustion.[8][9]

Based on analogous compounds, the anticipated hazards are summarized below.

Hazard ClassificationDescriptionRationale / Analogous Compound Source
Skin Irritation/Corrosion Causes skin irritation. Prolonged contact may lead to chemical burns.Based on GHS classifications for 4-Chloro-1H-pyrazole-3-carboxylic acid and other pyrazole carboxylic acids.[7][10][11][12]
Serious Eye Damage/Irritation Causes serious eye irritation. Direct contact could lead to severe damage.A common hazard for carboxylic acids and documented for related pyrazole compounds.[7][11][12][13]
Acute Toxicity May be harmful if swallowed, inhaled, or absorbed through the skin.General precaution for chlorinated heterocyclic compounds.[1][14]
Respiratory Irritation Inhalation of dust or aerosols may cause respiratory tract irritation.A potential hazard for powdered acidic compounds and noted for similar pyrazoles.[7][12]

The Hierarchy of Controls: A Multi-Layered Defense

Effective safety is not just about personal protective equipment; it's a systematic approach to minimizing risk at every level. The most effective controls are applied at the source of the hazard.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for Chemical Handling Eng Engineering Controls (Most Effective) Admin Administrative Controls Eng->Admin Reduces reliance on worker behavior Eng_Desc Isolate people from the hazard. - Certified Chemical Fume Hood - Ventilated Enclosures Eng->Eng_Desc PPE Personal Protective Equipment (PPE) (Least Effective) Admin->PPE Requires active worker participation Admin_Desc Change the way people work. - Standard Operating Procedures (SOPs) - Designated Work Areas - Safety Training Admin->Admin_Desc PPE_Desc Protect the worker with personal equipment. - Respirators, Gloves, Goggles, Lab Coats PPE->PPE_Desc

Caption: A diagram illustrating the hierarchy of safety controls.

Engineering Controls: Your Primary Shield

All procedures involving 1-Butyl-4-chloro-1H-pyrazole-3-carboxylic acid, especially the handling of the solid powder, must be performed within a certified chemical fume hood.[2][14] This is non-negotiable. The fume hood provides critical protection by continuously drawing vapors and dust away from the operator's breathing zone. Ensure the sash is kept at the lowest practical height.

Administrative Controls: Safe Work Practices
  • Designated Area: Designate a specific area within the fume hood for handling this compound to prevent cross-contamination.

  • Training: Ensure all personnel have been trained on the specific hazards and handling procedures outlined in this guide and in your lab's Standard Operating Procedures (SOPs).

  • Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[14][15] Contaminated work clothing should not be allowed out of the laboratory.[15][16]

Personal Protective Equipment (PPE): The Final Barrier

PPE is essential for protecting against residual risks that cannot be eliminated by engineering and administrative controls. A multi-layered PPE approach is mandatory.[1][17]

PPE CategoryRecommended Equipment & Rationale
Eye & Face Protection Chemical splash goggles and a full-face shield. [13][18] Goggles provide a seal around the eyes to protect from splashes and dust. The face shield offers a secondary layer of protection for the entire face, which is critical when handling potentially corrosive or toxic materials.
Skin Protection Double Gloving: Wear two pairs of nitrile gloves.[1] This provides protection against minor tears or pinholes in the outer glove and increases chemical breakthrough time. Inspect gloves before use and change them immediately upon contamination.[2][15] Chemical-Resistant Lab Coat: A fully buttoned lab coat is the minimum requirement. For procedures involving larger quantities (>10g) or with a higher risk of splashing, a disposable chemical-resistant suit is recommended.[1][16]
Foot Protection Closed-toe, chemical-resistant shoes. [1][18] Leather shoes are not recommended as they can absorb and retain chemical spills.
Respiratory Protection Respirator with appropriate cartridges. For weighing the solid or any operation that could generate dust or aerosols, a respirator is required. Use a respirator equipped with cartridges rated for organic vapors and acid gases.[13][18] All respirator use must comply with your institution's respiratory protection program, which includes fit testing.[19]

Operational and Disposal Plans

Step-by-Step Handling Protocol
  • Preparation:

    • Verify the chemical fume hood has a current certification.

    • Cover the work surface with disposable, absorbent bench paper.[1]

    • Assemble all necessary equipment (spatulas, weigh boats, solvents, glassware) within the fume hood.

    • Don all required PPE as detailed in the table above.

  • Weighing the Solid Compound:

    • Perform all weighing operations inside the fume hood to contain any dust.

    • Use anti-static weigh boats or an enclosed balance where possible.

    • Handle the compound gently to minimize dust generation.

  • Preparing Solutions:

    • Slowly add the solid compound to the solvent to prevent splashing.

    • Keep containers covered whenever possible.

  • Post-Handling Decontamination:

    • Wipe down the work surface and any equipment with an appropriate solvent, followed by soap and water.

    • Dispose of all contaminated disposable materials (bench paper, gloves, weigh boats) as hazardous waste.

    • Remove PPE in the correct order to avoid self-contamination (gloves first, then face shield/goggles, then lab coat).

Spill Management
  • Minor Spill (in fume hood): Absorb the spill with a chemical absorbent material. Collect the contaminated material in a sealed container for hazardous waste disposal. Decontaminate the area.

  • Major Spill: Evacuate the immediate area and alert laboratory personnel. Close the fume hood sash and contact your institution's EHS for emergency response. Do not attempt to clean up a major spill by yourself.[20]

Waste Disposal Plan

As a chlorinated organic compound, 1-Butyl-4-chloro-1H-pyrazole-3-carboxylic acid requires specific disposal procedures.

  • Segregation is Critical: All waste containing this compound (solid residue, solutions, contaminated materials) must be collected in a dedicated "Chlorinated/Halogenated Organic Waste" container.[9][20]

  • Do Not Mix: Never mix chlorinated waste with non-chlorinated organic waste.[9] The reason is that non-halogenated waste may be reprocessed as fuel, and the combustion of chlorinated compounds can form highly toxic byproducts.[9][21]

  • Container & Labeling:

    • Use a designated, properly sealed, and clearly labeled glass waste container.[9]

    • The label must read "Hazardous Waste: Chlorinated Organic Material" and list the full chemical name.

  • Final Disposal: All chemical waste must be disposed of through your institution's certified hazardous waste management program.[2] The standard procedure for such waste is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize the resulting hydrogen halides.[8][14] Do not pour any amount down the drain.[2]

References

  • Process for Disposal of Chlorinated Organic Residues.
  • Chemical Waste Containers for Chemical Waste Disposal. RiskAssess.
  • The MSDS HyperGlossary: Carboxylic Acid. Interactive Learning Paradigms, Incorporated.
  • Personal protective equipment for handling 3-chloro-9H-pyrido[2,3-b]indole. Benchchem.
  • Personal protective equipment for handling 5-Hydroxybenzothiazole-2-carboxylic acid. Benchchem.
  • 1-butyl-4-chloro-1H-pyrazole-3-carboxylic acid. Sigma-Aldrich.
  • Disposal of Waste Solvents. NUS Chemistry.
  • 1-(sec-Butyl)-4-chloro-1H-pyrazole-3-carboxylic acid. ChemScene.
  • What PPE Should You Wear When Handling Acid 2026? Uniform Manufacturer.
  • SAFETY DATA SHEET. TCI Chemicals.
  • MATERIAL SAFETY DATA SHEET.
  • SAFETY DATA SHEET. Spectrum Chemical.
  • SAFETY DATA SHEET. Fisher Scientific.
  • 1-butyl-5-chloro-3-methyl-1H-pyrazole-4-carboxylic acid. NextSDS.
  • SAFETY DATA SHEET. Fisher Scientific.
  • Personal Protection for the Applicator and Worker Module.
  • Process for the incineration of chlorinated organic materials. Google Patents.
  • Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions.
  • Chemical Safety: Personal Protective Equipment.
  • 4-Chloro-1H-pyrazole-3-carboxylic acid. PubChem.
  • Safety data sheet. LGC Standards.
  • Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI.

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